molecular formula C33H34N4O6 B1666253 Azelnidipine CAS No. 123524-52-7

Azelnidipine

Katalognummer: B1666253
CAS-Nummer: 123524-52-7
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: ZKFQEACEUNWPMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azelnidipine is a third-generation, long-acting dihydropyridine calcium channel blocker (CCB) approved for the treatment of hypertension and investigated for post-ischemic stroke management . Its primary mechanism of action is the selective inhibition of trans-membrane Ca²⁺ influx through voltage-dependent L-type calcium channels in vascular smooth muscles, leading to vasodilation and a reduction in blood pressure . Unlike some other dihydropyridine CCBs, this compound produces a gradual and long-lasting decrease in blood pressure with only a minimal reflex increase in heart rate, which is attributed to its suppressive effect on sympathetic nerve activity . Beyond its antihypertensive effects, research has revealed that this compound possesses additional therapeutic properties, including cardio-protective, neuroprotective, and anti-atherosclerotic actions . It has been shown to exhibit anti-inflammatory and anti-oxidative activity, and can prevent insulin resistance . Preclinical studies indicate that this compound has potent lipophilicity and a high affinity for vascular tissue, allowing it to be retained in the vascular wall and exert a prolonged effect even after clearance from the blood . Pharmacokinetic studies in healthy subjects show this compound is rapidly absorbed after oral administration, has a half-life of 16-28 hours, and is highly bound to plasma proteins (~90%), being metabolized primarily by hepatic cytochrome P450 (CYP) 3A4 . This product is intended for research purposes and is strictly labeled "For Research Use Only (RUO)"; it is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFQEACEUNWPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020120
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

123524-52-7
Record name Azelnidipine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123524-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azelnidipine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123524527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azelnidipine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[1-(Diphenylmethyl)-3-azetidinyl] 5-isopropyl (±)-2-amino-1,4-dihydro-6-methyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELNIDIPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV23P19YUG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

193-195
Record name Azelnidipine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Azelnidipine's Mechanism of Action on L-type Calcium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Azelnidipine, a third-generation dihydropyridine, on L-type voltage-gated calcium channels (Cav1.2). This document provides a comprehensive overview of its binding characteristics, electrophysiological effects, and the downstream consequences of channel modulation, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to this compound and L-type Calcium Channels

This compound is a potent dihydropyridine calcium channel blocker widely utilized in the management of hypertension.[1] Its therapeutic efficacy stems from its high affinity and selectivity for L-type calcium channels, which are crucial in regulating the contraction of vascular smooth muscle.[2][3] By inhibiting the influx of Ca2+ ions through these channels, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[2] Notably, this compound exhibits a gradual onset and a long-lasting antihypertensive effect, which is attributed to its high lipophilicity and retention in the vascular wall.[4][5] This distinguishes it from some other calcium channel blockers and contributes to a lower incidence of reflex tachycardia.[5]

Quantitative Analysis of this compound's Interaction with L-type Calcium Channels

The interaction of this compound with L-type calcium channels has been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data from published studies.

Table 1: Inhibitory Potency of this compound on L-type Calcium Channels

ParameterValueCell Type/TissueExperimental ConditionReference
Ki 153 nMGuinea-pig portal veinSpontaneous contractions[6]
Ki 282 nMGuinea-pig portal vein smooth muscle cellsWhole-cell patch clamp, holding potential -60 mV[6]
Ki 2 µMGuinea-pig portal vein smooth muscle cellsWhole-cell patch clamp, holding potential -90 mV[6]

Table 2: Comparative Inhibitory Potency of Dihydropyridine Calcium Channel Blockers

CompoundKi (Spontaneous Contractions)Ki (Whole-cell Patch Clamp, -60 mV)Ki (Whole-cell Patch Clamp, -90 mV)Reference
This compound 153 nM282 nM2 µM[6]
Amlodipine 16 nM15 nM446 nM[6]
Nifedipine 7 nM10 nM241 nM[6]

Electrophysiological Effects on L-type Calcium Channel Gating

This compound's primary mechanism involves the modulation of the gating properties of the L-type calcium channel in a voltage-dependent manner.

Voltage-Dependent Block

The inhibitory effect of this compound is more pronounced at more depolarized membrane potentials.[6] As shown in Table 1, the inhibitory constant (Ki) is significantly lower at a holding potential of -60 mV compared to -90 mV, indicating a higher affinity for the inactivated state of the channel.[6] This voltage-dependency contributes to its vascular selectivity, as smooth muscle cells in arterial walls have a more depolarized resting membrane potential compared to cardiac cells.

Modulation of Channel Inactivation

This compound has been shown to shift the steady-state inactivation curve of the L-type calcium channel to more negative potentials.[6] Specifically, in guinea-pig vascular smooth muscle cells, this compound at a concentration of 1 µM caused a 16 mV leftward shift in the steady-state inactivation curve at a holding potential of -90 mV.[6] This promotes the inactivated state of the channel, thereby reducing the number of available channels that can open upon depolarization.

Signaling Pathways and Molecular Interactions

The binding of this compound to the L-type calcium channel initiates a cascade of events leading to vasodilation.

Downstream Signaling of L-type Calcium Channel Blockade

The inhibition of Ca2+ influx by this compound in vascular smooth muscle cells leads to a decrease in intracellular calcium concentration.[2] This reduction in free Ca2+ prevents its binding to calmodulin, a key step in the activation of myosin light chain kinase (MLCK).[2] Consequently, the phosphorylation of the myosin light chain is reduced, which inhibits the formation of cross-bridges between actin and myosin filaments, ultimately resulting in muscle relaxation and vasodilation.[2]

cluster_inhibition Inhibition Cascade This compound This compound LTCC L-type Ca2+ Channel (Cav1.2) This compound->LTCC Ca_influx Ca2+ Influx Intracellular_Ca Intracellular [Ca2+] Ca_influx->Intracellular_Ca Decreases Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Reduces MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Reduces Myosin_P Myosin Light Chain Phosphorylation MLCK->Myosin_P Reduces Contraction Vascular Smooth Muscle Contraction Myosin_P->Contraction Inhibits Vasodilation Vasodilation Contraction->Vasodilation Leads to

This compound's signaling cascade in vascular smooth muscle.
Structure-Activity Relationship

The dihydropyridine scaffold is essential for the activity of this compound. The specific substitutions on this core structure contribute to its unique pharmacological profile. The diphenylmethyl group on the azetidine ring is thought to contribute to its high lipophilicity and long duration of action. Molecular modeling studies suggest that dihydropyridines, including this compound, bind to a hydrophobic pocket within the Cav1.2 channel, involving interactions with specific amino acid residues.[7]

cluster_this compound This compound Structure cluster_Features Key Structural Features Azelnidipine_img DHP_Ring 1,4-Dihydropyridine Ring (Core Scaffold for Binding) Azelnidipine_img->DHP_Ring Core Nitro_Group m-Nitrophenyl Group (Enhances Potency) Azelnidipine_img->Nitro_Group Potency Ester_Groups Ester Groups at C3 and C5 (Modulate Activity) Azelnidipine_img->Ester_Groups Activity Azetidine_Ring Diphenylmethyl on Azetidine Ring (Contributes to Lipophilicity and Long Duration) Azelnidipine_img->Azetidine_Ring Pharmacokinetics

Structure-activity relationships of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through L-type calcium channels in response to this compound.

Objective: To determine the inhibitory concentration (IC50) and the voltage-dependent effects of this compound on L-type calcium channel currents.

Methodology:

  • Cell Preparation:

    • Culture vascular smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells stably expressing the human Cav1.2 channel) on glass coverslips.

    • Prior to recording, isolate a single cell for patch-clamping.

  • Solutions:

    • External Solution (in mM): 135 Choline-Cl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH adjusted to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 135 CsCl, 4 MgATP, 10 HEPES, 1 EGTA, 1 EDTA, pH adjusted to 7.4 with CsOH.

  • Recording:

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

    • Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit L-type calcium currents.

    • Record baseline currents.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Record currents at each concentration after steady-state inhibition is reached.

    • To assess voltage-dependence of block, repeat the protocol at different holding potentials (e.g., -90 mV and -60 mV).

    • To determine the effect on steady-state inactivation, apply a series of 5-second prepulses to various potentials before a test pulse to 0 mV.

  • Data Analysis:

    • Measure the peak inward current at each voltage step in the absence and presence of this compound.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage of inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

    • Plot the normalized current as a function of the prepulse potential to generate steady-state inactivation curves and fit with a Boltzmann function.

Start Cell Preparation Solutions Prepare External and Internal Solutions Start->Solutions Pipette Fabricate and Fill Patch Pipette Solutions->Pipette Seal Form Giga-ohm Seal Pipette->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline L-type Ca2+ Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound (Varying Concentrations) Record_Baseline->Apply_this compound Record_Drug Record Currents in Presence of this compound Apply_this compound->Record_Drug Analysis Data Analysis (IC50, Voltage-Dependence) Record_Drug->Analysis End End Analysis->End

Workflow for whole-cell patch-clamp electrophysiology.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound to the L-type calcium channel.

Objective: To quantify the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in L-type calcium channels (e.g., vascular smooth muscle, cerebral cortex) or cells expressing the channel in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of a radiolabeled dihydropyridine (e.g., [3H]nitrendipine or --INVALID-LINK---PN200-110).

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

    • To determine non-specific binding, use a high concentration of an unlabeled dihydropyridine (e.g., nifedipine) in a separate set of wells.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Conclusion

This compound is a highly effective L-type calcium channel blocker with a distinct pharmacological profile characterized by its voltage-dependent inhibition and modulation of channel inactivation. Its mechanism of action at the molecular and cellular levels translates to a potent and sustained vasodilatory effect. The detailed experimental protocols provided herein serve as a guide for researchers investigating the intricate interactions of this compound and other dihydropyridines with L-type calcium channels, paving the way for further drug development and a deeper understanding of cardiovascular physiology.

References

The Dawn of a New Generation: A Technical Guide to the Discovery and Synthesis of Third-Generation Dihydropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery, synthesis, and mechanism of action of third-generation dihydropyridines (DHPs), a class of L-type calcium channel blockers that have become a cornerstone in the management of cardiovascular diseases. We will delve into the evolution from earlier generations, the nuanced pharmacology of these advanced compounds, detailed synthetic protocols, and the structure-activity relationships that define their unique therapeutic profiles.

Introduction: The Evolution of Dihydropyridine Calcium Channel Blockers

Dihydropyridines are a class of organic compounds that have been extensively developed as L-type calcium channel blockers (CCBs).[1] Their primary therapeutic application is in the treatment of hypertension and angina pectoris. The first-generation DHP, nifedipine, while an effective vasodilator, was hampered by a short half-life and a rapid onset of action, which could lead to reflex tachycardia and increased sympathetic nervous system activity.[2][3] This prompted the development of second-generation DHPs, which offered improved pharmacokinetic profiles through slow-release formulations or newer chemical structures.[4]

The advent of the third generation of DHPs, exemplified by amlodipine, marked a significant therapeutic advance.[5][6][7] These agents are characterized by a long half-life, allowing for once-daily dosing, a gradual onset of action that minimizes reflex tachycardia, and high vascular selectivity.[7] Furthermore, emerging research has revealed that third-generation DHPs possess pleiotropic effects beyond calcium channel blockade, contributing to their clinical benefits.[5][8][9][10]

Discovery and Development of Third-Generation Dihydropyridines

The development of third-generation dihydropyridines was driven by the need to overcome the limitations of their predecessors. The ideal agent would provide sustained and smooth blood pressure control over a 24-hour period without the undesirable side effects associated with rapid vasodilation.

Key Characteristics of Third-Generation Dihydropyridines:

  • Long Pharmacokinetic Half-Life: Amlodipine, a prototypical third-generation DHP, has an elimination half-life of 35-50 hours, enabling true once-daily dosing.[7]

  • Slow Onset of Action: The gradual onset of vasodilation avoids the sharp drop in blood pressure that triggers reflex tachycardia.[3][7]

  • High Vascular Selectivity: These drugs show a greater affinity for calcium channels in vascular smooth muscle compared to those in cardiac muscle, minimizing negative inotropic effects.[7]

  • Pleiotropic Effects: Beyond their primary mechanism of action, third-generation DHPs exhibit a range of beneficial effects, including antioxidant properties and the stimulation of nitric oxide (NO) production.[5][11]

Amlodipine's unique physicochemical properties contribute to its favorable pharmacokinetic profile. At physiological pH, the aminoethoxy group is charged, leading to strong electrostatic interactions with membrane phospholipids. This allows the drug to accumulate in the cell membrane and be slowly released to its target, the L-type calcium channel.[5][8]

Mechanism of Action

3.1. Primary Mechanism: L-Type Calcium Channel Blockade

The principal mechanism of action for all dihydropyridine CCBs is the blockade of L-type voltage-gated calcium channels.[8] These channels are crucial for the influx of extracellular calcium into vascular smooth muscle cells. By inhibiting this influx, third-generation DHPs reduce intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[5][11] This vasodilation, in turn, lowers peripheral vascular resistance and reduces blood pressure.

L_Type_Calcium_Channel_Blockade DHP Third-Generation Dihydropyridine L_Channel L-Type Calcium Channel (Vascular Smooth Muscle) DHP->L_Channel Blocks Ca_Influx Ca2+ Influx Intra_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intra_Ca Inhibits Relaxation Smooth Muscle Relaxation Intra_Ca->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation BP Decreased Blood Pressure Vasodilation->BP

Caption: Primary mechanism of third-generation dihydropyridines.

3.2. Pleiotropic Effects

A growing body of evidence indicates that third-generation DHPs exert beneficial cardiovascular effects that are independent of L-type calcium channel blockade.[5][8][9] These "pleiotropic" effects contribute to their anti-atherosclerotic and vasoprotective properties.

  • Antioxidant Activity: Amlodipine and other lipophilic CCBs can scavenge free radicals within the cell membrane, reducing oxidative stress and protecting against lipid peroxidation.[5][11]

  • Stimulation of Nitric Oxide (NO) Production: Amlodipine has been shown to stimulate the production of nitric oxide, a potent vasodilator, through a kinin-mediated mechanism.[5] This enhances endothelial function and contributes to its antihypertensive effect.

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Third-generation DHPs can inhibit the proliferation and migration of VSMCs, a key process in the development of atherosclerotic plaques.[5] This is thought to occur through the inhibition of early growth-response genes.[5]

  • Interaction with Membrane Cholesterol: Amlodipine's structure allows it to interact with cholesterol in the cell membrane, potentially reversing some of the adverse effects of cholesterol on membrane structure and function.[5]

Pleiotropic_Effects cluster_effects Pleiotropic Effects DHP Third-Generation DHP (e.g., Amlodipine) Antioxidant Antioxidant Activity (Scavenges Free Radicals) DHP->Antioxidant NO_Production Increased NO Production (Kinin-Mediated) DHP->NO_Production VSMC_Inhibition Inhibition of VSMC Proliferation DHP->VSMC_Inhibition Membrane_Interaction Membrane Cholesterol Interaction DHP->Membrane_Interaction

Caption: Pleiotropic effects of third-generation dihydropyridines.

Synthesis of Third-Generation Dihydropyridines

The synthesis of 1,4-dihydropyridines is most commonly achieved through the Hantzsch synthesis, a multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[12] Modifications of this classic reaction are employed to produce the structurally diverse third-generation DHPs.

4.1. General Synthetic Workflow

The synthesis of a third-generation DHP like amlodipine typically involves a modified Hantzsch synthesis. The general workflow is outlined below.

Hantzsch_Synthesis_Workflow Start Starting Materials: - Aldehyde - β-Ketoester - Nitrogen Donor Reaction Hantzsch Dihydropyridine Synthesis (Condensation Reaction) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification Final Pure Third-Generation DHP Purification->Final

Caption: General workflow for Hantzsch dihydropyridine synthesis.

4.2. Experimental Protocol: Synthesis of Amlodipine Bio-isosteres

The following is a generalized protocol for the synthesis of 1,4-dihydropyridine-based amlodipine bio-isosteres, adapted from the literature.[13][14] This two-step process involves a modified Hantzsch synthesis followed by a click reaction.

Step 1: Synthesis of the Dihydropyridine Core

  • In a round-bottom flask, combine ethyl 3-oxo-4-(prop-2-yn-1-yloxy)butanoate (1 mmol), 2-chlorobenzaldehyde (1 mmol), methyl 3-aminocrotonate (1 mmol), and a catalytic amount of barium nitrate (0.1 mmol).[13]

  • Heat the reaction mixture at 90°C for approximately 5 hours.[13]

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).[13]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the resulting product, 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-((prop-2-yn-1-yloxy)methyl)-1,4-dihydropyridine-3,5-dicarboxylate, using column chromatography to yield a yellow solid.[14]

Step 2: Click Reaction to Form Amlodipine Bio-isosteres

  • Dissolve the dihydropyridine core from Step 1 (1 mmol) and the desired aryl or heteroaryl azide (1 mmol) in dimethylformamide (DMF) (10 ml) in a round-bottom flask.[13]

  • Add a solution of sodium ascorbate (0.4 mmol) and copper sulfate (0.2 mmol) in water to the reaction mixture.[13]

  • Reflux the mixture for 10 minutes, monitoring the reaction progress by TLC.[13]

  • After completion, cool the reaction mixture and extract the product.

  • Purify the final amlodipine bio-isostere product. The structure should be confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).[13][14]

Quantitative Data and Structure-Activity Relationships

The unique therapeutic profile of third-generation DHPs is a direct result of their chemical structure. Structure-activity relationship (SAR) studies have elucidated the key molecular features responsible for their enhanced efficacy and safety.

Key SAR Insights:

  • Aryl Group at C4: The presence of an aryl group at the 4-position of the dihydropyridine ring is essential for optimal activity.[15] The substitution pattern on this ring influences potency and receptor binding.

  • Ester Groups at C3 and C5: The nature of the ester groups at these positions significantly impacts the drug's pharmacokinetic properties and tissue selectivity.[15][16]

  • Side Chain at C2: The aminoethoxy side chain in amlodipine is crucial for its long half-life. Its basic nature allows it to be protonated at physiological pH, leading to strong interactions with the phospholipid heads of the cell membrane.[5][8]

Table 1: Pharmacokinetic Properties of Representative Dihydropyridines

DrugGenerationTime to Peak Plasma Levels (hours)Elimination Half-Life (hours)Vascular Selectivity
NifedipineFirst0.3 - 0.72 - 4++
FelodipineSecond2 - 810 - 15++++
AmlodipineThird6 - 1235 - 50++++
LacidipineThird37 - 18++++
LercanidipineThird---

Data compiled from multiple sources.[7]

Table 2: Clinical Efficacy of Amlodipine in Hypertension

StudyPatient PopulationAmlodipine DoseMean Reduction in Diastolic BP (mmHg)
Various Clinical TrialsMild to Moderate Hypertension2.5 mgSignificant reduction
5 mgDose-dependent reduction
10 mgFurther reduction

Data adapted from clinical study summaries.[7] A post hoc analysis of the SPRINT trial also found that consistent use of a dihydropyridine CCB, predominantly amlodipine, was associated with a 2 mmHg reduction in visit-to-visit blood pressure variability.[17]

Conclusion and Future Perspectives

The discovery and development of third-generation dihydropyridines represent a significant milestone in cardiovascular pharmacology. By refining the chemical structure of the dihydropyridine core, scientists have created agents with superior pharmacokinetic profiles, enhanced vascular selectivity, and a range of beneficial pleiotropic effects. Amlodipine and its congeners have become indispensable tools in the management of hypertension and coronary artery disease.

Future research in this area may focus on:

  • Developing DHPs with enhanced pleiotropic effects: Tailoring the molecular structure to optimize antioxidant, anti-inflammatory, or anti-proliferative properties.

  • Exploring novel therapeutic applications: Investigating the potential of DHPs in other conditions, such as certain types of cancer, based on their effects on cell proliferation.[18]

  • Synthesizing DHPs with even greater tissue selectivity: Targeting specific vascular beds to minimize side effects and maximize therapeutic benefit.

The journey from nifedipine to the advanced third-generation agents illustrates the power of medicinal chemistry to iteratively improve drug design, leading to safer and more effective treatments for millions of patients worldwide.

References

Azelnidipine: A Comprehensive Pharmacological Profile in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the treatment of essential hypertension.[1][2][3] Developed by Daiichi Sankyo, it is distinguished from other agents in its class by a unique pharmacological profile that includes a gradual and sustained antihypertensive effect with minimal reflex tachycardia.[4][5] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, pharmacodynamic and pharmacokinetic properties, clinical efficacy, and safety profile. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this antihypertensive agent.

Mechanism of Action

This compound's primary antihypertensive effect is mediated through the blockade of L-type voltage-dependent calcium channels.[2][4][6] This action demonstrates high selectivity for vascular tissues over cardiac tissues, which is central to its therapeutic efficacy and safety profile.[6]

1.1 L-Type Calcium Channel Blockade

This compound inhibits the transmembrane influx of extracellular calcium ions (Ca2+) into vascular smooth muscle cells.[1][4] The process is initiated when the cell membrane depolarizes, which would normally open L-type calcium channels. By binding to these channels, this compound prevents this influx. The subsequent decrease in intracellular Ca2+ concentration inhibits the calcium-calmodulin complex formation, leading to reduced activation of myosin light chain kinase (MLCK). This, in turn, decreases the phosphorylation of myosin light chains, resulting in the relaxation of vascular smooth muscle.[2] The resulting vasodilation leads to a reduction in peripheral vascular resistance and, consequently, a lowering of arterial blood pressure.[2][6]

Some studies suggest that this compound may also block T-type calcium channels, which are present in afferent and efferent glomerular arterioles.[7] This dual-channel blockade may contribute to its renoprotective effects by reducing glomerular pressure.[7][8]

1.2 Vascular Selectivity and Lipophilicity

This compound is highly lipophilic and exhibits a potent affinity for the membranes of vascular smooth muscle cells.[4][9] This property allows it to be retained within the vascular wall, contributing to a prolonged antihypertensive effect even after plasma concentrations have declined.[9][10] Its high vascular selectivity ensures a potent vasodilatory effect with minimal impact on cardiac contractility.[6]

Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_Channel L-type Ca2+ Channel Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Blockade CaM Reduced Ca2+-Calmodulin Complex Ca_Influx->CaM MLCK Reduced MLCK Activation CaM->MLCK MLC_P Decreased Myosin Light Chain Phosphorylation MLCK->MLC_P Vaso_Relax Vasodilation MLC_P->Vaso_Relax BP_Reduction Decreased Blood Pressure Vaso_Relax->BP_Reduction This compound This compound This compound->Ca_Channel

Caption: this compound's signaling pathway in vascular smooth muscle cells.

Pharmacodynamics

This compound exhibits a distinct pharmacodynamic profile characterized by a gradual onset and long duration of action, which contributes to stable 24-hour blood pressure control and a low incidence of reflex tachycardia.[4][6]

2.1 Antihypertensive Effect and Heart Rate

This compound produces a slow, gradual, and persistent decrease in blood pressure.[4][11] Unlike many other dihydropyridine CCBs, this gradual reduction in blood pressure does not typically induce a baroreceptor-mediated reflex tachycardia.[5][10] In fact, multiple clinical studies have demonstrated that this compound can significantly decrease heart rate, an effect attributed to its inhibition of sympathetic nervous system activity.[1][5][12] This sympathoinhibitory effect is a key advantage, particularly for hypertensive patients with comorbid tachycardia.[10][12]

2.2 Effects on Sympathetic Nervous Activity

Preclinical and clinical studies have shown that this compound attenuates sympathetic nerve activity.[12][13] In spontaneously hypertensive rats (SHR), this compound was shown to inhibit increases in mean arterial pressure, heart rate, and renal sympathetic nerve activity (RSNA) in response to stress.[13][14] A clinical crossover study comparing this compound to amlodipine found that this compound significantly reduced muscle sympathetic nerve activity (MSNA) in hypertensive patients.[12]

Table 1: Comparative Effects of this compound and Amlodipine on Sympathetic Nerve Activity

Parameter This compound Effect Amlodipine Effect Source(s)
Heart Rate (HR) Significant Decrease No significant change or increase [1][12][14]
Muscle Sympathetic Nerve Activity (MSNA) Significant Reduction No significant change [12][15]
Renal Sympathetic Nerve Activity (RSNA) (in SHR) No significant change or attenuation of stress response Significant Increase [13][14]

| Plasma Norepinephrine | Significant Decrease | No significant change |[5] |

2.3 Additional Cardiovascular and Renal Protective Effects

Beyond its primary antihypertensive action, this compound has demonstrated several pleiotropic effects that contribute to organ protection.

  • Anti-atherosclerotic Action: this compound has been reported to have anti-atherosclerotic effects, partly through an anti-oxidative mechanism.[1][5] Clinical studies have shown it can decrease markers of inflammation like hs-CRP and increase levels of the antioxidant enzyme superoxide dismutase (SOD).[1][5]

  • Cardioprotection: It has shown cardioprotective effects, including the prevention of left ventricular remodeling and improvement of both systolic and diastolic function.[1]

  • Renoprotection: this compound exerts renoprotective effects, including a reduction in urinary protein excretion and albumin-to-creatinine ratio (UACR) in hypertensive patients with chronic kidney disease or diabetes.[8][16][17][18] This is thought to be mediated by the dilation of both afferent and efferent glomerular arterioles and anti-oxidative effects.[8][16]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by dose-dependent absorption and a long elimination half-life, supporting once-daily administration.

3.1 Absorption, Distribution, Metabolism, and Excretion

  • Absorption: Following oral administration, this compound shows rapid and dose-dependent absorption.[4][19]

  • Distribution: The volume of distribution is reported to be 1749 ± 964 L, indicating extensive tissue distribution.[4] Its high lipophilicity contributes to its affinity for vascular smooth muscle.[4][9]

  • Metabolism: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) 3A4 enzyme system.[4] It has no major active metabolites.[4]

  • Excretion: The drug is excreted via urine and feces.[4]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Single Dose)

Dose (mg) Tmax (h) Cmax (ng/mL) AUC0–96 (ng·h/mL) t1/2 (h) Source(s)
8 2.6 - 4.0 1.66 - 23.06 17.9 - 429 16.0 - 28.0 [1][19]

| 16 | 2.6 - 4.0 | 1.66 - 23.06 | 17.9 - 429 | 16.0 - 28.0 |[1][19] |

Note: The source provides a range covering both 8 mg and 16 mg doses.

In patients with hypertension receiving 16 mg/day for 6 weeks, the time to peak concentration was 4.14 ± 1.46 h, peak concentration was 48.3 ng/mL, and the half-life was 8.68 ± 1.33 h.[7]

Clinical Efficacy

Numerous clinical trials have established the efficacy of this compound in managing mild-to-moderate hypertension, with an antihypertensive effect comparable to other widely used CCBs like amlodipine.[1][20]

4.1 Blood Pressure Reduction

This compound, at a recommended dosage of 8–16 mg once daily, significantly reduces both systolic (SBP) and diastolic (DBP) blood pressure over a 24-hour period.[1] A meta-analysis of 11 randomized clinical trials found no statistically significant differences in the reduction of SBP and DBP between this compound and amlodipine.[20] However, the same analysis confirmed that this compound led to a statistically significant reduction in heart rate compared to amlodipine.[20]

Table 3: Comparative Clinical Efficacy of this compound vs. Amlodipine

Study Characteristic This compound (8-16 mg/day) Amlodipine (5-10 mg/day) Key Finding Source(s)
Meta-Analysis (SBP Reduction) Comparable to Amlodipine - No significant difference (MD: -1.07; 95% CI: -4.10, 1.95) [20]
Meta-Analysis (DBP Reduction) Comparable to Amlodipine - No significant difference (MD: 0.27; 95% CI: -2.66, 3.20) [20]
Meta-Analysis (Heart Rate Reduction) Significant Decrease - Statistically significant difference (MD: -3.63; 95% CI: -5.27, -2.00) [20]
RCT in Chinese Patients (8 weeks) Significant SBP/DBP decrease Significant SBP/DBP decrease Both drugs were effective in reducing BP. [1]

| 1-Year Study (Add-on Therapy) | BP reduction from 165.7/95.4 to 138.2/79.9 mmHg | - | Effective as add-on therapy in uncontrolled hypertension. |[20] |

Safety and Tolerability

This compound is generally well-tolerated in clinical practice.[1][21]

5.1 Adverse Events

The most common side effects are related to its vasodilatory properties and are typically mild to moderate.[6][21] These include:

  • Dizziness[4]

  • Headache[4][21]

  • Flushing[2]

  • Drowsiness[4]

  • Palpitations[10]

A key advantage of this compound is a lower incidence of peripheral edema compared to other dihydropyridine CCBs like amlodipine.[7][10][20] More serious but less common side effects can include severe hypotension, gingival hyperplasia, and hepatic dysfunction.[6]

5.2 Contraindications and Precautions

  • Hypersensitivity: Contraindicated in patients with a known hypersensitivity to this compound or other dihydropyridines.[6][22]

  • Hepatic Impairment: Should be used with caution in patients with severe liver dysfunction.[6][23]

  • Pregnancy and Lactation: Data on safety in pregnant or breastfeeding women is limited, and it should be used only if the potential benefits justify the risks.[6][24]

  • Abrupt Discontinuation: The drug should not be stopped abruptly to avoid a potential rebound increase in blood pressure.[6]

5.3 Drug Interactions

This compound is metabolized by CYP3A4, leading to potential interactions with inhibitors or inducers of this enzyme.[4][6]

  • CYP3A4 Inhibitors (e.g., ketoconazole, ritonavir, grapefruit juice) can increase this compound plasma concentrations, enhancing its effects and side effects.[6][24]

  • CYP3A4 Inducers (e.g., rifampicin, phenytoin) may decrease its plasma levels and efficacy.[6]

  • Other Antihypertensives: Concomitant use with other blood pressure-lowering agents can potentiate the hypotensive effect, requiring careful monitoring.[6]

Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of standardized preclinical and clinical experimental protocols.

6.1 In Vitro Assessment of Calcium Channel Blockade

  • Objective: To determine the affinity and inhibitory potency of a compound for L-type calcium channels.

  • Methodology: Radioligand Binding Assay

    • Preparation of Membranes: Vascular smooth muscle tissue (e.g., from rabbit aorta) or a cell line expressing L-type calcium channels is homogenized and centrifuged to isolate a membrane-rich fraction.

    • Binding Reaction: The membrane preparation is incubated with a radiolabeled dihydropyridine ligand (e.g., [3H]nitrendipine) in the presence of varying concentrations of the test compound (this compound).

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki) of the compound for the L-type calcium channel.

6.2 In Vivo Assessment in Animal Models of Hypertension

  • Objective: To evaluate the antihypertensive efficacy, duration of action, and effect on heart rate of a test compound in a relevant animal model.

  • Methodology: Study in Spontaneously Hypertensive Rats (SHR)

    • Animal Model: Adult male Spontaneously Hypertensive Rats (SHR), a well-established genetic model of essential hypertension, are used.[13][25] Wistar-Kyoto (WKY) rats may be used as normotensive controls.

    • Instrumentation: Rats are anesthetized, and a catheter is implanted in the carotid artery or femoral artery for direct and continuous blood pressure measurement. A telemetry system may also be implanted for conscious, unrestrained animal monitoring.

    • Drug Administration: this compound is administered orally (via gavage) or intravenously at various doses. A vehicle control group receives the formulation excipient only.

    • Hemodynamic Monitoring: Mean Arterial Pressure (MAP) and Heart Rate (HR) are continuously recorded before (baseline) and for up to 24-48 hours after drug administration.

    • Sympathetic Nerve Activity (Optional): For more detailed mechanistic studies, renal sympathetic nerve activity (RSNA) can be directly recorded via electrodes placed around the renal nerve.[14]

    • Data Analysis: The change in MAP and HR from baseline is calculated for each dose group and compared to the vehicle control. Dose-response curves are generated to determine the potency and efficacy of the compound.

Experimental_Workflow cluster_preclinical Preclinical Evaluation invitro In Vitro Studies (e.g., Radioligand Binding Assay) invivo In Vivo Animal Models (e.g., Spontaneously Hypertensive Rat) invitro->invivo Candidate Selection admin Drug Administration (Oral / IV) invivo->admin monitoring Hemodynamic Monitoring (BP, HR, RSNA) admin->monitoring analysis Data Analysis (Dose-Response, Efficacy) monitoring->analysis assessment Efficacy & Safety Profile Assessment analysis->assessment clinical Clinical Trials assessment->clinical

Caption: A typical workflow for the preclinical evaluation of antihypertensives.

Conclusion

This compound is a third-generation dihydropyridine calcium channel blocker with a distinct and favorable pharmacological profile for the treatment of hypertension. Its potent and highly vascular-selective blockade of L-type calcium channels ensures effective blood pressure reduction. Key distinguishing features include a gradual onset and sustained duration of action, which, coupled with a unique sympathoinhibitory effect, minimizes reflex tachycardia and may even reduce heart rate. Furthermore, its pleiotropic effects, including anti-atherosclerotic and renoprotective actions, offer additional benefits beyond blood pressure control. With a safety profile notable for a lower incidence of peripheral edema, this compound represents a valuable therapeutic option for the holistic management of hypertension, particularly in patients with elevated heart rate or those who tolerate other CCBs poorly.

References

The Structure-Activity Relationship of Azelnidipine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects, which helps in minimizing reflex tachycardia, a common side effect associated with other drugs in this class.[1] Marketed in Japan, it is prescribed for the management of hypertension.[1] Beyond its primary function as a vasodilator, this compound exhibits a range of pleiotropic effects, including anti-atherosclerotic and anti-inflammatory properties.[2] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound and its analogs, offering valuable insights for researchers and professionals engaged in the discovery and development of novel cardiovascular therapies. We will delve into the core molecular features governing its biological activity, present quantitative data for key analogs, detail relevant experimental protocols, and visualize the intricate signaling pathways through which this compound exerts its therapeutic effects.

Core Structure and Pharmacophore of this compound

This compound's chemical structure, (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, is characterized by a 1,4-dihydropyridine ring, a feature central to its calcium channel blocking activity. The pharmacological activity of this compound resides in the (R)-enantiomer, a notable contrast to other calcium channel blockers where the (S)-enantiomer is typically the more active form. This unique stereochemistry may contribute to its distinct pharmacological profile, including a sustained reduction in blood pressure and a decreased heart rate.

The essential structural components for the activity of 1,4-dihydropyridine calcium channel blockers, including this compound, are:

  • The 1,4-Dihydropyridine Ring: This heterocyclic ring is the fundamental scaffold responsible for calcium channel antagonism.

  • Substituents at the 3- and 5-positions: Ester groups at these positions are crucial for activity.

  • Aryl Group at the 4-position: The presence and substitution pattern of this aromatic ring significantly influence potency and selectivity.

  • Substituents on the Phenyl Ring: The position and nature of electron-withdrawing groups on the phenyl ring at the 4-position can modulate receptor-binding activity.[3]

Structure-Activity Relationship (SAR) of Dihydropyridine Analogs

While specific SAR studies on a wide range of this compound analogs with direct comparisons of IC50 values are not extensively available in the public domain, we can infer the SAR from studies on the broader class of 1,4-dihydropyridine derivatives. The following table summarizes the biological activity of a series of 1,4-dihydropyridine analogs, highlighting the impact of substitutions on the phenyl ring at the 4-position.

Compound NumberR (Substitution on Phenyl Ring)Biological Activity (-log(1/EC50))
13-Br8.89
22-CF38.82
32-Cl8.66
43-NO28.40
52-CH=CH28.35
62-NO28.29
72-Me8.22
82-Et8.19
92-Br8.12
102-CN7.80
113-Cl7.80
123-F7.68
13H7.55
143-CN7.46
153-I7.38
162-F7.37
172-I7.33
182-OMe7.24
193-CF37.13
203-Me6.96
212-OEt6.96
223-OMe6.72
233-NMe26.05
243-OH6.00
253-NH25.70
263-OAc5.22
273-OCOPh5.20
282-NH24.40
294-F6.89
304-Br5.40
314-I4.64
324-NO25.50
334-NMe24.00
344-CN5.46
354-Cl5.09
362,6-Cl28.72
37F58.36

Data adapted from a quantitative structure-activity relationship study of 1,4-dihydropyridine calcium channel blockers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the Hantzsch dihydropyridine synthesis.

Step 1: Synthesis of 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester

  • To a solution of 3-nitrobenzaldehyde and isopropyl acetoacetate in isopropanol, add a catalytic amount of piperidine and acetic acid.

  • Heat the mixture to facilitate the Knoevenagel condensation.

  • Cool the reaction mixture to allow crystallization of the product.

  • Filter and wash the solid to obtain the desired intermediate.

Step 2: Synthesis of 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate

  • This intermediate can be prepared from benzhydrylamine and epichlorohydrin through a series of reactions including nucleophilic substitution, cyclization, esterification, and ammonification.

Step 3: Synthesis of this compound

  • Condense the 2-(3-nitrobenzylidene)acetoacetic acid isopropyl ester with 1-benzhydrylazetidin-3-yl 3-amino-3-iminopropanoate acetate in the presence of a base such as sodium methoxide in a suitable solvent like isopropanol.

  • Reflux the reaction mixture to drive the cyclization to completion.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/normal hexane) to yield this compound.

In Vitro Measurement of L-type Calcium Channel Blocking Activity (Whole-Cell Patch-Clamp)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound and its analogs on L-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel).

Cell Culture:

  • Culture HEK293 cells expressing the human CaV1.2 channel in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Maintain the cells in a humidified incubator at 37°C and 5% CO2.

Electrophysiological Recording:

  • Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • The external solution should contain BaCl2 or CaCl2 as the charge carrier. The internal solution should contain Cs+ to block potassium channels.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Hold the cell membrane potential at a level that inactivates T-type calcium channels (e.g., -40 mV) to isolate L-type channel currents.

  • Elicit L-type calcium currents by applying depolarizing voltage steps.

  • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound (this compound or its analog).

  • Measure the peak inward current at each concentration.

Data Analysis:

  • Plot the percentage of current inhibition against the logarithm of the compound concentration.

  • Fit the data to a Hill equation to determine the IC50 value.

In Vivo Assessment of Antihypertensive Activity

The antihypertensive efficacy of this compound and its analogs can be evaluated in animal models of hypertension, such as spontaneously hypertensive rats (SHRs).

Animal Model:

  • Use adult male spontaneously hypertensive rats.

  • House the animals under controlled temperature and a 12-hour light/dark cycle with free access to food and water.

Drug Administration:

  • Administer the test compounds orally via gavage.

  • A vehicle control group should be included in the study.

Blood Pressure Measurement:

  • Measure systolic blood pressure and heart rate using the tail-cuff method before and at various time points after drug administration.

  • Alternatively, for continuous monitoring, use telemetry devices surgically implanted in the animals.

Data Analysis:

  • Calculate the change in blood pressure and heart rate from baseline for each treatment group.

  • Compare the effects of the test compounds with the vehicle control and a standard antihypertensive drug.

Signaling Pathways and Mechanisms of Action

L-type Calcium Channel Blockade in Vascular Smooth Muscle

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to a cascade of events resulting in vasodilation and a subsequent reduction in blood pressure.

G Depolarization Depolarization of Vascular Smooth Muscle Cell LTypeChannel_Open L-type Ca2+ Channel (Open State) Depolarization->LTypeChannel_Open Activates Ca_Influx Ca2+ Influx LTypeChannel_Open->Ca_Influx LTypeChannel_Blocked L-type Ca2+ Channel (Blocked State) LTypeChannel_Open->LTypeChannel_Blocked Calmodulin Calmodulin Ca_Influx->Calmodulin Binds to Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_Inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_Inactive Activates MLCK_Active Myosin Light Chain Kinase (Active) MLCK_Inactive->MLCK_Active Myosin_LC Myosin Light Chain MLCK_Active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction & Vasoconstriction Myosin_LC_P->Contraction Leads to This compound This compound This compound->LTypeChannel_Open Blocks Relaxation Muscle Relaxation & Vasodilation LTypeChannel_Blocked->Relaxation Results in

Caption: this compound's mechanism of vasodilation.

Inhibition of Endothelial Inflammatory Response

This compound has been shown to possess anti-inflammatory effects by reducing intracellular reactive oxygen species (ROS) and subsequently inhibiting the expression of vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) ROS_Production Increased ROS Production Inflammatory_Stimuli->ROS_Production NFkB_Activation NF-κB Activation ROS_Production->NFkB_Activation VCAM1_Expression VCAM-1 Gene Expression NFkB_Activation->VCAM1_Expression VCAM1_Protein VCAM-1 Protein on Endothelial Cell Surface VCAM1_Expression->VCAM1_Protein Monocyte_Adhesion Monocyte Adhesion (Atherosclerosis) VCAM1_Protein->Monocyte_Adhesion This compound This compound ROS_Scavenging ROS Scavenging This compound->ROS_Scavenging Promotes ROS_Scavenging->ROS_Production Inhibits

Caption: this compound's anti-inflammatory pathway.

Experimental Workflow for In Vivo Antihypertensive Screening

The following diagram illustrates a typical workflow for evaluating the antihypertensive effects of this compound analogs in an animal model.

G Start Start Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rats) Start->Animal_Model Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurement Measure Baseline Blood Pressure & Heart Rate (Tail-cuff or Telemetry) Acclimatization->Baseline_Measurement Grouping Randomly Assign to Treatment Groups (Vehicle, this compound Analog, Standard Drug) Baseline_Measurement->Grouping Drug_Administration Administer Drug (e.g., Oral Gavage) Grouping->Drug_Administration Post_Dose_Measurement Measure Blood Pressure & Heart Rate at Multiple Time Points Post-Dose Drug_Administration->Post_Dose_Measurement Data_Analysis Data Analysis: Calculate % Change from Baseline, Statistical Comparison Post_Dose_Measurement->Data_Analysis Conclusion Determine Antihypertensive Efficacy and Duration of Action Data_Analysis->Conclusion End End Conclusion->End

Caption: In vivo antihypertensive screening workflow.

Conclusion

This compound stands out as a dihydropyridine calcium channel blocker with a favorable pharmacological profile. Its structure-activity relationship is deeply rooted in the principles governing the 1,4-dihydropyridine class, where the nature and position of substituents on the core scaffold play a pivotal role in determining potency and duration of action. The unique stereochemistry of this compound likely contributes to its distinct clinical characteristics. Beyond its primary antihypertensive effect, the anti-inflammatory and other pleiotropic effects of this compound open new avenues for its therapeutic application and for the design of novel analogs with enhanced properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the intricate mechanisms of this compound and to guide the rational design of the next generation of cardiovascular drugs.

References

A Comprehensive Technical Review of Azelnidipine's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Azelnidipine is a third-generation dihydropyridine (DHP) calcium channel blocker (CCB) primarily utilized for the management of hypertension.[1][2] Developed by Daiichi Sankyo, it is distinguished from other drugs in its class by a gradual onset of action and a long-lasting hypotensive effect, which uniquely helps in avoiding the common side effect of reflex tachycardia.[1][3][4] Marketed under trade names such as CalBlock, this compound exhibits high vascular selectivity, effectively lowering blood pressure with minimal impact on cardiac contractility.[2] Beyond its primary antihypertensive action, extensive research has revealed significant pleiotropic effects, including cardioprotective, renoprotective, neuroprotective, and anti-atherosclerotic properties, making it a subject of great interest for researchers and drug development professionals.[3][5][6] This review provides an in-depth technical analysis of this compound's mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used to elucidate these effects.

2.0 Mechanism of Action

2.1 Primary Antihypertensive Effect: L-Type Calcium Channel Blockade

The principal mechanism of this compound's antihypertensive effect is the inhibition of transmembrane calcium ion (Ca2+) influx through voltage-dependent L-type calcium channels located in the vascular smooth muscle cells.[1][3][7] In a normal physiological state, the influx of Ca2+ into these cells triggers a cascade that leads to vasoconstriction. Calcium ions bind to the protein calmodulin, and this complex activates myosin light-chain kinase (MLCK).[1] MLCK then phosphorylates myosin light chains, enabling the interaction between myosin and actin filaments, resulting in smooth muscle contraction and an increase in peripheral vascular resistance.[1]

This compound, by blocking these L-type calcium channels, reduces the intracellular concentration of Ca2+, thereby inhibiting this contractile process.[1] This leads to the relaxation of vascular smooth muscle, vasodilation (the widening of blood vessels), and a subsequent reduction in peripheral vascular resistance, which ultimately lowers arterial blood pressure.[1][2] this compound is highly lipophilic and shows a strong affinity for the membranes of vascular smooth muscle cells, contributing to its sustained action.[3][7][8]

cluster_pathway Standard Contraction Pathway This compound This compound L_type L-Type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type Blocks Ca_influx Ca2+ Influx Ca_concentration ↓ Intracellular [Ca2+] Ca_influx->Ca_concentration Inhibits Calmodulin Calmodulin Activation Ca_influx->Calmodulin Ca_concentration->Calmodulin Relaxation Muscle Relaxation Ca_concentration->Relaxation MLCK MLCK Activation Calmodulin->MLCK Contraction Myosin-Actin Interaction (Contraction) MLCK->Contraction Vasodilation Vasodilation Relaxation->Vasodilation BP ↓ Blood Pressure Vasodilation->BP

Primary antihypertensive mechanism of this compound.

2.2 Effects on Sympathetic Nervous System and Heart Rate

A distinguishing feature of this compound is its ability to lower blood pressure without inducing reflex tachycardia; in many cases, it slightly decreases the heart rate.[4][9][10] This effect is attributed to the drug's gradual onset of action, which does not trigger a strong baroreflex-mediated sympathetic activation, and a direct inhibitory effect on sympathetic nerve activity.[3][9][11] Clinical studies have demonstrated that this compound can markedly reduce heart rate and proteinuria by suppressing sympathetic nerve activity.[3][5][8] Some research also points to an inhibitory action on N-type Ca2+ channels, which are involved in norepinephrine release from sympathetic nerve endings, further contributing to this sympatholytic effect.[5]

This compound This compound SNA Sympathetic Nerve Activity This compound->SNA Inhibits Vasodilation Gradual Vasodilation This compound->Vasodilation HR ↓ Heart Rate SNA->HR Baroreflex Baroreflex Activation Vasodilation->Baroreflex Minimizes

Mechanism of heart rate reduction by this compound.

2.3 Pleiotropic Effects: Anti-Atherosclerosis and Anti-inflammation

Beyond hemodynamics, this compound exerts beneficial effects at the cellular level that contribute to cardiovascular protection. It has been shown to possess potent anti-atherosclerotic properties independent of its blood pressure-lowering effects.[3][12] Experimental studies using the human monocyte/macrophage cell line THP-1 have elucidated a key mechanism. This compound inhibits the differentiation of monocytes into macrophages, a critical step in the formation of atherosclerotic plaques.[12] This is achieved by suppressing the expression of adhesion molecules like ICAM-1 and scavenger receptors like LOX-1, which reduces the uptake of oxidized LDL.[12] These actions are mediated, at least in part, through the L-type calcium channel pathway on these immune cells.[12] Furthermore, this compound exhibits antioxidative and anti-inflammatory actions, reducing levels of inflammatory markers such as IL-6 and hsCRP.[1][13]

This compound This compound Monocyte_Ca L-Type Ca2+ Channel (on Monocyte) This compound->Monocyte_Ca Blocks Differentiation Monocyte-to-Macrophage Differentiation Monocyte_Ca->Differentiation Inhibits Adhesion ↑ ICAM-1, LOX-1 Expression Differentiation->Adhesion Atherosclerosis ↓ Atherosclerosis LDL_Uptake Oxidized LDL Uptake Adhesion->LDL_Uptake Foam_Cell Foam Cell Formation LDL_Uptake->Foam_Cell Foam_Cell->Atherosclerosis Leads to

Anti-atherosclerotic signaling pathway of this compound.

3.0 Pharmacokinetics and Metabolism

This compound is characterized by rapid, dose-dependent absorption following oral administration.[3][14] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and undergoes significant first-pass metabolism.[2][7][14] Importantly, this compound has no active metabolites.[3][14] Due to its metabolism by CYP3A4, there is a potential for drug-drug interactions. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole, grapefruit juice) can increase this compound's plasma concentrations, while CYP3A4 inducers (e.g., rifampicin) may decrease its efficacy.[2] Elimination occurs predominantly through feces (approximately 63%) with a smaller portion excreted in the urine (approximately 26%).[3][14]

ParameterValuePopulationReference
Time to Peak (Tmax) 2.6 - 4.0 hoursHealthy Chinese Volunteers[8][14]
Elimination Half-life (t½) 16.0 - 28.0 hours (single dose)Healthy Chinese Volunteers[8][14]
Volume of Distribution (Vd) 1749 ± 964 LChinese Study[3][7]
Metabolism Hepatic (CYP3A4)General[2][3][14]
Excretion ~63% Feces, ~26% UrineHuman Study[3][14]
Table 1: Pharmacokinetic Parameters of this compound.

4.0 Clinical Efficacy and Therapeutic Applications

Clinical trials have consistently demonstrated this compound's efficacy in reducing blood pressure in patients with mild-to-moderate essential hypertension.[8][14][15] Its potency is comparable to other widely used CCBs, including amlodipine and nifedipine.[8][15][16]

A key therapeutic advantage of this compound is its neutral or slightly negative chronotropic effect. A meta-analysis of 11 randomized clinical trials directly comparing this compound to Amlodipine found no statistically significant difference in systolic or diastolic blood pressure reduction.[16] However, it revealed a statistically significant difference in heart rate, with this compound causing a mean reduction of 3.63 beats/min compared to Amlodipine.[16] Another study reported a decrease of 2 beats/min in the this compound group versus an increase of 4 beats/min in the Amlodipine group.[10][17] This makes this compound a particularly suitable option for hypertensive patients with concomitant tachycardia.[10] Furthermore, its efficacy in controlling morning hypertension, a significant risk factor for cardiovascular events, has been well-documented.[18]

Study DesignNTreatment ArmsDurationKey Findings (SBP/DBP/HR Change)Reference
Randomized, Double-Blind220This compound (8-16mg) vs. Amlodipine (2.5-5mg)8 weeksThis compound showed greater SBP/DBP reduction; no significant HR change in either group.[19][20]
Randomized, Double-Blind46This compound (16mg) vs. Amlodipine (5mg)6 weeksSimilar BP reduction; HR: -2 beats/min (this compound) vs. +4 beats/min (Amlodipine).[10][17]
Meta-Analysis1482 (19 RCTs)This compound vs. AmlodipineVariedSimilar SBP reduction; no difference in adverse events.[15]
Meta-Analysis(11 RCTs)This compound vs. AmlodipineVariedSimilar SBP/DBP reduction; Significant HR reduction with this compound (MD: -3.63 bpm).[16]
Prospective, Crossover10This compound vs. Amlodipine8 weeksSimilar BP reduction; Significant HR decrease with this compound (71.3 to 64.9 bpm).[9]
Table 2: Summary of Comparative Clinical Trials - this compound vs. Amlodipine.

5.0 Safety and Tolerability

This compound is generally well-tolerated.[8] The most common adverse events are related to its vasodilatory properties and are typically mild and transient, including dizziness, headache, and flushing.[1] A key safety advantage is the lower incidence of reflex tachycardia compared to other DHP CCBs.[16][17] Comparative studies have shown that the overall incidence of adverse events for this compound is similar to that of amlodipine.[15][19][20]

Adverse EventThis compound IncidenceAmlodipine IncidenceStudy Reference
Overall Adverse Events 7.3%10.0%[19][20]
Headache >1%>1%[19][20]
Dizziness >1%>1%[19][20]
Reflex Tachycardia Not associatedCan occur[16][17]
Table 3: Incidence of Common Adverse Events - this compound vs. Amlodipine.

6.0 Key Experimental Protocols

6.1 In Vitro Electrophysiology: Whole-Cell Patch-Clamp

To elucidate the direct effects of this compound on its molecular target, whole-cell patch-clamp experiments are performed on isolated vascular smooth muscle cells (e.g., from guinea-pig portal vein).[21][22]

  • Cell Isolation: Vascular smooth muscle cells are enzymatically dissociated from the tissue.

  • Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -90 mV). Depolarizing voltage steps are applied to activate voltage-dependent calcium channels.

  • Current Measurement: Barium (Ba2+) is typically used as the charge carrier instead of Ca2+ to avoid Ca2+-dependent inactivation of the channels, and the resulting inward currents (IBa) are recorded.

  • Drug Application: this compound is applied to the cell via the superfusion solution. The inhibition of the peak IBa amplitude is measured in a concentration-dependent manner to determine potency (Ki). Washout periods are used to assess the duration of the block.[21][22]

start Isolate Vascular Smooth Muscle Cells setup Establish Whole-Cell Patch-Clamp Configuration start->setup hold Hold Membrane Potential (e.g., -90 mV) setup->hold depolarize Apply Depolarizing Voltage Steps hold->depolarize record_base Record Baseline Barium Current (IBa) depolarize->record_base apply_drug Superfuse with this compound record_base->apply_drug record_drug Record Post-Drug IBa apply_drug->record_drug washout Washout Drug record_drug->washout record_wash Record Post-Washout IBa washout->record_wash analyze Analyze Data (Calculate Ki, % Inhibition) record_wash->analyze

Workflow for In Vitro Patch-Clamp Analysis.

6.2 Human Clinical Trials: Randomized Crossover Study

To compare the effects of this compound against another drug (e.g., Amlodipine) on parameters like sympathetic nerve activity in hypertensive patients, a prospective, randomized, open-label, crossover design is often employed.[9] This design allows each patient to serve as their own control, reducing inter-patient variability.

  • Recruitment: Hypertensive patients meeting specific inclusion/exclusion criteria are enrolled.

  • Baseline Measurement: Initial measurements of blood pressure, heart rate, and muscle sympathetic nerve activity (MSNA) are taken.

  • Randomization: Patients are randomly assigned to one of two treatment sequences (e.g., Group A: this compound first, then Amlodipine; Group B: Amlodipine first, then this compound).

  • Treatment Period 1: Patients receive the first assigned drug for a set duration (e.g., 8 weeks). Measurements are repeated at the end of the period.

  • Washout Period: A period where no study drug is given to allow for the elimination of the first drug from the body.

  • Treatment Period 2 (Crossover): Patients receive the second assigned drug for the same duration.

  • Final Measurement: Final measurements are taken. The data are then analyzed to compare the effects of the two drugs within the same group of patients.[9]

cluster_A Group A cluster_B Group B A1 Treatment Period 1: This compound (8 wks) W1 Washout Period A1->W1 A2 Treatment Period 2: Amlodipine (8 wks) W1->A2 Endpoint Final Measurements & Data Analysis A2->Endpoint B1 Treatment Period 1: Amlodipine (8 wks) W2 Washout Period B1->W2 B2 Treatment Period 2: This compound (8 wks) W2->B2 B2->Endpoint Recruit Recruit Hypertensive Patients + Baseline Measurements Randomize Randomization Recruit->Randomize Randomize->A1 Randomize->B1

Workflow for a Randomized Crossover Clinical Trial.

This compound is a potent antihypertensive agent with a unique pharmacological profile that sets it apart from other dihydropyridine calcium channel blockers. Its primary mechanism involves the long-lasting blockade of L-type calcium channels in vascular smooth muscle, leading to a gradual and sustained reduction in blood pressure.[1][3] Critically, this is achieved without inducing reflex tachycardia, an effect attributed to its slow onset of action and sympatholytic properties.[3][9] A robust body of evidence from clinical trials demonstrates its efficacy is comparable to standard therapies like amlodipine, with the added benefit of heart rate control.[15][16] Furthermore, preclinical and clinical studies have unveiled significant pleiotropic benefits, including anti-atherosclerotic, anti-inflammatory, and renoprotective effects.[3] These multifaceted actions position this compound as a valuable therapeutic option for the holistic management of hypertension, particularly in patients with comorbidities or a predisposition to tachycardia.

References

Azelnidipine's Molecular Mechanisms Beyond L-type Calcium Channel Blockade: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily recognized for its potent antagonism of L-type calcium channels, a mechanism central to its antihypertensive efficacy. However, a growing body of evidence reveals that this compound's pharmacological profile is far more complex, involving a range of molecular interactions that extend beyond its primary target. These "off-target" or pleiotropic effects contribute significantly to its unique clinical characteristics, including a low incidence of reflex tachycardia and potential for organ protection. This technical guide provides a comprehensive exploration of the molecular targets of this compound beyond the L-type calcium channel, summarizing the current understanding of its interactions with other ion channels, signaling pathways, and cellular processes. We present quantitative data on these interactions, detail key experimental methodologies, and provide visual representations of the implicated signaling cascades to offer a deeper insight into the multifaceted mechanism of action of this drug.

Introduction

This compound's established role in the management of hypertension is attributed to its high affinity for L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] Unlike many other dihydropyridines, this compound's action is characterized by a gradual onset and long duration, which is associated with a reduced incidence of reflex sympathetic activation.[1] This observation has prompted investigations into its broader pharmacological activities. This guide delves into the molecular underpinnings of these unique properties, focusing on this compound's influence on the sympathetic nervous system, its antioxidant and anti-inflammatory activities, and its modulation of various signaling pathways involved in vascular health and disease.

Sympathetic Nervous System Inhibition

A distinguishing feature of this compound is its ability to suppress sympathetic nerve activity, in contrast to the reflex tachycardia often induced by other vasodilators.[2][3] This sympathoinhibitory effect is believed to be mediated, at least in part, through its actions within the central nervous system, specifically in the rostral ventrolateral medulla (RVLM), a key region for blood pressure regulation.

Antioxidant Mechanism in the RVLM

Studies in stroke-prone spontaneously hypertensive rats have shown that this compound's sympathoinhibitory effect is linked to its antioxidant properties within the RVLM. The proposed mechanism involves the reduction of oxidative stress, which is known to enhance sympathetic outflow.

  • Molecular Targets:

    • NADPH Oxidase: this compound has been shown to decrease the activity of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature and central nervous system.

    • Superoxide Dismutase (SOD): this compound increases the activity of SOD, an antioxidant enzyme that catalyzes the dismutation of superoxide radicals.

Quantitative Data
ParameterThis compound EffectComparison GroupSignificanceReference
Muscle Sympathetic Nerve Activity (MSNA)47.7 ± 14.9 bursts per 100 heartbeatsAmlodipine: 61.5 ± 10.7 bursts per 100 heartbeatsP < 0.05[3]
Urinary Norepinephrine ExcretionSignificantly lower than controlHydralazine: Significantly higher than control-[4]
Thiobarbituric Acid-Reactive Substances (TBARS) in RVLMSignificantly lower than control--
NADPH Oxidase Activity in RVLMSignificantly lower than control--
Superoxide Dismutase (SOD) Activity in RVLMSignificantly increased compared to control--

Signaling Pathway

Sympathetic_Inhibition This compound This compound NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase inhibits SOD Superoxide Dismutase (SOD) This compound->SOD activates ROS Reactive Oxygen Species (ROS) RVLM Rostral Ventrolateral Medulla (RVLM) ROS->RVLM activates NADPH_Oxidase->ROS produces SOD->ROS scavenges Sympathetic_Outflow Sympathetic Nervous System Outflow RVLM->Sympathetic_Outflow increases Blood_Pressure Blood Pressure Sympathetic_Outflow->Blood_Pressure increases NO_Modulation cluster_endothelial Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Azelnidipine_eNOS This compound eNOS eNOS Azelnidipine_eNOS->eNOS upregulates expression NO_e Nitric Oxide (NO) eNOS->NO_e produces Vasodilation Vasodilation NO_e->Vasodilation Azelnidipine_iNOS This compound iNOS_induction iNOS Induction Azelnidipine_iNOS->iNOS_induction inhibits Inflammatory_Stimuli Inflammatory Stimuli (LPS + IFN-γ) Inflammatory_Stimuli->iNOS_induction iNOS iNOS iNOS_induction->iNOS NO_i Excess Nitric Oxide (NO) iNOS->NO_i Cell_Damage Cell Damage NO_i->Cell_Damage VSMC_Modulation cluster_angII Angiotensin II Signaling cluster_osteo Osteogenic Differentiation AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Jak2 Jak2 AT1R->Jak2 ERK ERK AT1R->ERK Azelnidipine_AngII This compound Azelnidipine_AngII->Jak2 inhibits phosphorylation Azelnidipine_AngII->ERK inhibits phosphorylation STATs STAT1/STAT3 Azelnidipine_AngII->STATs inhibits phosphorylation Jak2->STATs VSMC_Growth VSMC Growth ERK->VSMC_Growth STATs->VSMC_Growth Msx2 Msx2 ALP_gene Alkaline Phosphatase (ALP) Gene Msx2->ALP_gene activates Azelnidipine_Msx2 This compound Azelnidipine_Msx2->ALP_gene inhibits Msx2-mediated activation Osteogenic_Diff Osteogenic Differentiation ALP_gene->Osteogenic_Diff VEGF_Secretion This compound This compound NFkB NF-κB This compound->NFkB activates VEGF_Secretion VEGF Secretion NFkB->VEGF_Secretion induces Endothelial_Tube_Formation Endothelial Tube Formation VEGF_Secretion->Endothelial_Tube_Formation promotes

References

Azelnidipine: A Comprehensive Analysis of its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects, which helps in mitigating reflex tachycardia, a common side effect associated with this class of drugs.[1][2] This technical guide provides a detailed examination of the pharmacokinetic and metabolic profile of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development.

This compound's therapeutic efficacy is rooted in its selective inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] Beyond its primary mechanism, it has also been noted for its potential antioxidative properties and its ability to improve endothelial function.[3][4] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by rapid, dose-dependent absorption and a long elimination half-life, which supports once-daily dosing.[5][6]

Absorption

Following oral administration, this compound is readily absorbed.[5] However, like many calcium channel blockers, it undergoes extensive first-pass metabolism in the liver, which can influence its overall bioavailability.[5][7] Studies in healthy Chinese volunteers have demonstrated a time to peak plasma concentration (Tmax) ranging from 2.6 to 4.0 hours after a single oral dose of 8–16 mg.[5]

Distribution

This compound is highly lipophilic, contributing to its strong affinity for vascular smooth muscle cell membranes.[5][7][8] This characteristic is believed to contribute to its sustained antihypertensive effect.[5] The drug is extensively bound to human plasma proteins, with a binding rate of approximately 90-91%.[7] A study in a Chinese population reported a volume of distribution of 1749 ± 964 L.[7][8]

Metabolism

The primary site of this compound metabolism is the liver, where it is extensively metabolized by the cytochrome P450 (CYP) 3A4 enzyme system.[5][7][8] A key feature of this compound is that it does not have any active metabolites, meaning its therapeutic effect is attributed solely to the parent drug.[5][7][8] The main metabolites identified are M-1 (aromatized form) and M-2 (hydroxylated form).[9] Other reported metabolites include N-dephenylated this compound (DPH), deaminated this compound (A.L.), and N-debenzylated this compound (DBZ).[8]

Due to its reliance on CYP3A4 for metabolism, there is a potential for drug-drug interactions. Co-administration with strong CYP3A4 inhibitors, such as itraconazole, has been shown to significantly increase the plasma concentration of this compound.[5]

Excretion

This compound and its metabolites are eliminated from the body through both renal and fecal routes. Following a single oral dose of 4 mg of radiolabeled this compound in humans, approximately 26% of the total radioactivity was recovered in the urine and 63% in the feces over a seven-day period.[5][7] Biliary excretion also plays a role in the elimination of this compound metabolites.[10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from various studies.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Chinese Volunteers [5]

Dose (mg)Cmax (ng/mL)Tmax (h)AUC0–96 (ng·h/mL)t1/2β (h)
8–161.66–23.062.6–4.017.9–42916.0–28.0

Table 2: Steady-State Pharmacokinetics of this compound (8 mg/day) in Healthy Chinese Volunteers [5]

ParameterValue
Cmax (ng/mL)2.63–6.62
Tmax (h)2.8–3.5
AUC0–96 (ng·h/mL)43.8–113.0
t1/2β (h)25.2–32.5

Table 3: Pharmacokinetic Parameters of this compound in Hypertensive Patients (16 mg/day for 6 weeks) [11]

ParameterValue
Cmax (ng/mL)48.3
Tmax (h)4.14 ± 1.46
AUC0–24 (ng·h/mL)426 ± 151
Half-life (h)8.68 ± 1.33
Apparent Total Body Clearance (mL/h)42,200 ± 15,400

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

A common and robust method for the quantification of this compound in human plasma involves high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[12][13]

1. Sample Preparation:

  • Protein Precipitation: A frequent method for plasma sample preparation. This compound and an internal standard (e.g., telmisartan or nicardipine) are extracted from a plasma sample (typically 1 mL) by protein precipitation with an organic solvent like acetonitrile or methanol.[12][13]

  • Liquid-Liquid Extraction: An alternative method involves adjusting the plasma sample to a basic pH with a solution like 0.1 M sodium hydroxide, followed by extraction with an organic solvent mixture such as cyclohexane-diethyl ether (1:1, v/v) or ethyl acetate and hexane (1:1, v/v).[9][13]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used for separation.[9][12][13]

  • Mobile Phase: The mobile phase often consists of a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate or ammonium acetate solution with formic acid).[12][13] Isocratic elution is commonly employed.[9]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to ionize the analytes.[9][12][13]

  • Detection Mode: Detection is performed using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[12]

  • Ion Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound, a common transition is m/z 583.3 → 167.2.[12] The main aromatized metabolite (M-1) can be monitored using the transition m/z 581.3 → 167.2.[12]

Visualizations

This compound Metabolic Pathway

Azelnidipine_Metabolism This compound This compound M1 M-1 (Aromatized form) This compound->M1 Metabolism M2 M-2 (Hydroxylated form) This compound->M2 Metabolism DPH N-dephenylated this compound (DPH) This compound->DPH Metabolism DBZ N-debenzylated this compound (DBZ) This compound->DBZ Metabolism AL Deaminated this compound (A.L.) This compound->AL Metabolism CYP3A4 CYP3A4 (Liver) CYP3A4->this compound

Caption: Metabolic pathways of this compound, primarily mediated by CYP3A4.

Experimental Workflow for this compound Pharmacokinetic Analysis

PK_Workflow cluster_study Clinical Phase cluster_analysis Bioanalytical Phase cluster_pk Data Analysis Phase Dosing Oral Administration of this compound Sampling Blood Sample Collection at Predetermined Time Points Dosing->Sampling Processing Plasma Separation and Storage Sampling->Processing Extraction Sample Extraction (Protein Precipitation or LLE) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Data Acquisition and Quantification LCMS->Quantification PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis

Caption: A typical experimental workflow for a pharmacokinetic study of this compound.

This compound Mechanism of Action Signaling Pathway

MoA_Pathway This compound This compound L_Type_Channel L-type Ca2+ Channel (Vascular Smooth Muscle Cell) This compound->L_Type_Channel Inhibits Vasodilation Vasodilation This compound->Vasodilation Promotes Ca_Influx Ca2+ Influx L_Type_Channel->Ca_Influx Contraction Muscle Contraction Ca_Influx->Contraction Contraction->Vasodilation Leads to (via inhibition) BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Simplified signaling pathway for this compound's mechanism of action.

Conclusion

This compound possesses a favorable pharmacokinetic profile for the management of hypertension, characterized by a gradual onset of action and a long duration of effect that allows for once-daily administration. Its metabolism is predominantly mediated by CYP3A4, without the formation of active metabolites, which simplifies its pharmacodynamic interpretation. A thorough understanding of its ADME properties, potential for drug interactions, and the analytical methods for its quantification is crucial for its effective and safe use in clinical practice and for guiding future research and development efforts in the field of cardiovascular therapeutics.

References

Azelnidipine's Potential Neuroprotective and Cardioprotective Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is distinguished by its gradual onset and prolonged antihypertensive action, which mitigates reflex tachycardia commonly associated with this class of drugs.[1][2][3] Beyond its established efficacy in managing hypertension, a growing body of preclinical and clinical evidence suggests that this compound possesses significant neuroprotective and cardioprotective properties.[1][3][4][5][6] These pleiotropic effects are attributed to its potent anti-inflammatory, antioxidant, and anti-atherosclerotic activities, positioning it as a promising therapeutic agent for a spectrum of cardiovascular and cerebrovascular diseases.[2][3][4][7] This technical guide provides a comprehensive overview of the mechanisms underpinning this compound's protective effects, detailed experimental protocols from key studies, and a summary of quantitative data to support further research and development.

Core Mechanisms of Action

This compound's primary mechanism of action involves the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] However, its neuroprotective and cardioprotective effects extend beyond simple blood pressure control and are linked to several key molecular pathways:

  • Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1).[4][8]

  • Antioxidant Properties: The drug exhibits significant antioxidant activity, in part due to its chemical structure which includes an aromatic ring capable of scavenging free radicals.[4] It has been demonstrated to reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) and lipid peroxidation products like malondialdehyde (MDA), while increasing the total antioxidant capacity (T-AOC) in tissues.[4][9]

  • Anti-atherosclerotic Action: this compound contributes to the prevention of atherosclerosis through multiple mechanisms. It inhibits the expression of vascular cell adhesion molecule-1 (VCAM-1), a key factor in the recruitment of monocytes to the arterial wall, and reduces the uptake of acetylated low-density lipoprotein (LDL) by macrophages.[10][11] Furthermore, it has been shown to suppress the proliferation and migration of vascular smooth muscle cells.[4]

  • Improvement of Endothelial Function: this compound enhances the bioavailability of nitric oxide (NO), a crucial vasodilator, which helps to improve endothelial function.[2] It has also been observed to promote the formation of endothelial tubes, suggesting a role in angiogenesis.[12]

Neuroprotective Properties

This compound's neuroprotective effects have been primarily investigated in the context of cerebral ischemia-reperfusion (I/R) injury. Studies have demonstrated its ability to reduce cerebral infarct size, ameliorate histopathological damage, and improve neurological outcomes in animal models.[4][8] These benefits are largely attributed to its anti-inflammatory and antioxidant actions within the brain tissue.[4] Furthermore, this compound has been shown to maintain cerebral blood flow even while lowering systemic blood pressure, a crucial factor in preventing further ischemic damage.[13][14][15]

Cardioprotective Properties

The cardioprotective effects of this compound are multifaceted. It has been shown to prevent left ventricular (LV) remodeling and improve both systolic and diastolic function.[1][16] In models of stress-induced cardiac dysfunction, this compound prevented a sharp decline in cardiac function.[17] Clinical studies have indicated that this compound can reduce coronary plaque volume, highlighting its anti-atherosclerotic effects in the heart.[18][19][20] The drug's ability to reduce heart rate, unlike many other dihydropyridine calcium channel blockers, may also contribute to its cardioprotective profile by reducing myocardial oxygen demand.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the neuroprotective and cardioprotective effects of this compound.

Table 1: Neuroprotective Effects of this compound in a Rat Model of Cerebral Ischemia-Reperfusion Injury

ParameterControl GroupThis compound-treated GroupP-valueReference
Cerebral Infarct Size (%)38.4 ± 3.215.2 ± 2.1< 0.05[4]
Cerebral IL-6 (pg/mg protein)185.3 ± 15.792.6 ± 8.9< 0.05[4]
Cerebral TNF-α (pg/mg protein)210.5 ± 18.3105.4 ± 11.2< 0.05[4]
Cerebral ICAM-1 (ng/mg protein)1.5 ± 0.20.7 ± 0.1< 0.05[4]
Cerebral NF-κB p65 (nuclear expression)HighSignificantly reduced< 0.05[4]
Cerebral Total Antioxidant Capacity (U/mg protein)1.2 ± 0.22.5 ± 0.3< 0.05[4]

Table 2: Effects of this compound on Cerebral Blood Flow in Hypertensive Patients

ParameterBefore this compoundAfter this compoundP-valueReference
Mean Systemic Blood Pressure (mmHg)172.3 ± 16.6 / 88.4 ± 14.0128.7 ± 15.9 / 70.9 ± 10.1< 0.05[14][15]
Mean Hemispheric Cerebral Blood Flow (mL/100g/min)46.0 ± 9.749.3 ± 11.1Not Significant[14][15]

Table 3: Cardioprotective Effects of this compound

Study TypeParameterEffect of this compoundReference
Clinical Trial (Hypertensive Patients)Change in Coronary Plaque VolumeSignificant regression of 4.67%[20]
Animal Model (Stress-induced Cardiac Dysfunction)Fractional Area Change (%)Significantly higher than vehicle group (86 ± 9% vs. 56 ± 11%)[17]
Clinical Study (Hypertensive Patients)Serum hsCRP, IL-6, IL-8Significantly decreased[7]

Signaling Pathway and Experimental Workflow Diagrams

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Ischemia_Reperfusion [label="Cerebral Ischemia/\nReperfusion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammatory Cytokines\n(IL-6, TNF-α, ICAM-1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal_Damage [label="Neuronal Damage &\nCerebral Infarction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Ca_Channel [label="Inhibits", style=bold, color="#EA4335"]; Ischemia_Reperfusion -> ROS [style=bold, color="#EA4335"]; Ischemia_Reperfusion -> NFkB [style=bold, color="#EA4335"]; ROS -> Oxidative_Stress [style=bold, color="#EA4335"]; NFkB -> Inflammation [style=bold, color="#EA4335"]; Oxidative_Stress -> Neuronal_Damage [style=bold, color="#EA4335"]; Inflammation -> Neuronal_Damage [style=bold, color="#EA4335"]; this compound -> ROS [label="Inhibits", style=bold, color="#34A853"]; this compound -> NFkB [label="Inhibits", style=bold, color="#34A853"]; Neuronal_Damage -> Neuroprotection [style=invis]; this compound -> Neuroprotection [style=bold, color="#34A853"]; } this compound's neuroprotective signaling pathway.

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_Channel [label="L-type Ca2+ Channel", fillcolor="#FBBC05", fontcolor="#202124"]; Hypertension [label="Hypertension &\nOther Insults", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="ROS Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endothelial_Dysfunction [label="Endothelial Dysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VSMC_Proliferation [label="VSMC Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atherosclerosis [label="Atherosclerosis &\nLV Remodeling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardioprotection [label="Cardioprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Bioavailability [label="NO Bioavailability", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> Ca_Channel [label="Inhibits", style=bold, color="#EA4335"]; Hypertension -> ROS [style=bold, color="#EA4335"]; Hypertension -> Inflammation [style=bold, color="#EA4335"]; Hypertension -> Endothelial_Dysfunction [style=bold, color="#EA4335"]; Hypertension -> VSMC_Proliferation [style=bold, color="#EA4335"]; ROS -> Atherosclerosis [style=bold, color="#EA4335"]; Inflammation -> Atherosclerosis [style=bold, color="#EA4335"]; Endothelial_Dysfunction -> Atherosclerosis [style=bold, color="#EA4335"]; VSMC_Proliferation -> Atherosclerosis [style=bold, color="#EA4335"]; this compound -> ROS [label="Inhibits", style=bold, color="#34A853"]; this compound -> Inflammation [label="Inhibits", style=bold, color="#34A853"]; this compound -> VSMC_Proliferation [label="Inhibits", style=bold, color="#34A853"]; this compound -> NO_Bioavailability [label="Increases", style=bold, color="#34A853"]; NO_Bioavailability -> Endothelial_Dysfunction [label="Improves", style=bold, color="#34A853"]; Atherosclerosis -> Cardioprotection [style=invis]; this compound -> Cardioprotection [style=bold, color="#34A853"]; } this compound's cardioprotective signaling pathway.

// Nodes Animal_Model [label="Animal Model:\nSprague-Dawley Rats", fillcolor="#F1F3F4", fontcolor="#202124"]; Azelnidipine_Admin [label="this compound Administration\n(e.g., 3 mg/kg/day for 7 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ischemia_Induction [label="Induction of Cerebral Ischemia\n(e.g., BCCAO for 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; Reperfusion [label="Reperfusion\n(e.g., 1 hour)", fillcolor="#FBBC05", fontcolor="#202124"]; Tissue_Harvesting [label="Brain Tissue Harvesting", fillcolor="#34A853", fontcolor="#FFFFFF"]; Infarct_Analysis [label="Infarct Size Measurement\n(TTC Staining)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histo_Analysis [label="Histopathological Analysis\n(H&E Staining)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biochem_Analysis [label="Biochemical Assays\n(ELISA for cytokines, TAOC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IHC_Analysis [label="Immunohistochemistry\n(NF-κB p65)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Animal_Model -> Azelnidipine_Admin; Azelnidipine_Admin -> Ischemia_Induction; Ischemia_Induction -> Reperfusion; Reperfusion -> Tissue_Harvesting; Tissue_Harvesting -> Infarct_Analysis; Tissue_Harvesting -> Histo_Analysis; Tissue_Harvesting -> Biochem_Analysis; Tissue_Harvesting -> IHC_Analysis; } Experimental workflow for neuroprotection studies.

Detailed Experimental Protocols

This section provides synthesized, detailed methodologies for key experiments cited in the literature on this compound's protective effects.

Cerebral Ischemia-Reperfusion Injury in a Rat Model
  • Animal Model: Male Sprague-Dawley rats (200-300g) are commonly used.

  • This compound Administration: this compound is suspended in a vehicle such as 0.3% carboxymethylcellulose (CMC) and administered orally by gavage at a dose of, for example, 3 mg/kg/day for 7 consecutive days prior to the induction of ischemia.[21]

  • Induction of Global Cerebral Ischemia:

    • Anesthetize rats with an appropriate anesthetic (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg, intraperitoneally).[21]

    • Make a midline cervical incision to expose both common carotid arteries.

    • Induce ischemia by occluding both common carotid arteries with aneurysm clips for a specified duration (e.g., 30 minutes).[21]

  • Reperfusion: After the ischemic period, remove the clips to allow for reperfusion for a set time (e.g., 1 hour).[21]

  • Sham Control: A sham-operated group undergoes the same surgical procedure without the occlusion of the carotid arteries.[21]

Measurement of Cerebral Infarct Size
  • Tissue Preparation:

    • Following the reperfusion period, euthanize the rats and immediately harvest the brains.

    • Slice the brain into 2-mm thick coronal sections.

  • TTC Staining:

    • Incubate the brain slices in a 0.05% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.[13]

    • The viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantification:

    • Capture digital images of the stained slices.

    • Use image analysis software to measure the area of the infarct and the total area of the brain slice.

    • Calculate the infarct volume as a percentage of the total brain volume.[10][14]

ELISA for Inflammatory Cytokines in Brain Tissue
  • Tissue Homogenization:

    • Homogenize a weighed portion of the brain tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant for analysis.

  • ELISA Procedure:

    • Use commercially available ELISA kits specific for rat IL-6 and TNF-α.

    • Follow the manufacturer's instructions for the assay, which typically involves adding the brain tissue supernatant to wells pre-coated with capture antibodies, followed by the addition of detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of the cytokines in the samples based on a standard curve.

Measurement of Total Antioxidant Capacity (T-AOC) in Brain Tissue
  • Sample Preparation: Prepare brain tissue homogenates as described for the ELISA protocol.

  • T-AOC Assay:

    • Utilize a commercial T-AOC assay kit. These kits are often based on the reduction of Cu2+ to Cu+ by antioxidants in the sample.

    • The reduced Cu+ ion is then chelated with a colorimetric probe, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The antioxidant capacity of the sample is proportional to the absorbance and is typically expressed in Trolox equivalents.

U937 Cell Adhesion Assay to Endothelial Cells
  • Cell Culture:

    • Culture human aortic endothelial cells (HAECs) to confluence in appropriate culture plates.

    • Maintain U937 human monocytic cells in suspension culture.

  • Cell Labeling: Label U937 cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).[1][22]

  • Adhesion Assay:

    • Treat the confluent HAEC monolayer with stimuli such as TNF-α or 7-ketocholesterol, with or without pre-incubation with this compound.

    • Add the labeled U937 cells to the HAEC monolayer and incubate for a specified time (e.g., 30 minutes) at 37°C.[22]

    • Wash the wells to remove non-adherent U937 cells.

  • Quantification: Quantify the number of adherent U937 cells by measuring the fluorescence or radioactivity in each well.[1][22]

Conclusion

This compound demonstrates significant potential beyond its primary antihypertensive function, offering promising neuroprotective and cardioprotective benefits. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-atherosclerotic properties, addresses key pathological processes in cardiovascular and cerebrovascular diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future investigations should focus on large-scale clinical trials to definitively establish its efficacy in these expanded indications and to elucidate the long-term clinical outcomes in relevant patient populations.

References

The Role of Azelnidipine in Modulating Sympathetic Nerve Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the third-generation dihydropyridine calcium channel blocker, azelnidipine, and its distinct role in modulating sympathetic nerve activity. This compound exhibits a unique pharmacological profile that differentiates it from other calcium channel blockers, primarily through its ability to lower blood pressure without inducing reflex tachycardia, a common side effect associated with vasodilation.[1][2] This is attributed to its sympathoinhibitory effects.[3] This guide will delve into the molecular mechanisms, experimental evidence, and clinical implications of this compound's interaction with the sympathetic nervous system.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action involves the inhibition of transmembrane calcium influx through L-type calcium channels in vascular smooth muscle cells.[1][2] This blockade leads to vasodilation and a subsequent reduction in blood pressure.[1] Unlike some other dihydropyridines, this compound's gradual onset of action helps to prevent the abrupt drop in blood pressure that typically triggers a baroreflex-mediated increase in sympathetic outflow and heart rate.[1][2]

Furthermore, evidence suggests that this compound may also interact with T-type calcium channels, which are present in the sinoatrial node and afferent arterioles of the kidneys.[4] This dual-channel blockade could contribute to its heart rate-lowering effect and renal protective properties.[4]

One of the key pathways implicated in this compound's sympathomodulatory effect is the enhancement of endothelial nitric oxide synthase (eNOS) expression.[5] Increased nitric oxide (NO) production in the central nervous system is known to inhibit sympathetic nerve activity.[5] Studies in stroke-prone spontaneously hypertensive rats (SHRSP) have shown that this compound treatment significantly increases eNOS expression in the brain, heart, and aorta, an effect not observed with the vasodilator hydralazine.[5] This suggests a central mechanism for its sympathoinhibitory action.

Azelnidipine_Signaling_Pathway This compound This compound L_type L-type Ca2+ Channels (Vascular Smooth Muscle) This compound->L_type T_type T-type Ca2+ Channels (Sinoatrial Node, Afferent Arterioles) This compound->T_type Potential eNOS Endothelial Nitric Oxide Synthase (eNOS) (Brain, Heart, Aorta) This compound->eNOS Ca_influx Reduced Ca2+ Influx L_type->Ca_influx HR_lowering Heart Rate Lowering T_type->HR_lowering NO_production Increased NO Production eNOS->NO_production Vasodilation Vasodilation Ca_influx->Vasodilation Central_SNA_inhibition Central Sympathetic Nerve Activity Inhibition NO_production->Central_SNA_inhibition BP_reduction Blood Pressure Reduction Vasodilation->BP_reduction No_reflex_tachycardia No Reflex Tachycardia HR_lowering->No_reflex_tachycardia Central_SNA_inhibition->No_reflex_tachycardia

Figure 1: Proposed signaling pathways for this compound's modulation of sympathetic nerve activity.

Quantitative Data on Sympathetic Nerve Activity and Hemodynamic Parameters

Clinical and preclinical studies have consistently demonstrated this compound's ability to reduce sympathetic nerve activity. A key method for quantifying this is microneurography to directly measure muscle sympathetic nerve activity (MSNA).

ParameterThis compoundAmlodipineBaseline/ControlStudy PopulationReference
MSNA (bursts/100 heartbeats) 47.7 ± 14.961.5 ± 10.748.5 ± 10.1 (baseline)14 primary hypertensive patients[6][7]
Heart Rate (beats/min) 64.9 ± 8.8-71.3 ± 11.4 (baseline)10 primary hypertensive patients[7]
Heart Rate Change (beats/min) -2+4-46 essential hypertensive patients[8]
Urinary Norepinephrine Excretion No significant change-Increased with hydralazineStroke-prone spontaneously hypertensive rats[5]
Renal Sympathetic Nerve Activity (RSNA) No significant change (115±5% of baseline)Significantly increased (165±5% of baseline)-Anesthetized spontaneously hypertensive rats[3]

Experimental Protocols

Clinical Study: this compound vs. Amlodipine in Primary Hypertensive Patients
  • Study Design: A prospective, randomized, open-label, crossover study.[6]

  • Participants: 14 patients with primary hypertension.[6]

  • Intervention: Patients were treated with either this compound or amlodipine for 8 weeks, followed by a crossover to the other treatment.[6]

  • Measurements:

    • Muscle Sympathetic Nerve Activity (MSNA): Recorded directly via microneurography from the peroneal nerve.[4][6]

    • Blood Pressure and Heart Rate: Standard clinical measurements.[6]

    • Baroreflex Sensitivity: Assessed to determine the baroreflex control of heart rate and MSNA.[6]

Experimental_Workflow_Clinical cluster_group1 Group 1 (n=7) cluster_group2 Group 2 (n=7) cluster_measurements Measurements (Baseline and Post-treatment) p1 This compound (8 weeks) p2 Washout p1->p2 p3 Amlodipine (8 weeks) p2->p3 m1 MSNA (Microneurography) p3->m1 m3 Heart Rate p3->m3 p4 Amlodipine (8 weeks) p5 Washout p4->p5 p6 This compound (8 weeks) p5->p6 m2 Blood Pressure p6->m2 m4 Baroreflex Sensitivity p6->m4 Recruitment 14 Hypertensive Patients Recruited Randomization Randomization Recruitment->Randomization Randomization->p1 Randomization->p4

Figure 2: Experimental workflow for the crossover clinical trial comparing this compound and amlodipine.
Preclinical Study: this compound vs. Hydralazine in Spontaneously Hypertensive Rats

  • Study Design: Oral administration of this compound or hydralazine for 30 days.[5]

  • Subjects: Stroke-prone spontaneously hypertensive rats (SHRSP).[5]

  • Intervention:

    • This compound group: 20 mg/kg/day orally.[5]

    • Hydralazine group: 20 mg/kg/day orally.[5]

  • Measurements:

    • Blood Pressure and Heart Rate: Measured by the tail-cuff method.[5]

    • Sympathetic Nerve Activity: Assessed by measuring urinary norepinephrine excretion.[5]

    • NOS Expression: Western blot analysis was performed on the brain (cortex, cerebellum, hypothalamus, and brain stem), heart, and aorta to examine eNOS, nNOS, and iNOS expression levels.[5]

Impact on Baroreflex Sensitivity

The effect of this compound on baroreflex sensitivity (BRS) appears to be neutral to positive. One study in hypertensive patients found that while this compound exerted a favorable effect on sympathetic nerve activity, it did not significantly affect baroreflex sensitivity compared to amlodipine.[6] Another study, however, reported that this compound therapy increased BRS, evaluated by both the Valsalva maneuver and spontaneous methods, whereas amlodipine did not.[9][10] An improvement in BRS is considered beneficial for cardiovascular risk reduction.[9]

Conclusion

This compound distinguishes itself from other dihydropyridine calcium channel blockers through its significant sympathoinhibitory effects. This is evidenced by direct measurements of reduced muscle sympathetic nerve activity and the absence of reflex tachycardia, a common side effect of potent vasodilators. The underlying mechanisms appear to involve a gradual onset of action and a potential central sympathoinhibitory effect mediated by the upregulation of endothelial nitric oxide synthase in the brain. The neutral to positive impact on baroreflex sensitivity further enhances its favorable cardiovascular profile. For researchers and drug development professionals, this compound serves as a compelling example of a cardiovascular agent with multifaceted actions beyond simple vasodilation, offering a promising therapeutic option for hypertensive patients, particularly those with comorbidities such as heart failure and ischemic heart disease.[6][11]

References

Methodological & Application

Azelnidipine in Rat Models of Cerebral Ischemia: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and dosage of azelnidipine, a dihydropyridine calcium channel blocker, in preclinical rat models of cerebral ischemia. The following protocols are based on established experimental findings and are intended to guide researchers in designing and conducting studies to evaluate the neuroprotective effects of this compound.

Summary of this compound Dosage and Administration

This compound has demonstrated neuroprotective effects in both global and focal models of cerebral ischemia in rats. The administration protocols vary in terms of dosage, duration, and the specific ischemia model used. Below is a summary of key quantitative data from relevant studies.

ParameterStudy 1: Global Cerebral Ischemia (BCCAO)Study 2: Focal Cerebral Ischemia (MCAO)Study 3: Stroke-Prone Hypertensive Rats
Rat Strain Sprague-DawleyWistar KyotoStroke-Prone Spontaneously Hypertensive Rats
Rat Weight 200–300 gNot specifiedNot specified
This compound Dosage 3 mg/kg/day[1][2]1 mg/kg[3]3 mg/kg/day (low dose), 10 mg/kg/day (high dose)[4]
Administration Route Oral gavage[1]Gastric gavage[3]Oral[4][5]
Vehicle 0.3% Carboxymethylcellulose (CMC)[1]Methyl cellulose solution[3]Not specified
Pretreatment Duration 7 days[1]2 weeks[3]28 days[5]
Ischemia Model Bilateral Common Carotid Artery Occlusion (BCCAO)Transient Middle Cerebral Artery Occlusion (MCAO)Not applicable (hypertensive model)
Ischemia Duration 30 minutes[1]90 minutes[3]Not applicable
Reperfusion Duration 1 hour[1][6]24 hours[3]Not applicable

Experimental Protocols

Protocol 1: Global Cerebral Ischemia Model (Bilateral Common Carotid Artery Occlusion)

This protocol is adapted from studies investigating the neuroprotective effects of this compound in a model of global cerebral ischemia.[1][2][6]

1. Animal Model:

  • Species: Adult male Sprague-Dawley rats

  • Weight: 200–300 g

  • Acclimatization: House animals in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water for at least one week before the experiment.

2. This compound Administration:

  • Dosage: 3 mg/kg/day

  • Formulation: Suspend this compound in 0.3% carboxymethylcellulose (CMC) solution.

  • Administration: Administer orally via gavage once daily for 7 consecutive days prior to the induction of ischemia.

  • Control Groups:

    • Vehicle Group: Administer an equivalent volume of 0.3% CMC orally for 7 days.

    • Sham Group: Subject to the same surgical procedures without vessel occlusion.

    • Control Ischemia Group: Subject to ischemia/reperfusion without any pretreatment.

3. Surgical Procedure (BCCAO):

  • Anesthetize the rats (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg, intraperitoneally).

  • Make a midline cervical incision and carefully expose both common carotid arteries.

  • Induce global cerebral ischemia by occluding both common carotid arteries with atraumatic clamps for 30 minutes.

  • Remove the clamps to allow for reperfusion for 1 hour.

  • Monitor and maintain body temperature at 37°C throughout the surgical procedure.

4. Outcome Assessment:

  • Infarct Volume: At the end of the reperfusion period, sacrifice the animals, remove the brains, and section them. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Histopathology: Perform histological analysis on brain sections to assess neuronal damage.

  • Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory markers (e.g., IL-6, TNF-α, ICAM-1, NF-κB p65) and antioxidant capacity.[1][2][6]

Protocol 2: Focal Cerebral Ischemia Model (Transient Middle Cerebral Artery Occlusion)

This protocol is based on a study evaluating this compound in a focal ischemia model.[3]

1. Animal Model:

  • Species: Male Wistar Kyoto rats

  • Housing: Standard laboratory conditions.

2. This compound Administration:

  • Dosage: 1 mg/kg

  • Formulation: Dissolve this compound in a solution of methyl cellulose.

  • Administration: Administer via gastric gavage daily for 2 weeks before MCAO.

  • Control Group: Administer the methyl cellulose vehicle solution for the same duration.

3. Surgical Procedure (MCAO):

  • Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal filament method for 90 minutes.

  • After the occlusion period, withdraw the filament to allow for reperfusion.

  • Animals are sacrificed 24 hours after the onset of MCAO.[3]

4. Outcome Assessment:

  • Infarct Volume and Brain Edema: Measure the infarct volume and brain edema index.[3]

  • Oxidative Stress Markers: Analyze brain tissue for markers of oxidative stress.[3]

  • Apoptosis: Use TUNEL staining to detect apoptotic cells in the ischemic brain tissue.[3]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound in cerebral ischemia are believed to be mediated through its anti-inflammatory and antioxidant properties.

G cluster_workflow Experimental Workflow: this compound in BCCAO Model A This compound Pretreatment (3 mg/kg/day, 7 days, p.o.) B Bilateral Common Carotid Artery Occlusion (30 min) A->B C Reperfusion (1 hour) B->C D Outcome Assessment (Infarct Volume, Histopathology, Biomarkers) C->D

Caption: Experimental workflow for evaluating this compound in a rat model of global cerebral ischemia.

G cluster_pathway Proposed Neuroprotective Mechanism of this compound cluster_inflammatory Inflammatory Mediators This compound This compound IL6 IL-6 This compound->IL6 TNFa TNF-α This compound->TNFa ICAM1 ICAM-1 This compound->ICAM1 NFkB NF-κB p65 This compound->NFkB Antioxidant Upregulation of Total Antioxidant Capacity This compound->Antioxidant IschemiaReperfusion Cerebral Ischemia/ Reperfusion Injury Inflammation Inflammation IschemiaReperfusion->Inflammation OxidativeStress Oxidative Stress IschemiaReperfusion->OxidativeStress Inflammation->IL6 Inflammation->TNFa Inflammation->ICAM1 Inflammation->NFkB Neuroprotection Neuroprotection (Reduced Infarct Volume, Ameliorated Histopathological Damage) Antioxidant->Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of this compound in cerebral ischemia.

References

Application of Azelnidipine in Primary Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, is primarily utilized for the treatment of hypertension.[1][2] Beyond its well-documented antihypertensive effects, this compound exhibits a range of pleiotropic actions, including antioxidative and anti-inflammatory properties, making it a subject of interest in cardiovascular research.[1][3] Notably, it acts as both an L-type and T-type calcium channel blocker.[2][4] This document provides detailed application notes and protocols for the use of this compound in primary cell culture experiments, with a focus on its effects on endothelial and vascular smooth muscle cells. Primary cell cultures offer a valuable in vitro model system to investigate the cellular and molecular mechanisms of drug action in a physiologically relevant context.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of calcium ion influx through L-type calcium channels in vascular smooth muscle cells.[1] This leads to vascular relaxation and a subsequent reduction in blood pressure.[1] Additionally, this compound has been shown to possess antioxidant properties and the ability to enhance the bioavailability of nitric oxide, a key vasodilator.[1] Its high lipophilicity allows for its retention within the vascular wall, contributing to its long-lasting effects.[4][5]

Data Presentation: Efficacy of this compound in Primary Cell Culture

The following tables summarize the quantitative data from various studies on the effects of this compound in primary cell culture experiments.

Table 1: Effects of this compound on Endothelial Cells

Cell TypeStimulusThis compound ConcentrationIncubation TimeObserved EffectReference
Human Aortic Endothelial Cells7-ketocholesterol or TNF-αNot specifiedNot specifiedReduced intracellular reactive oxygen species (ROS) and inhibited VCAM-1 expression.[6]
Human Arterial Endothelial Cells1 mM H₂O₂1 nM, 10 nM, 100 nM3 hoursPotent antioxidative effect, with the greatest inhibition of 8-iso-PGF2α at 10 nM.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide + Interferon-gammaNot specifiedNot specifiedEnhanced basal nitric oxide production by endothelial nitric oxide synthase (eNOS).[8]
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αNot specifiedNot specifiedInhibited TNF-α-induced IL-8 expression by blocking NADPH oxidase-mediated ROS generation and subsequent AP-1 activation.[9]
Immortalized Mouse Cerebral Endothelial Cells (bEND3)Oligomeric AβNot specifiedNot specifiedAttenuated oligomeric Aβ-induced calcium influx, superoxide anion production, and phosphorylation of ERK1/2 and cPLA₂.[10]

Table 2: Effects of this compound on Vascular Smooth Muscle Cells

Cell TypeStimulusThis compound ConcentrationIncubation TimeObserved EffectReference
Rat Aortic Smooth Muscle CellsLipopolysaccharide + Interferon-gamma10 µMNot specifiedPotently inhibited the induction of inducible nitric oxide synthase (iNOS) and nitric oxide production.[8]
Human Coronary Smooth Muscle Cells (HCSMCs)NoneUp to 2 µMNot specifiedDose-dependently stimulated the secretion of Vascular Endothelial Growth Factor (VEGF).[11]
Rat Aortic Smooth Muscle CellsCyclic Mechanical StretchConcentration-dependentUp to 4 hoursInhibited cell death and the activation of JNK and p38 MAP kinases.[12][13]
Guinea-pig Vascular Smooth Muscle CellsNoneKᵢ = 153 nMNot specifiedInhibited spontaneous contractions.[14]

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Vascular Smooth Muscle Cells (VSMCs)

This protocol is a generalized procedure for the isolation of aortic smooth muscle cells, which can be adapted based on the specific animal model.

Materials:

  • Aorta from a suitable animal model (e.g., Wistar rat)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type II

  • Elastase

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Sterile surgical instruments

  • Tissue culture flasks/plates

Procedure:

  • Aorta Excision: Aseptically excise the thoracic aorta and place it in ice-cold sterile PBS.

  • Cleaning: Carefully remove the adventitia and surrounding connective tissue under a dissecting microscope.

  • Endothelium Removal: Gently scrape the intimal surface with a scalpel blade to remove endothelial cells.

  • Enzymatic Digestion:

    • Mince the remaining medial layer into small pieces.

    • Incubate the tissue fragments in a digestion solution containing collagenase and elastase in DMEM at 37°C with gentle agitation. The exact enzyme concentrations and incubation time should be optimized.

  • Cell Isolation:

    • After digestion, triturate the tissue suspension gently to release the cells.

    • Filter the cell suspension through a sterile cell strainer (e.g., 70 µm) to remove undigested tissue.

    • Centrifuge the filtrate to pellet the cells.

  • Cell Culture:

    • Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Plate the cells in tissue culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

    • Passage the cells using Trypsin-EDTA when they reach 80-90% confluency.

Protocol 2: Treatment of Primary Cells with this compound

Materials:

  • Primary cell cultures (e.g., VSMCs or Endothelial Cells)

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture medium

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.

  • Cell Treatment:

    • Aspirate the old medium from the cultured cells.

    • Add the medium containing the desired concentration of this compound or the vehicle control.

    • Incubate the cells for the specified duration of the experiment (e.g., 3 hours to 24 hours).

Protocol 3: Measurement of Nitric Oxide (NO) Production using Griess Reaction

This protocol is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solutions (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatant from each experimental condition.

  • Standard Curve Preparation: Prepare a series of sodium nitrite standards of known concentrations in the same culture medium used for the experiment.

  • Griess Reaction:

    • Add 50 µL of each sample and standard to separate wells of a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations: Signaling Pathways and Workflows

Azelnidipine_Anti_Inflammatory_Pathway cluster_cell TNF_alpha TNF-α NADPH_Oxidase NADPH Oxidase TNF_alpha->NADPH_Oxidase activates This compound This compound This compound->NADPH_Oxidase inhibits ROS Intracellular ROS NADPH_Oxidase->ROS generates AP1 AP-1 Activation ROS->AP1 IL8_Expression IL-8 Expression AP1->IL8_Expression promotes Endothelial_Cell Endothelial Cell

Caption: this compound inhibits TNF-α-induced IL-8 expression in endothelial cells.

Azelnidipine_VEGF_Secretion_Pathway cluster_cell This compound This compound PKC Protein Kinase C (PKC) This compound->PKC activates NFkB NF-κB Activation PKC->NFkB VEGF_Secretion VEGF Secretion NFkB->VEGF_Secretion induces HCSMC Human Coronary Smooth Muscle Cell Experimental_Workflow_this compound Start Start: Primary Cell Isolation (e.g., VSMCs) Culture Cell Culture & Proliferation Start->Culture Treatment This compound Treatment (Varying Concentrations & Times) Culture->Treatment Control Vehicle Control (DMSO) Culture->Control Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Control->Endpoint_Analysis NO_Assay Nitric Oxide Measurement (Griess Reaction) Endpoint_Analysis->NO_Assay Gene_Expression Gene Expression Analysis (RT-PCR) Endpoint_Analysis->Gene_Expression Protein_Analysis Protein Expression/Activity (Western Blot, ELISA) Endpoint_Analysis->Protein_Analysis Cell_Viability Cell Viability/Death Assay (e.g., LDH Assay) Endpoint_Analysis->Cell_Viability Data_Analysis Data Analysis & Interpretation NO_Assay->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Cell_Viability->Data_Analysis

References

HPLC and LC-MS methods for quantification of Azelnidipine in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantification of Azelnidipine in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1]

Section 1: LC-MS/MS Method for this compound Quantification

Application Note

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.[2] The use of a stable isotope-labeled internal standard, such as this compound D7, is considered the gold standard in quantitative LC-MS/MS as it compensates for variations in sample preparation and matrix effects, thereby improving accuracy and precision.[1][2] The method typically employs a simple protein precipitation step for sample preparation, allowing for rapid processing, making it well-suited for supporting large-scale pharmacokinetic and toxicokinetic studies.[1][2]

The methodology relies on separating this compound from endogenous plasma components on a C18 reversed-phase column followed by detection using a tandem quadrupole mass spectrometer.[1][3] Quantification is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, which provides high selectivity and sensitivity.[1][4]

Detailed Experimental Protocol

This protocol outlines the procedure for plasma sample preparation and analysis using LC-MS/MS.

1. Materials and Reagents

  • This compound reference standard[3]

  • This compound D7 (Internal Standard) reference standard[3]

  • HPLC-grade acetonitrile, methanol, and water[3]

  • Formic acid or Ammonium acetate (for mobile phase)[4]

  • Human plasma with K2EDTA as anticoagulant[3]

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound D7 by dissolving the accurately weighed reference standards in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create working solutions for the calibration curve.[1]

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound D7 (e.g., 100 ng/mL) in acetonitrile.[2] The optimal concentration may need to be determined based on expected analyte levels.[3]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.[3]

  • Add 20 µL of the this compound D7 internal standard working solution.[3]

  • Vortex the mixture for 30 seconds.[3]

  • Add 200-300 µL of cold acetonitrile to precipitate the plasma proteins.[2][3]

  • Vortex the mixture vigorously for 1-2 minutes.[1][3]

  • Centrifuge the tubes at high speed (e.g., 10,000-13,000 rpm) for 10 minutes at 4°C.[2][3]

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[1][2]

  • Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.[2]

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography:

    • System: HPLC or UHPLC system[3]

    • Column: C18 reversed-phase column[1][2][4]

    • Mobile Phase: A common mobile phase is a mixture of an organic solvent (like acetonitrile and/or methanol) and an aqueous solution containing a modifier (like 0.1% formic acid or ammonium formate/acetate).[4] For example, acetonitrile-methanol-ammonium formate with 0.1% formic acid.[4]

    • Flow Rate: Typically around 0.5 mL/min.

    • Run Time: Optimized for high-throughput, often between 3.5 to 7 minutes.[2]

  • Mass Spectrometry:

    • System: Tandem quadrupole mass spectrometer[3]

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[3][4]

    • Detection Mode: Multiple Reaction Monitoring (MRM)[1][4]

    • MRM Transitions & Parameters:

ParameterThis compoundThis compound D7 (IS)Reference
Precursor Ion (Q1) m/z583.3589.3[3]
Product Ion (Q3) m/z167.2167.2[3]
Dwell Time (ms)200200[3]
Cone Voltage (V)3030[3]
Collision Energy (eV)2525[3]
Note: Instrument-specific parameters like cone voltage and collision energy may require optimization.[3]
Quantitative Data Summary

The performance of various validated LC-MS/MS methods for this compound quantification in human plasma is summarized below.

ParameterMethod 1Method 2Method 3Method 4
Internal Standard TelmisartanNicardipineThis compound D7Metoprolol
Linearity Range (ng/mL) 0.0125 - 250.05 - 400.1 - 100LLOQ: 1.0625
LLOQ (ng/mL) 0.01250.050.11.0625
Intra-assay Precision (%RSD) 3.30 - 7.01< 9.5Not SpecifiedNot Specified
Inter-assay Precision (%RSD) 1.78 - 8.09< 11.0Not SpecifiedNot Specified
Extraction Method Protein PrecipitationLiquid-LiquidProtein PrecipitationProtein Precipitation
Reference [4][5][2]

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard (this compound D7) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_acn 4. Add Cold Acetonitrile (Protein Precipitation) vortex1->add_acn vortex2 5. Vortex Vigorously add_acn->vortex2 centrifuge 6. Centrifuge (13,000 rpm, 10 min, 4°C) vortex2->centrifuge supernatant 7. Collect Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS supernatant->inject separation 9. Chromatographic Separation (C18 Column) inject->separation detection 10. MS/MS Detection (ESI+, MRM Mode) separation->detection integrate 11. Peak Area Integration detection->integrate ratio 12. Calculate Area Ratio (this compound / IS) integrate->ratio quantify 13. Quantify Concentration (vs. Calibration Curve) ratio->quantify

Caption: Workflow for LC-MS/MS quantification of this compound.

Section 2: HPLC-UV Method for this compound Quantification

Application Note

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the estimation of this compound in human plasma.[6] This method is generally less sensitive than LC-MS/MS but can be suitable for studies where higher concentrations of the drug are expected. The procedure involves a liquid-liquid extraction (LLE) technique to isolate the analyte and internal standard from the plasma matrix.[6]

Chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer.[6][7] Quantification is performed by monitoring the UV absorbance at a specific wavelength, typically around 256 nm.[6][7] The method is validated for parameters such as linearity, precision, and accuracy to ensure its suitability for the analysis of biological fluids.[6]

Detailed Experimental Protocol

This protocol provides a general procedure for plasma sample preparation and analysis using HPLC-UV.

1. Materials and Reagents

  • This compound reference standard

  • Suitable Internal Standard (IS) (e.g., Olmesartan medoxomil was co-analyzed in one study)[6]

  • HPLC-grade acetonitrile and water[6]

  • Ortho-phosphoric acid (for pH adjustment)[6]

  • Extraction solvents (e.g., diethyl ether, cyclohexane)[5]

  • Human plasma

2. Preparation of Solutions

  • Stock Solutions: Prepare stock solutions of this compound and the chosen IS in a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Take a defined volume of plasma in a centrifuge tube.

  • Add the internal standard.

  • Adjust the sample to a basic pH using a suitable solution (e.g., 0.1 M Sodium Hydroxide).[5][8]

  • Add an appropriate volume of an immiscible organic solvent (e.g., a mixture of cyclohexane and diethyl ether).[5]

  • Vortex thoroughly to ensure efficient extraction of the analyte and IS into the organic layer.

  • Centrifuge to achieve complete phase separation.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a specific volume of the mobile phase.

  • Inject the reconstituted sample into the HPLC system.

4. HPLC Instrumentation and Conditions

  • System: Agilent 1260 HPLC or similar[6]

  • Column: BDS Hypersil C18, 250 mm x 4.6 mm, 5 µm or similar[6]

  • Mobile Phase: Acetonitrile:Water (60:40 v/v), pH adjusted with ortho-phosphoric acid.[6] An alternative is Methanol:Water (75:25 v/v).[7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Detector: UV Detector

  • Detection Wavelength: 256 nm[6][7]

  • Injection Volume: 20 µL

Quantitative Data Summary

The performance of validated HPLC-UV methods for this compound quantification is summarized below. Note the higher concentration units (µg/mL) compared to LC-MS/MS methods.

ParameterMethod 1Method 2
Linearity Range (µg/mL) 0.5 - 122 - 14
LOD (µg/mL) Not Specified0.12
LOQ (µg/mL) 0.50.38
Retention Time (min) 10.055.63
Extraction Method Liquid-Liquid ExtractionNot specified for plasma
Reference [6][7]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis cluster_data Data Processing plasma 1. Human Plasma Sample add_is 2. Add Internal Standard plasma->add_is ph_adjust 3. Adjust to Basic pH add_is->ph_adjust add_solvent 4. Add Extraction Solvent ph_adjust->add_solvent vortex 5. Vortex to Mix add_solvent->vortex centrifuge 6. Centrifuge for Phase Separation vortex->centrifuge extract 7. Collect Organic Layer centrifuge->extract evaporate 8. Evaporate to Dryness extract->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC reconstitute->inject separation 11. Chromatographic Separation (C18 Column) inject->separation detection 12. UV Detection (256 nm) separation->detection integrate 13. Peak Area Integration detection->integrate quantify 14. Quantify Concentration (vs. Calibration Curve) integrate->quantify

Caption: Workflow for HPLC-UV quantification of this compound.

References

Designing Preclinical Studies with Azelnidipine for Atherosclerosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to serious cardiovascular events. Azelnidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated vasoprotective effects beyond its primary antihypertensive action.[1][2] These effects are attributed to its anti-inflammatory, antioxidant, and endothelial function-enhancing properties, making it a promising candidate for atherosclerosis research.[3][4][5] This document provides detailed application notes and protocols for designing preclinical studies to investigate the efficacy of this compound in the context of atherosclerosis.

Mechanism of Action of this compound in Atherosclerosis

This compound's therapeutic potential in atherosclerosis stems from its multifaceted mechanism of action. Primarily, it blocks L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[6] However, its anti-atherosclerotic properties are also linked to effects independent of blood pressure reduction.[1]

Key mechanisms include:

  • Anti-inflammatory Effects: this compound has been shown to decrease levels of pro-inflammatory markers such as hsCRP, IL-6, and IL-8.[3][7] It can inhibit the differentiation and activation of macrophages, key cells in plaque formation, and reduce the expression of adhesion molecules that facilitate the recruitment of inflammatory cells to the vessel wall.[4][8]

  • Antioxidant Properties: this compound exhibits direct antioxidant effects by scavenging free radicals and reducing oxidative stress within the vasculature.[4][9] This action helps to mitigate the oxidative modification of low-density lipoprotein (LDL), a critical step in the initiation of atherosclerosis.

  • Improved Endothelial Function: this compound enhances the bioavailability of nitric oxide (NO), a crucial vasodilator and anti-inflammatory molecule produced by endothelial cells.[6] It achieves this by increasing the expression of endothelial nitric oxide synthase (eNOS).[10] This leads to improved endothelial function and vasodilation.

Below is a diagram illustrating the proposed signaling pathways influenced by this compound in the context of atherosclerosis.

Azelnidipine_Signaling cluster_0 Vascular Smooth Muscle Cell cluster_1 Endothelial Cell cluster_2 Macrophage This compound This compound L_type_Ca_Channel L-Type Ca2+ Channel This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx ↓ L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation Azelnidipine_EC This compound eNOS eNOS ↑ Azelnidipine_EC->eNOS ROS ROS ↓ Azelnidipine_EC->ROS NO NO ↑ eNOS->NO Endothelial_Function Improved Endothelial Function NO->Endothelial_Function VCAM1 VCAM-1 ↓ ROS->VCAM1 Monocyte_Adhesion Monocyte Adhesion ↓ VCAM1->Monocyte_Adhesion Azelnidipine_Mac This compound Differentiation Monocyte to Macrophage Differentiation ↓ Azelnidipine_Mac->Differentiation Inflammatory_Cytokines Inflammatory Cytokines ↓ (IL-6, IL-8) Azelnidipine_Mac->Inflammatory_Cytokines Foam_Cell Foam Cell Formation ↓ Differentiation->Foam_Cell

Caption: Proposed signaling pathways of this compound in atherosclerosis.

Preclinical Models for Atherosclerosis Research

The choice of an appropriate animal model is critical for the successful preclinical evaluation of this compound. Genetically modified mice are the most commonly used models due to their rapid development of atherosclerotic plaques and the availability of genetic tools.[11][12]

Animal Model Key Characteristics Advantages Disadvantages
Apolipoprotein E-deficient (ApoE-/-) Mice Spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet.[12][13]Robust and widely used model. Lesions develop progressively and resemble human plaques.[14]Lipoprotein profile is VLDL/chylomicron-remnant rich, unlike human LDL-rich profile.[13]
Low-density Lipoprotein Receptor-deficient (LDLR-/-) Mice Develop atherosclerosis on a high-fat, high-cholesterol diet.[12]Lipoprotein profile is more similar to that of humans (LDL-rich). Allows for diet-induced atherosclerosis studies.Require a specific diet to induce lesions.
Rabbits Develop atherosclerotic lesions in response to a high-cholesterol diet.Larger size allows for easier surgical manipulation and imaging.Lesion distribution can differ from humans. Limited genetic tools available.[15]

For studying the effects of this compound, ApoE-/- mice are a recommended model due to their consistent and spontaneous plaque development.

Experimental Design and Protocols

The following section outlines a comprehensive experimental workflow for evaluating the anti-atherosclerotic effects of this compound in ApoE-/- mice.

Experimental_Workflow A ApoE-/- Mice (6-8 weeks old) B Atherogenic Diet Induction (High-fat diet for 8-12 weeks) A->B C Randomization into Treatment Groups B->C D Group 1: Vehicle Control E Group 2: this compound (Low Dose) F Group 3: this compound (High Dose) G Treatment Period (4-8 weeks) D->G E->G F->G H Endpoint Analysis G->H I Blood Collection (Lipid Profile, Inflammatory Markers) J Aorta Harvesting K Histological Analysis (Plaque Area, Composition) L Biochemical Assays (Oxidative Stress Markers) I->H J->H K->H L->H

References

Application Notes and Protocols: Assessing Azelnidipine's Impact on Endothelial Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension.[1] Beyond its primary role in blood pressure reduction by blocking L-type calcium channels in vascular smooth muscle, this compound exhibits a range of pleiotropic effects that are beneficial for cardiovascular health.[1][2] Notably, it has been shown to improve endothelial function through various mechanisms, including antioxidant, anti-inflammatory, and nitric oxide-enhancing actions.[2][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate and quantify the effects of this compound on key aspects of endothelial cell biology.

Section 1: Anti-inflammatory and Antioxidant Effects

Application Note: Endothelial inflammation is a critical early step in the pathogenesis of atherosclerosis. It is characterized by the production of reactive oxygen species (ROS) and the upregulation of vascular adhesion molecules, which facilitates the recruitment and adhesion of monocytes to the endothelium.[4] this compound has been shown to exert potent anti-inflammatory and antioxidant effects by scavenging free radicals and inhibiting key inflammatory signaling pathways.[3][4] It reduces intracellular ROS levels, suppresses the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), and consequently inhibits monocyte adhesion to endothelial cells.[4] The following protocols detail methods to assess these protective effects.

Experimental Workflow: General Overview

G cluster_prep Cell Culture & Preparation cluster_treat Treatment cluster_assay Downstream Assays Culture Culture Endothelial Cells (e.g., HUVECs, HAECs) Seed Seed Cells in Plates Culture->Seed Stimulus Add Inflammatory Stimulus (e.g., TNF-α, ox-LDL) Seed->Stimulus This compound Treat with this compound (Varying Concentrations) Stimulus->this compound ROS ROS Measurement This compound->ROS Adhesion Monocyte Adhesion This compound->Adhesion Expression Gene/Protein Expression This compound->Expression NO Nitric Oxide Assay This compound->NO

Caption: General experimental workflow for studying this compound's effects.

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), a cell-permeable fluorescent probe.[4]

Methodology:

  • Cell Seeding: Seed human aortic endothelial cells (HAECs) or human umbilical vein endothelial cells (HUVECs) into 96-well black, clear-bottom plates and culture until confluent.

  • Probe Loading: Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Incubate the cells with 10 µM H2DCF-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Treatment: Add fresh culture medium containing the inflammatory stimulus (e.g., 7-ketocholesterol or TNF-α) with or without various concentrations of this compound (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the plate at 37°C for the desired time period (e.g., 4-6 hours).

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the relative change in ROS production.

Protocol 2: Monocyte-Endothelial Cell Adhesion Assay

This protocol quantifies the adhesion of monocytic cells (e.g., U937) to a monolayer of activated endothelial cells.[4]

Methodology:

  • Endothelial Cell Preparation: Seed HUVECs onto 24-well plates and grow to confluence.

  • Activation and Treatment: Treat the HUVEC monolayer with an inflammatory stimulus (e.g., 10 ng/mL TNF-α) in the presence or absence of this compound for 6-24 hours.

  • Monocyte Labeling: Label U937 monocytic cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol.

  • Co-culture: Wash the HUVEC monolayer gently with PBS. Add the fluorescently labeled U937 cells (e.g., 2 x 10^5 cells/well) to the HUVECs.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for adhesion. For studies under flow conditions, use a parallel plate flow chamber with a shear stress of 1 dyn/cm².

  • Washing: Gently wash the wells three times with PBS to remove non-adherent U937 cells.

  • Quantification:

    • Microscopy: Capture images from several random fields per well using a fluorescence microscope and count the number of adherent cells.

    • Fluorometry: Lyse the cells and measure the fluorescence in the lysate using a plate reader.

  • Data Analysis: Express the number of adherent cells in the this compound-treated groups as a percentage of the stimulated control.

This compound's Anti-Inflammatory Signaling Pathway

G Stimulus Inflammatory Stimuli (TNF-α, ox-LDL) ROS Intracellular ROS (Reactive Oxygen Species) Stimulus->ROS + NFkB_P NF-κB (p65/p50) ROS->NFkB_P + (via IKK) This compound This compound This compound->ROS Inhibits NFkB_A Active NF-κB (Nuclear Translocation) This compound->NFkB_A Inhibits NFkB_I IκBα NFkB_P->NFkB_A + VCAM1 VCAM-1 Expression NFkB_A->VCAM1 + Adhesion Monocyte Adhesion VCAM1->Adhesion +

Caption: this compound inhibits inflammation by reducing ROS and NF-κB activity.

Data Summary: Anti-inflammatory & Antioxidant Effects
Parameter MeasuredStimulusThis compound Conc. (µM)Result (% of Stimulated Control)Reference
Intracellular ROS 7-ketocholesterol10~60% reduction[4]
VCAM-1 Protein Expression TNF-α10~50% inhibition[4]
VCAM-1 mRNA Expression TNF-α10Significant inhibition[4]
Monocyte Adhesion IL-1β1~40% reduction
NF-κB (p65) Translocation 7-ketocholesterol10Significant reduction[4]

Section 2: Enhancement of Nitric Oxide Bioavailability

Application Note: Endothelial nitric oxide synthase (eNOS) is a key enzyme responsible for producing nitric oxide (NO), a potent vasodilator with anti-atherosclerotic properties.[2] Reduced NO bioavailability is a hallmark of endothelial dysfunction. This compound has been shown to increase eNOS expression and enhance NO production, thereby promoting vasodilation and protecting the endothelium.[5][6]

Protocol 3: Measurement of Nitric Oxide (NO) Production via Griess Assay

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants.[6][7]

Methodology:

  • Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) in 24-well plates until 80-90% confluent. Treat cells with this compound (e.g., 1, 10 µM) or vehicle control in fresh medium for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Griess Reaction:

    • Pipette 50 µL of each sample and standard into a 96-well plate in duplicate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the nitrite concentration in the samples using the standard curve. Normalize the results to the total protein content of the cells in each well.

Protocol 4: Western Blot for eNOS Expression

This protocol quantifies the total protein levels of endothelial nitric oxide synthase (eNOS).[5]

Methodology:

  • Cell Lysis: After treatment with this compound, wash the endothelial cell monolayer with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against total eNOS (1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with a loading control antibody (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the eNOS band intensity to the corresponding loading control.

This compound's Effect on the eNOS/NO Pathway

G This compound This compound eNOS_exp eNOS Gene Expression This compound->eNOS_exp + eNOS_prot eNOS Protein eNOS_exp->eNOS_prot Leads to NO Nitric Oxide (NO) eNOS_prot->NO Catalyzes L_Arginine L-Arginine L_Arginine->eNOS_prot sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces Vaso Vasodilation cGMP->Vaso Promotes

Caption: this compound enhances eNOS expression, leading to increased NO production.

Data Summary: Effects on NO Bioavailability
Parameter MeasuredTissue/Cell TypeTreatmentResultReference
eNOS Expression Rat Aorta, Heart, BrainThis compound (20 mg/kg/day)Significantly increased[5]
Basal NO Production HUVECsThis compound (10 µM)Enhanced[6]
iNOS Expression Vascular Smooth Muscle CellsLPS + IFN-γ + this compound (10 µM)Potently inhibited[6]

Section 3: Pro-Angiogenic Effects

Application Note: Angiogenesis, the formation of new blood vessels, is crucial for tissue repair. This compound, unlike some other calcium channel blockers, has been shown to promote endothelial tube formation.[8][9] This effect is indirect and mediated by its ability to stimulate the release of Vascular Endothelial Growth Factor (VEGF) from adjacent vascular smooth muscle cells, which then acts on endothelial cells to promote angiogenesis.[8]

Protocol 5: Endothelial Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[9]

Methodology:

  • Matrix Coating: Thaw Matrigel basement membrane matrix on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to solidify by incubating at 37°C for 30-60 minutes.

  • Conditioned Medium (Optional): To study the indirect effect, treat human coronary smooth muscle cells (HCSMCs) with this compound (e.g., 2 µM) for 24 hours. Collect this "conditioned medium."

  • Cell Seeding: Harvest human coronary endothelial cells (HCECs) and resuspend them in the appropriate medium. Seed 1.5 x 10^4 HCECs onto the surface of the solidified Matrigel.

  • Treatment: Treat the HCECs with either:

    • Direct effect: Standard medium containing this compound.

    • Indirect effect: The conditioned medium from HCSMCs. Include appropriate controls, such as a known inhibitor of VEGF receptor (e.g., Tki).[9]

  • Incubation: Incubate the plate at 37°C for 6-18 hours.

  • Imaging: Visualize the formation of tube-like structures using a phase-contrast microscope. Capture images from each well.

  • Quantification: Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, or number of loops using image analysis software (e.g., Angiogenesis Analyzer for ImageJ).

  • Data Analysis: Compare the quantitative parameters between treated and control groups.

This compound's Pro-Angiogenic Signaling Pathway

G cluster_smc Smooth Muscle Cell (HCSMC) cluster_ec Endothelial Cell (HCEC) This compound This compound PKC PKC Activation This compound->PKC VEGF VEGF Secretion PKC->VEGF VEGF_R VEGF Receptor (KDR/Flk-1) VEGF->VEGF_R Acts on Tube Tube Formation (Angiogenesis) VEGF_R->Tube

Caption: this compound induces VEGF secretion from SMCs, promoting EC tube formation.

Data Summary: Pro-Angiogenic Effects
Parameter MeasuredCell TypeThis compound Conc. (µM)Result (% of Control)Reference
VEGF Secretion HCSMCs2~140% increase[8]
HCEC Tube Formation HCECs2~150% increase[9]
Tube Formation (with Tki) HCECs2Blocked (Inhibited)[9]

References

Application Notes and Protocols for Studying the Effect of Azelnidipine on Diabetic Wound Healing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Azelnidipine in promoting the healing of diabetic wounds using established animal models. The information compiled is based on peer-reviewed studies and is intended to guide researchers in designing and executing robust preclinical experiments.

Introduction

Impaired wound healing is a significant complication of diabetes mellitus, often leading to chronic ulcers and, in severe cases, amputation. The pathophysiology is complex, involving hyperglycemia-induced oxidative stress, chronic inflammation, impaired angiogenesis, and reduced nitric oxide (NO) bioavailability. This compound, a dihydropyridine calcium channel blocker, has demonstrated therapeutic effects beyond its primary antihypertensive action. Notably, its antioxidant and anti-inflammatory properties, coupled with its ability to enhance nitric oxide synthesis, make it a promising candidate for improving diabetic wound repair.[1][2][3]

Mechanism of Action in Diabetic Wound Healing

This compound's beneficial effects on diabetic wound healing are believed to be multifactorial. As a calcium channel blocker, it promotes vasodilation, which can improve blood flow to the wound site.[4][5] Beyond this, studies suggest this compound enhances wound healing by:

  • Increasing Nitric Oxide (NO) Bioavailability: Impaired wound healing in diabetes is linked to decreased NO levels. This compound has been shown to restore NO synthesis in wound tissue, which is crucial for angiogenesis and cell proliferation.[1][2]

  • Promoting Angiogenesis: this compound treatment increases the length and density of blood vessels within the wound bed, a critical step for supplying oxygen and nutrients necessary for tissue regeneration.[1][6]

  • Enhancing Collagen Deposition and Fibroblast Proliferation: It stimulates the proliferation of fibroblasts and increases the density of collagen fibers, which are essential for forming the new extracellular matrix and providing structural integrity to the healing tissue.[1][6]

  • Reducing Oxidative Stress: this compound possesses antioxidant properties, including the ability to reduce the expression of NADPH oxidase subunits, a key enzyme in superoxide production.[2][7] This helps to mitigate the damaging effects of reactive oxygen species (ROS) that are elevated in the diabetic wound environment.

  • Anti-inflammatory Effects: this compound has been noted to have anti-inflammatory properties, which can help to resolve the chronic inflammation that stalls the healing process in diabetic wounds.[8][9]

Experimental Protocols

The following protocols are compiled from various studies investigating the effects of this compound on diabetic wound healing in rat models.

Protocol 1: Induction of Diabetes Mellitus (Streptozotocin-Induced Model)

This protocol describes the induction of Type 1 diabetes, which is a common and well-established method.

Materials:

  • Male Sprague-Dawley or Wistar rats (8 weeks old, 200-250 g)

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), sterile

  • Glucometer and test strips

  • Animal housing with controlled temperature and light cycle

  • Standard rat chow and water ad libitum

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 12-18 hours before STZ injection to enhance the diabetogenic effect of STZ.[10]

  • STZ Preparation: Freshly prepare a solution of STZ in cold, sterile citrate buffer. The optimal dose of STZ may require validation in your specific lab, but a single intraperitoneal (IP) injection of 55-65 mg/kg body weight is commonly used.[11][12]

  • STZ Injection: Inject the prepared STZ solution intraperitoneally. A control group should be injected with an equivalent volume of citrate buffer.

  • Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood 72 hours post-injection and then weekly. Rats with fasting blood glucose levels consistently above 250 mg/dL (13.9 mmol/L) are considered diabetic and suitable for the study.[12]

  • Stabilization Period: Allow the diabetic condition to stabilize for 4-6 weeks before initiating the wound healing studies.[1][11]

Protocol 2: Full-Thickness Excisional Wounding

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Electric razor or depilatory cream

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Sterile surgical instruments (scalpel, forceps, scissors)

  • Biopsy punch (e.g., 8-10 mm diameter) or a template for creating a 1x1 cm wound

  • Sterile gauze

  • Wound dressing (optional, depending on the study design)

Procedure:

  • Anesthesia: Anesthetize the diabetic rat using an appropriate anesthetic regimen.

  • Hair Removal: Shave the dorsal thoracic region of the rat and disinfect the skin with an antiseptic solution.

  • Wound Creation: Create a full-thickness excisional wound on the dorsum. This can be done using a sterile biopsy punch or by excising a 1x1 cm square of skin, including the panniculus carnosus.[1][11]

  • Post-Operative Care: House the rats individually after surgery to prevent them from injuring each other's wounds. Provide appropriate post-operative analgesia as per institutional guidelines.

Protocol 3: this compound Administration

This compound can be administered systemically (oral gavage) or topically.

A. Oral Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosage: A commonly used dose is 3 mg/kg/day.[1]

  • Administration: Administer the suspension daily via oral gavage, starting from the day of wounding and continuing until the end of the experiment. The vehicle alone should be administered to the control group.

B. Topical Administration:

  • Formulation: Prepare a gel formulation of this compound (e.g., 1% w/w) in a sterile carboxymethylcellulose (CMC) 2% gel base.[6]

  • Application: Apply a thin layer of the this compound-CMC gel to the wound bed daily. The control group should be treated with the CMC gel base alone.

Protocol 4: Assessment of Wound Healing

1. Wound Area Measurement:

  • Trace the wound margin onto a transparent sheet or capture digital images at regular intervals (e.g., days 0, 3, 7, 12, 14 post-wounding).[6]

  • Calculate the wound area using image analysis software (e.g., ImageJ).

  • Determine the percentage of wound closure using the formula:

    • Wound Closure (%) = [(Initial Wound Area - Current Wound Area) / Initial Wound Area] x 100

2. Histopathological Analysis:

  • Tissue Collection: Euthanize the rats at predetermined time points (e.g., day 7, 14, or 21) and excise the entire wound, including a margin of surrounding healthy skin.

  • Tissue Processing: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.

  • Stereological Analysis: Quantify parameters such as:

    • Volume density of collagen fibers

    • Numerical density of fibroblasts

    • Length density of blood vessels[1][6]

3. Biochemical Analysis:

  • Wound Fluid Collection: For analysis of soluble mediators, subcutaneous polyvinyl alcohol sponges can be implanted at a site separate from the excisional wound at the time of wounding. The sponges are removed after a specified period (e.g., 14 days), and the absorbed fluid is analyzed.[1]

  • Nitric Oxide (NO) Measurement: Measure the level of nitrite (a stable metabolite of NO) in the wound fluid using the Griess reagent.[1]

  • Oxidative Stress Markers: Homogenize wound tissue to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.

Data Presentation

The following tables summarize quantitative data from studies on the effect of this compound on diabetic wound healing.

Table 1: Effect of Oral this compound (3 mg/kg/day) on Histological Parameters of Wound Healing in STZ-Induced Diabetic Rats

ParameterNon-Diabetic ControlDiabetic ControlDiabetic + this compound
Volume Density of Collagen Fibers (%) 75.4 ± 3.258.1 ± 4.170.2 ± 3.8
**Numerical Density of Fibroblasts (x10³/mm³) **45.2 ± 2.928.7 ± 2.140.5 ± 2.5
**Length Density of Vessels (mm/mm³) **38.6 ± 2.721.3 ± 1.933.1 ± 2.4
Wound Fluid Nitrite (µM) 125.6 ± 10.178.4 ± 8.9115.3 ± 9.7

*p < 0.05 compared to Diabetic Control. Data adapted from a representative study.[1]

Table 2: Effect of Topical this compound-CMC Gel on Stereological Parameters of Wound Healing in STZ-Induced Diabetic Rats

ParameterControlCMC 2% GelThis compound-CMC Gel
**Numerical Density of Fibroblasts (x10⁴/mm³) **22.64 ± 1.3440.80 ± 5.2759.17 ± 2.69
Volume Density of Collagen Bundles (%) 53.96 ± 5.0765.88 ± 2.1383.1 ± 4.46
Length Density of Vessels (mm/mm³) 9.9 ± 2.4918.1 ± 2.2042.16 ± 5.78*

*p < 0.001 compared to Control and CMC 2% treated groups. Data is presented as mean ± standard deviation.[6]

Visualizations

G cluster_setup Model Preparation cluster_exp Experimental Procedure cluster_analysis Data Collection and Analysis acclimatization Acclimatization of Rats diabetes_induction Induction of Diabetes (STZ) acclimatization->diabetes_induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) diabetes_induction->confirmation stabilization Stabilization Period (4-6 weeks) confirmation->stabilization wounding Creation of Full-Thickness Excisional Wound stabilization->wounding grouping Randomization into Groups (Control, Vehicle, this compound) wounding->grouping treatment Daily Treatment Administration (Oral Gavage or Topical Gel) grouping->treatment wound_measurement Wound Area Measurement treatment->wound_measurement histology Histopathological Analysis (Collagen, Fibroblasts, Vessels) treatment->histology biochemistry Biochemical Analysis (NO, Oxidative Stress) treatment->biochemistry

Caption: Experimental workflow for studying this compound's effect on diabetic wound healing.

G cluster_effects Cellular and Molecular Effects cluster_outcomes Physiological Outcomes cluster_healing Wound Healing Processes This compound This compound no_synthase eNOS Activation This compound->no_synthase ca_channel L-type Ca2+ Channel Blockade This compound->ca_channel nadph_oxidase Inhibition of NADPH Oxidase This compound->nadph_oxidase anti_inflammatory Anti-inflammatory Action This compound->anti_inflammatory no_increase Increased Nitric Oxide (NO) no_synthase->no_increase vasodilation Vasodilation ca_channel->vasodilation ros_decrease Decreased Oxidative Stress nadph_oxidase->ros_decrease inflammation_decrease Reduced Inflammation anti_inflammatory->inflammation_decrease angiogenesis Enhanced Angiogenesis vasodilation->angiogenesis no_increase->angiogenesis fibroblast_prolif Fibroblast Proliferation no_increase->fibroblast_prolif ros_decrease->fibroblast_prolif collagen_depo Collagen Deposition ros_decrease->collagen_depo inflammation_decrease->fibroblast_prolif inflammation_decrease->collagen_depo healing Accelerated Diabetic Wound Healing angiogenesis->healing fibroblast_prolif->healing collagen_depo->healing

Caption: Proposed signaling pathway of this compound in promoting diabetic wound healing.

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Azelnidipine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1] To ensure the quality, efficacy, and safety of a drug product, it is crucial to assess its stability under various environmental conditions. Stability-indicating assay methods are essential for this purpose, as they can separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[1][2] This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk form, developed and validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The method is designed to be specific, accurate, precise, and suitable for routine quality control and stability studies.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_stress 2. Forced Degradation Studies cluster_analysis 3. HPLC Analysis cluster_validation 4. Method Validation (ICH Guidelines) cluster_end 5. Final Output start Start: this compound API std_sol Prepare Standard Stock Solution start->std_sol sample_sol Prepare Sample Stock Solution start->sample_sol hplc_analysis Inject Stressed & Unstressed Samples into HPLC System std_sol->hplc_analysis stress_conditions Expose Sample Solution to Stress Conditions sample_sol->stress_conditions acid Acid Hydrolysis (0.1 N HCl) stress_conditions->acid base Alkaline Hydrolysis (0.1 N NaOH) stress_conditions->base oxidative Oxidative Degradation (3% H2O2) stress_conditions->oxidative thermal Thermal Degradation (80°C) stress_conditions->thermal photo Photolytic Degradation (UV Light) stress_conditions->photo acid->hplc_analysis base->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis photo->hplc_analysis chrom_dev Develop Chromatogram hplc_analysis->chrom_dev peak_analysis Analyze Peaks (Retention Time, Area) chrom_dev->peak_analysis validation Validate the Developed Method peak_analysis->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision robustness Robustness validation->robustness lod_loq LOD & LOQ validation->lod_loq final_report Generate Final Report with Data Tables lod_loq->final_report

Caption: Experimental workflow for this compound stability-indicating assay development.

Materials and Reagents

  • This compound API: Reference Standard

  • Methanol: HPLC Grade

  • Acetonitrile: HPLC Grade

  • Water: HPLC Grade or Milli-Q

  • Potassium Dihydrogen Phosphate (KH2PO4): AR Grade

  • Orthophosphoric Acid (OPA): AR Grade

  • Hydrochloric Acid (HCl): AR Grade

  • Sodium Hydroxide (NaOH): AR Grade

  • Hydrogen Peroxide (H2O2): 30% Solution, AR Grade

Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Oven, and PDA/UV Detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[4]

  • Mobile Phase: A mixture of 10mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with Orthophosphoric Acid) and Acetonitrile in a ratio of 45:55 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 257 nm.[5]

  • Column Temperature: Ambient or 30°C.[6]

  • Injection Volume: 20 µL

  • Run Time: 10 minutes.[5]

Experimental Protocols

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.

  • Sample Stock Solution: Prepare a solution of this compound bulk drug in methanol at a concentration of 1000 µg/mL for forced degradation studies.

Forced Degradation (Stress) Studies

Forced degradation studies were performed on the this compound sample stock solution to evaluate the stability-indicating nature of the method.[2][7]

  • Acid Hydrolysis:

    • Take 5 mL of the sample stock solution in a flask.

    • Add 5 mL of 0.1 N HCl.[2]

    • Reflux the solution at 70-80°C for 35-60 minutes.[2][7]

    • Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of NaOH.

    • Dilute with the mobile phase to obtain a final concentration of approximately 100 µg/mL before injecting into the HPLC system.

  • Alkaline Hydrolysis:

    • Take 5 mL of the sample stock solution in a flask.

    • Add 5 mL of 0.1 N NaOH.[2]

    • Reflux the solution at 70-80°C for 35-60 minutes.[2][7]

    • Cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl.

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Take 5 mL of the sample stock solution in a flask.

    • Add 5 mL of 3% v/v Hydrogen Peroxide.[2]

    • Keep the solution at room temperature for 24 hours, protected from light.[2]

    • Dilute with the mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Expose the solid this compound powder to a temperature of 80°C in a hot air oven for 12 hours.[7]

    • After exposure, allow the powder to cool to room temperature.

    • Prepare a 100 µg/mL solution in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the this compound solution to UV light (254 nm) for 12 hours.[7]

    • Prepare a 100 µg/mL sample in the mobile phase for analysis.

Data Summary

Forced Degradation Results

The method successfully separated the this compound peak from the peaks of degradation products generated under various stress conditions. This compound was found to be most susceptible to degradation under acidic, basic, and oxidative conditions.[2][8]

Stress ConditionReagent/ConditionDuration & Temperature% Degradation (Approx.)Observations
Acid Hydrolysis 0.1 N HCl35 min @ 70°C18.14%Significant degradation observed with distinct degradant peaks.[2][4]
Alkaline Hydrolysis 0.1 N NaOH35 min @ 70°C24.50%Degradation observed, separating the drug from its degradant.[2][4]
Oxidative 3% H2O224 hours @ RT~5-10%Moderate degradation observed.[2]
Thermal Dry Heat12 hours @ 80°CStableNo significant degradation was observed.[3][7][8]
Photolytic UV Light (254 nm)12 hoursStableThe drug remained stable under photolytic stress.[3][7][8]

Note: The % degradation values are indicative and compiled from literature. Actual results may vary based on precise experimental conditions.

Method Validation Summary

The developed analytical method was validated as per ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, robustness, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[2][3]

Validation ParameterResult
Specificity The method is specific, as no interference was observed from degradants at the retention time of this compound.[2][4]
Linearity Range 10 - 60 µg/mL.[2]
Correlation Coefficient (r²) > 0.998.[4][9]
Accuracy (% Recovery) 98.7% - 100.7%.[3][5]
Precision (% RSD) < 2.0%.[5]
Limit of Detection (LOD) 0.689 µg/mL.[5]
Limit of Quantitation (LOQ) 2.088 µg/mL.[5]
Robustness The method was found to be robust against minor changes in flow rate and mobile phase composition.[2]

Conclusion

A simple, selective, and accurate stability-indicating RP-HPLC method for this compound has been successfully developed and validated.[4] The forced degradation studies demonstrated that this compound is unstable in acidic, alkaline, and oxidative environments but stable under thermal and photolytic conditions.[8] The method effectively separates the drug from its degradation products, proving its stability-indicating capability.[1][2] All validation parameters were found to be within the acceptable limits set by ICH guidelines.[10] Therefore, this method is suitable for the routine analysis and stability testing of this compound in bulk and pharmaceutical formulations.[3]

References

Troubleshooting & Optimization

Technical Support Center: Azelnidipine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the aqueous solubility of Azelnidipine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1] Its lipophilic nature makes it poorly soluble in water and aqueous buffers, which can pose significant challenges for in vitro studies.[1][2]

Q2: What are the common consequences of poor this compound solubility in in vitro assays?

A2: Poor solubility can lead to several experimental issues, including:

  • Precipitation of the compound in stock solutions or culture media.

  • Inaccurate and inconsistent final drug concentrations.

  • Reduced bioavailability to cells in culture.

  • Formation of drug aggregates that may cause cytotoxicity or other artifacts.

  • Clogging of liquid handling instrumentation.

Q3: What organic solvents can be used to prepare a stock solution of this compound?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used for preparing high-concentration stock solutions for in vitro assays.[3]

Troubleshooting Guide

Issue 1: My this compound stock solution is cloudy or shows visible precipitate.

  • Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent quality may be poor.

  • Solution:

    • Ensure you are using a high-purity, anhydrous grade solvent (e.g., DMSO).

    • Gently warm the solution to 37°C to aid dissolution.

    • If precipitation persists, prepare a new stock solution at a lower concentration.

    • Consider using a different organic solvent, such as ethanol or dimethylformamide (DMF).[3]

Issue 2: this compound precipitates out of the aqueous buffer or cell culture medium after dilution from the stock solution.

  • Possible Cause: This is a common issue when diluting a drug from an organic solvent into an aqueous medium. The final concentration of the organic solvent may not be sufficient to maintain the solubility of this compound.

  • Solution:

    • Reduce the final concentration of this compound: Lowering the final concentration in the aqueous medium may prevent precipitation.

    • Increase the final solvent concentration: While keeping the solvent concentration low is ideal to avoid off-target effects, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary. Always include a vehicle control with the same final solvent concentration in your experiment.

    • Use a pre-warmed aqueous medium: Adding the this compound stock solution to a pre-warmed (37°C) aqueous medium can sometimes prevent immediate precipitation.

    • Employ solubility enhancers: Consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween 80.[4] These can form complexes with this compound, increasing its aqueous solubility.

    • Prepare a solid dispersion: For more advanced applications, creating a solid dispersion of this compound in a hydrophilic polymer can significantly enhance its aqueous solubility.[5][6]

Issue 3: I am observing high variability in my experimental results between different batches of this compound solution.

  • Possible Cause: Inconsistent solubilization or precipitation of this compound can lead to variations in the actual concentration of the drug in the assay.

  • Solution:

    • Standardize your solubilization protocol: Ensure that the same procedure for preparing and diluting the this compound solution is followed every time.

    • Visually inspect for precipitation: Before adding the final diluted solution to your assay, carefully inspect it for any signs of precipitation. Centrifuge the solution at low speed to pellet any precipitate if necessary.

    • Prepare fresh dilutions for each experiment: Avoid using old dilutions, as this compound may precipitate over time. It is not recommended to store aqueous solutions of this compound for more than one day.[3]

    • Verify the concentration: If possible, use an analytical method like HPLC to confirm the concentration of this compound in your final working solution.

Quantitative Data Summary

For researchers preparing stock solutions, the following table summarizes the solubility of this compound in various solvents.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[3][7]
Dimethylformamide (DMF)~30 mg/mL[3][7]
Ethanol~15 mg/mL[3][7]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[3][8]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the required amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be applied if needed.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the aqueous buffer or cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution in the pre-warmed aqueous medium to achieve the final desired concentration. Ensure that the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically ≤ 0.5%) and is consistent across all experimental conditions, including the vehicle control.

  • Vortex briefly after each dilution step.

  • Visually inspect the final working solution for any signs of precipitation before adding it to the in vitro assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation start Weigh Solid this compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Warm to 37°C add_dmso->dissolve check_stock Visually Inspect for Clarity dissolve->check_stock check_stock->dissolve Precipitate store Aliquot and Store at -20°C check_stock->store Clear thaw Thaw Stock Solution store->thaw serial_dilute Perform Serial Dilutions thaw->serial_dilute warm_media Warm Aqueous Medium to 37°C warm_media->serial_dilute check_working Visually Inspect for Precipitation serial_dilute->check_working add_to_assay Add to In Vitro Assay check_working->add_to_assay Clear troubleshoot Troubleshoot (e.g., lower concentration) check_working->troubleshoot Precipitate

Caption: Workflow for preparing this compound solutions for in vitro assays.

mechanism_of_action cluster_cell Vascular Smooth Muscle Cell This compound This compound l_type_channel L-type Ca²⁺ Channel This compound->l_type_channel Blocks ca_influx Ca²⁺ Influx l_type_channel->ca_influx Inhibits vasodilation Vasodilation (Relaxation) l_type_channel->vasodilation intracellular_ca ↑ Intracellular [Ca²⁺] ca_influx->intracellular_ca contraction Muscle Contraction intracellular_ca->contraction

Caption: this compound's mechanism of action on L-type calcium channels.

References

Optimizing Azelnidipine Concentration for Cell-Based Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Azelnidipine concentration in cell-based experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in cell culture?

A1: The effective concentration of this compound can vary significantly depending on the cell type and the biological process being investigated. Generally, concentrations ranging from the nanomolar (nM) to the micromolar (µM) scale have been reported to elicit cellular responses. For instance, a concentration of 10 nM has been shown to have a significant antioxidant effect in human arterial endothelial cells.[1] In contrast, studies on esophageal squamous cell carcinoma (ESCC) have utilized concentrations up to 10 µM to inhibit cell proliferation.[2][3] For experiments involving THP-1 macrophages, a concentration of 10 µM has been used to study its effects on cell differentiation and activation.[4][5]

Q2: How does this compound exert its effects on cells?

A2: this compound is a dihydropyridine calcium channel blocker that primarily functions by inhibiting the influx of calcium ions through L-type calcium channels in the cell membrane.[6][7] This reduction in intracellular calcium levels leads to the relaxation of vascular smooth muscle cells, which is its primary mechanism of action in treating hypertension.[6] Beyond its role as a calcium channel blocker, this compound has been shown to possess antioxidant and anti-inflammatory properties.[1][8] It can also modulate signaling pathways, such as the MEK/ERK and NF-κB pathways, which are involved in cell proliferation and inflammation.[2][9]

Q3: What are the key signaling pathways affected by this compound?

A3: this compound has been demonstrated to influence several critical intracellular signaling pathways:

  • MEK/ERK Pathway: In esophageal squamous cell carcinoma cells, this compound has been shown to inhibit the MEK1/2-ERK1/2 signaling pathway, which is crucial for cell proliferation.[2][10][11]

  • NF-κB Pathway: this compound can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, in cerebral endothelial cells.[9]

  • Calcium Signaling: As a calcium channel blocker, its primary effect is on pathways regulated by intracellular calcium concentration.[6][7]

Troubleshooting Guide

Q1: I am not observing the expected effect of this compound on my cells. What could be the issue?

A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:

  • Concentration Optimization: The effective concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the optimal concentration for your specific cell line.

  • Solvent Concentration: this compound is often dissolved in DMSO.[11] Ensure that the final concentration of DMSO in your culture medium is at a non-toxic level, typically below 0.1%, as higher concentrations can affect cell viability and experimental outcomes.

  • Drug Stability: Prepare fresh dilutions of this compound from a stock solution for each experiment to ensure its potency.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may not respond as expected.

Q2: I am observing high levels of cell death even at low concentrations of this compound. What should I do?

A2: Unexplained cytotoxicity can be a concern. Here are some potential causes and solutions:

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. Perform a thorough dose-response analysis starting from very low concentrations (e.g., in the low nM range) to determine the IC50 value for your cells.

  • Off-Target Effects: At higher concentrations, drugs can have off-target effects. If possible, try to correlate the observed cell death with a known mechanism of action, such as apoptosis or necrosis, using appropriate assays.

  • Purity of the Compound: Ensure the purity of your this compound compound, as impurities could contribute to cytotoxicity.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory concentrations (IC50) of this compound in various cell-based assays as reported in the literature.

Cell LineAssayEffective Concentration / IC50Reference(s)
Human Arterial Endothelial CellsAntioxidant Effect10 nM[1]
Esophageal Squamous Carcinoma (KYSE150)Proliferation Inhibition~10 µM (66.43% inhibition)[2]
Esophageal Squamous Carcinoma (KYSE450)Proliferation Inhibition~10 µM (36.05% inhibition)[2]
THP-1 MacrophagesDifferentiation/Activation10 µM[4][5]
Guinea-pig Vascular Smooth Muscle CellsInhibition of ContractionsKi = 153 nM[7][12]
Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of MCP-110 nM
Human Mononuclear LeukocytesInhibition of IL-8100 nM[8]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1, 1, 10, 100, 1000, and 10000 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after treatment with this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 2-3 days.

  • After the incubation period, wash the colonies twice with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Western Blot for MEK/ERK Pathway Analysis

This protocol allows for the detection of changes in protein expression and phosphorylation in the MEK/ERK pathway.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as desired.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Experimental_Workflow_for_Azelnidipine_Treatment cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Downstream Assays cell_seeding Seed Cells in Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat Cells incubation_24h->treatment drug_dilution Prepare this compound Dilutions drug_dilution->treatment mtt MTT Assay treatment->mtt Assess Viability colony Colony Formation treatment->colony Assess Proliferation western Western Blot treatment->western Analyze Signaling MEK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->MEK Inhibition NFkB_Signaling_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Inflammatory Gene Expression This compound This compound This compound->IKK Inhibition

References

Troubleshooting variability in Azelnidipine's hypotensive effect in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Azelnidipine in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected experimental outcomes related to the variability in this compound's hypotensive effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that leads to its hypotensive effect?

This compound is a third-generation dihydropyridine calcium channel blocker.[1] Its primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This blockage prevents the influx of calcium ions, leading to vascular relaxation (vasodilation) and a subsequent reduction in blood pressure.[2] A key feature of this compound is its gradual onset and long-lasting action, which helps to avoid reflex tachycardia (a sudden increase in heart rate) often seen with other vasodilators.

Q2: We are observing significant variability in the hypotensive response to this compound between individual animals of the same species and strain. What are the potential causes?

Variability in drug response is a common challenge in animal studies. For this compound, several factors could be at play:

  • Genetic Differences: Even within the same strain, minor genetic variations can influence drug metabolism and receptor sensitivity.

  • Physiological State: Factors such as stress, hydration status, and underlying health conditions can significantly impact an animal's blood pressure and its response to antihypertensive drugs.

  • Metabolic Differences: The expression and activity of metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes like CYP3A4 which metabolizes this compound, can vary between individual animals, leading to differences in drug clearance and exposure.[3][4][5]

  • Experimental Technique: Inconsistent drug administration, inaccurate blood pressure measurements, and variations in handling can all introduce variability.

Q3: Can the route of administration (oral vs. intravenous) influence the hypotensive effect of this compound?

Yes, the route of administration can significantly impact the onset, magnitude, and duration of this compound's hypotensive effect.

  • Oral Administration: Oral dosing leads to a slower onset of action as the drug needs to be absorbed from the gastrointestinal tract and undergo first-pass metabolism. The bioavailability of orally administered this compound can be influenced by the formulation and the physiological state of the GI tract.

  • Intravenous (IV) Administration: IV injection results in a more rapid and predictable onset of the hypotensive effect as it bypasses absorption and first-pass metabolism, delivering the drug directly into the systemic circulation.[6] Studies in dogs have shown that intravenously administered this compound produces a long-lasting blood pressure reduction with a slower onset compared to amlodipine.[7]

Q4: We are not observing the expected level of hypotension at a previously reported effective dose. What should we investigate?

Several factors could contribute to a less-than-expected hypotensive response:

  • Dose Calculation and Preparation: Double-check all dose calculations, stock solution concentrations, and dilutions. Ensure the drug is completely dissolved in the vehicle.

  • Drug Formulation and Vehicle: The choice of vehicle can significantly affect the solubility and bioavailability of this compound, especially for oral administration.[8][9] Consider if the vehicle used is appropriate and consistent with previous studies.

  • Animal Strain and Species: Different animal species and even strains within a species can exhibit varying sensitivities to this compound.[10][11] For instance, the effective dose in rats may not be directly translatable to dogs.

  • Metabolism: Rapid metabolism of this compound in the specific animal model could lead to lower plasma concentrations and a reduced effect. Species differences in CYP enzyme activity are a critical consideration.[3][4][5][12][13]

Q5: Can this compound affect heart rate in animal models?

Unlike some other dihydropyridine calcium channel blockers, this compound is known for causing minimal to no reflex tachycardia.[1] In fact, some studies in anesthetized dogs have shown that this compound may slightly decrease heart rate at higher doses.[7] This effect is attributed to its slow onset of action and a greater intrinsic negative chronotropic action compared to drugs like amlodipine.[7]

Troubleshooting Guides

Issue 1: High Variability in Blood Pressure Readings Within the Same Treatment Group
  • Symptoms: Inconsistent and widely scattered blood pressure measurements among animals receiving the same dose of this compound.

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Inconsistent Drug Administration - Oral Gavage: Ensure consistent technique and volume for all animals. Verify proper placement of the gavage needle to avoid accidental administration into the lungs. - Intravenous Injection: Administer at a consistent rate. Ensure the full dose is delivered and there is no leakage at the injection site.
Variable Animal Stress Levels - Acclimate animals to the experimental procedures, including handling and blood pressure measurement techniques, for a sufficient period before the study begins.[14] - Maintain a quiet and controlled experimental environment to minimize stress-induced blood pressure fluctuations.[15]
Inaccurate Blood Pressure Measurement - Tail-Cuff Method (Rats): Ensure proper cuff size and placement. Maintain a consistent and appropriate tail temperature to ensure adequate blood flow for accurate readings.[14] Use a validated and calibrated system.[16] - Direct Arterial Cannulation: Ensure the catheter is patent and free of air bubbles. Use a calibrated pressure transducer.
Physiological Differences - Randomize animals to treatment groups to distribute any inherent biological variability. - Ensure all animals are of a similar age and weight, and are free from any underlying health conditions.
Issue 2: Unexpected Lack of Hypotensive Effect
  • Symptoms: No significant decrease in blood pressure is observed after administering a dose of this compound that was expected to be effective.

  • Possible Causes & Troubleshooting Steps:

Possible CauseTroubleshooting Steps
Drug Formulation/Solubility Issues - Verify the solubility of this compound in the chosen vehicle. This compound is poorly soluble in water.[9] - Consider using a different vehicle or formulation to improve bioavailability. Formulations like solid lipid nanoparticles have been shown to enhance its bioavailability.[8] - Ensure the drug solution is homogenous and the correct concentration.
Incorrect Dosing - Meticulously re-calculate the dose based on the most recent body weights of the animals. - Verify the concentration of the stock solution.
Rapid Drug Metabolism - Investigate the metabolic profile of this compound in the specific animal species and strain being used. Species differences in CYP450 enzymes can lead to rapid clearance.[3][4][5][12][13] - Consider measuring plasma drug concentrations to correlate with the observed pharmacodynamic effect.
Animal Model Resistance - Review the literature for the responsiveness of the chosen animal model to calcium channel blockers. Some hypertensive models may be less responsive to this class of drugs.[10][11][17]

Quantitative Data Summary

Table 1: Dose-Dependent Hypotensive Effect of this compound in Different Animal Models

Animal ModelRoute of AdministrationDoseChange in Blood PressureReference
Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)Oral3 mg/kg/dayNo significant decrease[6]
Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)Oral10 mg/kg/daySignificant decrease[6][18]
Anesthetized DogsIntravenous10, 20, 70 µg/kg (cumulative)Dose-related decrease[19]
Anesthetized DogsIntravenous0.1, 0.3 mg/kgSignificant decrease in diastolic blood pressure[20]
Wistar Kyoto RatsIntravenous100 µg/kg bolus followed by 300 µg/kg/h infusionSignificant reduction in the range of the arterial pressure response[21]

Table 2: Comparison of this compound and Other Calcium Channel Blockers on Heart Rate

Animal ModelDrugDoseEffect on Heart RateReference
Anesthetized DogsThis compoundLower dosesHardly affected[7]
Anesthetized DogsThis compoundHigher dosesDecreased[7]
Anesthetized DogsAmlodipineHigh doseIncreased (tachycardia)[19]
Anesthetized DogsNicardipine-Increased heart rate and renal sympathetic nerve activity[6]

Experimental Protocols

Protocol 1: Measurement of Blood Pressure in Conscious Rats using the Tail-Cuff Method

This protocol is a non-invasive method for determining systolic blood pressure.[16][22]

Materials:

  • Rat restrainer

  • Tail-cuff system with a pneumatic pulse sensor and an occlusion cuff

  • Heating platform or lamp to warm the tail

  • Data acquisition system

Procedure:

  • Acclimation: Acclimate the rats to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced hypertension.

  • Warming: Place the rat on a heating platform or use a lamp to warm the tail to approximately 32-34°C. This is crucial for detecting the tail pulse.

  • Positioning: Place the rat in the restrainer. Secure the tail and place the occlusion cuff and the pulse sensor proximally on the tail.

  • Measurement:

    • Inflate the occlusion cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to stop blood flow.

    • Gradually deflate the cuff at a constant rate.

    • The data acquisition system will record the pressure at which the pulse reappears distal to the cuff. This pressure corresponds to the systolic blood pressure.

  • Data Collection: Repeat the measurement several times for each animal and average the consistent readings to obtain a reliable value.

Protocol 2: Intravenous Administration of this compound in Dogs

This protocol outlines the procedure for administering a drug intravenously.

Materials:

  • This compound solution of the desired concentration

  • Sterile syringes and needles

  • Intravenous catheter

  • Clippers and antiseptic solution

  • Tourniquet

Procedure:

  • Preparation: Shave and aseptically prepare the skin over the selected vein (e.g., cephalic or saphenous vein).

  • Catheter Placement: Place an intravenous catheter into the vein and secure it.[23] Flush the catheter with sterile saline to ensure it is patent.

  • Drug Administration:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Connect the syringe to the catheter port.

    • Administer the drug slowly and at a consistent rate. Rapid injection can sometimes cause a transient, paradoxical increase in blood pressure.[15]

  • Monitoring: Closely monitor the animal for any adverse reactions during and after the injection.

  • Post-Administration: Flush the catheter with sterile saline to ensure the entire dose has been delivered.

Visualizations

Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel Inhibits Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx Controls Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

Caption: this compound's hypotensive signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_BP Baseline Blood Pressure Measurement Animal_Acclimation->Baseline_BP Dose_Preparation This compound Dose Preparation Drug_Administration Drug Administration (Oral or IV) Dose_Preparation->Drug_Administration Baseline_BP->Drug_Administration Post_Dose_BP Post-Dose Blood Pressure Monitoring Drug_Administration->Post_Dose_BP Data_Collection Data Collection and Compilation Post_Dose_BP->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for assessing this compound's hypotensive effect.

References

Technical Support Center: Enhancing the Stability of Azelnidipine in Stock Solutions and Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Azelnidipine, ensuring its stability in stock solutions and experimental media is paramount for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound is a crystalline solid that is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1] For most in vitro applications, preparing a high-concentration stock solution in 100% DMSO is recommended.

Q2: How should this compound stock solutions be stored for maximum stability?

A2: this compound stock solutions in DMSO or other organic solvents should be stored at -20°C or -80°C for long-term stability.[2] When stored as a solid, this compound is stable for at least four years at -20°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental medium. What should I do?

A3: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound.[1] To troubleshoot this, consider the following:

  • Pre-warm the media: Ensure your experimental medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Rapid mixing: Add the DMSO stock solution directly to the media while vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations of this compound that can lead to precipitation.

  • Lower the final concentration: If precipitation persists, you may need to lower the final working concentration of this compound.

  • Increase the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Increasing the final DMSO concentration in your media can help maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: What are the primary degradation pathways for this compound?

A4: this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4] Hydrolysis of the ester groups is a major degradation pathway, and the rate of hydrolysis is dependent on pH and temperature.[3][4] It is more susceptible to degradation in acidic conditions compared to alkaline conditions.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution Solvent has absorbed moisture.Use fresh, anhydrous DMSO to prepare stock solutions.[2]
Improper storage.Store stock solutions at -20°C or -80°C in tightly sealed vials.[2]
Precipitation in Experimental Media Poor aqueous solubility.Follow the dilution protocol outlined in the FAQs. Consider using a lower final concentration or a slightly higher final DMSO concentration (ensure cell line tolerance).
Interaction with media components.While specific interactions with DMEM or RPMI components are not extensively documented, high concentrations of salts or proteins in the media could potentially reduce solubility. Ensure media is properly prepared and filtered.
Inconsistent Experimental Results Degradation of this compound.Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid storing diluted aqueous solutions for more than one day.[1] Protect solutions from light and extreme temperatures.
Inaccurate concentration of stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC.

Quantitative Data on this compound Stability

The stability of this compound is significantly influenced by the solvent, pH, and temperature. The following tables summarize its solubility and degradation under various conditions.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
DMSO~30 mg/mL[1]
DMF~30 mg/mL[1]
Ethanol~15 mg/mL[1]
1:3 solution of DMSO:PBS (pH 7.2)~0.25 mg/mL[1]

Table 2: Summary of this compound Degradation under Forced Degradation Conditions

Condition % Degradation Reference
Acidic (0.1 N HCl at 70°C for 35 min)18.14%[3]
Alkaline (0.1 N NaOH at 70°C for 35 min)Significant degradation[3]
Oxidative (3% H₂O₂ at room temperature for 24h)Significant degradation[3]
Wet Heat (Reflux in water at 70°C for 8h)23.26%[3]
Thermal (80°C for 30 min)Stable[5]
Photolytic (Sunlight for 48-72h)Stable[5]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 582.65 g/mol . For 1 mL of a 10 mM stock solution, you will need 5.83 mg. b. Add the this compound powder to a sterile microcentrifuge tube. c. Add the required volume of anhydrous DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol for Preparing Working Solutions in Cell Culture Media
  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) sterile cell culture medium (e.g., DMEM or RPMI-1640).

  • Procedure: a. Determine the final concentration of this compound required for your experiment. b. Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock. c. In a sterile tube, add the calculated volume of the pre-warmed cell culture medium. d. While vortexing the medium at a medium speed, add the calculated volume of the this compound stock solution dropwise to the center of the vortex. e. Continue vortexing for another 10-15 seconds to ensure complete mixing. f. Use the freshly prepared working solution immediately for your experiments.

Visualizations

This compound Mechanism of Action: L-type Calcium Channel Blockade

Azelnidipine_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Ca²⁺ L_type->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive Activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin Myosin Light Chain MLCK_active->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Myosin->Myosin_P Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to Relaxation Vasodilation This compound This compound This compound->L_type Blocks This compound->Relaxation Promotes Azelnidipine_Workflow start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock store_stock Aliquot and Store at -20°C / -80°C prep_stock->store_stock calc_vol Calculate Required Volume of Stock and Media store_stock->calc_vol prewarm Pre-warm Media to 37°C calc_vol->prewarm mix Add Stock to Vortexing Media prewarm->mix use Use Freshly Prepared Working Solution Immediately mix->use end End use->end Troubleshooting_Precipitation start Precipitation Observed in Media check_stock Is Stock Solution Clear? start->check_stock remake_stock Remake Stock with Anhydrous DMSO check_stock->remake_stock No check_dilution Was Dilution Protocol Followed? check_stock->check_dilution Yes remake_stock->check_dilution follow_protocol Follow Recommended Dilution Protocol check_dilution->follow_protocol No check_concentration Is Concentration Too High? check_dilution->check_concentration Yes follow_protocol->check_concentration increase_dmso Increase Final DMSO% (check cell tolerance) check_concentration->increase_dmso Yes success Precipitation Resolved check_concentration->success No lower_conc Lower Final Concentration lower_conc->success increase_dmso->success

References

Technical Support Center: Overcoming Challenges in the Long-Term Administration of Azelnidipine to Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the long-term administration of Azelnidipine in rodent models. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and reproducible studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for preparing this compound for oral gavage in rodents?

A1: this compound is sparingly soluble in aqueous solutions.[1] The most commonly reported vehicle for oral administration in rodent studies is a suspension in carboxymethylcellulose (CMC). A 0.3% to 1% CMC solution in sterile water is typically used.[2][3] It is crucial to ensure the suspension is homogenous before each administration.

Q2: What are the typical dosages of this compound used in long-term rodent studies?

A2: Dosages in published studies vary depending on the rodent model and the research question. Common oral dosages for rats range from 3 mg/kg/day to 10 mg/kg/day.[2][4][5] Lower, non-hypotensive doses (e.g., 3 mg/kg/day) have been used to investigate effects independent of blood pressure reduction.[2] Higher doses (e.g., 10 mg/kg/day) are often used in hypertension models.[4][5]

Q3: Can this compound be administered in the drinking water or feed for long-term studies?

A3: While administration in drinking water or feed can reduce the stress associated with repeated oral gavage, there are challenges to consider.[6] this compound is susceptible to degradation in acidic conditions.[7] The stability of this compound in drinking water over several days, which may be acidified for microbiological control, has not been extensively reported. For administration in feed, the compound's palatability may affect food consumption and, therefore, the actual dose received by the animal.[8] It is recommended to conduct a pilot study to assess the stability and palatability of the this compound formulation in the chosen medium.

Q4: What are the potential complications of long-term oral gavage with this compound?

A4: Long-term daily oral gavage can lead to several complications, including stress to the animal, esophageal or gastric injury, and aspiration pneumonia.[9][10] These issues can introduce variability into the study and affect animal welfare. Using proper restraint techniques, correct gavage needle size, and ensuring the procedure is performed by a trained and experienced technician can minimize these risks.[11]

Q5: How should I monitor the health of rodents during long-term this compound administration?

A5: Regular monitoring of animal health is critical. This should include daily observation for signs of distress, such as changes in posture, activity, or grooming.[12] Body weight and food and water consumption should be recorded at least weekly.[10] Depending on the study's objectives, periodic monitoring of cardiovascular parameters like blood pressure and heart rate may be necessary.[13]

Troubleshooting Guides

This section addresses specific issues that may arise during the long-term administration of this compound to rodents.

Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause Troubleshooting Action
Inaccurate Dosing Ensure the this compound suspension is homogenous before each gavage. Use a calibrated pipette or syringe for accurate volume measurement. Recalculate the dose based on the most recent body weight.
Animal Stress Handle animals gently and habituate them to the procedure before the study begins. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.[6]
Vehicle Effects Run a control group that receives only the vehicle to distinguish the effects of this compound from those of the administration medium.
Compound Degradation Prepare this compound suspensions fresh daily, as its stability in an aqueous vehicle over extended periods is not well-documented.[2] this compound is sensitive to acidic conditions.[7]
Issue 2: Animal Health Complications
Observation Possible Cause Troubleshooting Action
Weight Loss or Reduced Food Intake This could be due to stress from the gavage procedure, or potential side effects of the drug.[14]Monitor food intake and body weight more frequently. Ensure proper gavage technique to minimize stress. If weight loss is significant, consult with a veterinarian.
Signs of Respiratory Distress (e.g., clicking, labored breathing) Aspiration of the gavage solution into the lungs.This is a serious complication. The animal should be immediately monitored by a veterinarian. Review and refine the gavage technique to prevent future occurrences. Ensure the gavage needle is correctly placed in the esophagus.[11]
Lethargy or Hunched Posture Could indicate pain or distress from the procedure or an adverse drug reaction.[12]Evaluate the animal's overall health. If signs persist, consider reducing the dosing frequency or temporarily pausing the administration after consulting with a veterinarian.

Quantitative Data Summary

The following tables summarize typical dosages and their reported effects in long-term studies with this compound in rodents.

Table 1: Oral Administration of this compound in Rats

Rat Model Dosage Duration Key Findings Reference(s)
Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)3 mg/kg/day10 daysDid not significantly decrease blood pressure.[4]
Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)10 mg/kg/day10 daysSignificantly decreased blood pressure.[4]
Stroke-Prone Spontaneously Hypertensive Rats (SHRsp)10 mg/kg/day12 weeksSignificantly reduced systolic blood pressure and urinary protein excretion.[5]
Sprague-Dawley Rats (Cerebral Ischemia Model)3 mg/kg/day7 days (pretreatment)Provided neuroprotective effects independent of blood pressure reduction.[2]
Angiotensin II Infusion Rats3 mg/kg/day14 daysImproved renal microcirculation and reduced tubulointerstitial injury.[15]

Experimental Protocols

Protocol 1: Long-Term Oral Gavage of this compound in a Rat Hypertension Model

This protocol is a generalized procedure based on methodologies reported in the literature.[4][5]

1. Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC)

  • Sterile water for injection

  • Weighing scale

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge for adult rats)

  • Syringes (1 mL or 3 mL)

  • Rodent animal model (e.g., Spontaneously Hypertensive Rats)

2. Vehicle Preparation (0.5% CMC):

  • Weigh 0.5 g of CMC powder.

  • Gradually add the CMC powder to 100 mL of sterile water while continuously stirring to prevent clumping.

  • Continue stirring until the CMC is fully dissolved and the solution is clear.

3. This compound Suspension Preparation (for a 5 mg/mL concentration):

  • Calculate the required amount of this compound based on the number of animals and the dosage.

  • Weigh the this compound powder accurately.

  • Levigate the powder with a small amount of the 0.5% CMC vehicle in a mortar to form a smooth paste.

  • Gradually add the remaining vehicle while stirring to achieve the final desired concentration.

  • Stir the suspension continuously on a stir plate to maintain homogeneity.

4. Animal Dosing Procedure:

  • Weigh each rat to determine the precise volume of the this compound suspension to be administered.

  • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[11]

  • Measure the correct length for gavage needle insertion (from the corner of the mouth to the last rib).[11]

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the calculated volume of the this compound suspension.

  • Carefully withdraw the needle and return the animal to its cage.

  • Monitor the animal for any immediate adverse reactions.

5. Long-Term Administration Schedule:

  • Administer this compound or vehicle once daily at the same time each day for the duration of the study (e.g., 4-12 weeks).

6. Monitoring:

  • Record body weight and general health observations daily for the first week and at least weekly thereafter.

  • Monitor food and water intake.

  • Measure blood pressure and heart rate at regular intervals as required by the study design.

Mandatory Visualizations

Signaling Pathway of this compound

Azelnidipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) This compound->L_type_Ca_Channel T_type_Ca_Channel T-type Ca2+ Channel (Heart, Adrenal Glands) This compound->T_type_Ca_Channel Ca_influx_vascular Decreased Ca2+ Influx L_type_Ca_Channel->Ca_influx_vascular Inhibits Ca_influx_heart Decreased Ca2+ Influx T_type_Ca_Channel->Ca_influx_heart Inhibits Ca_influx_adrenal Decreased Ca2+ Influx T_type_Ca_Channel->Ca_influx_adrenal Inhibits Vasodilation Vasodilation Ca_influx_vascular->Vasodilation HR_lowering Heart Rate Lowering Ca_influx_heart->HR_lowering Aldosterone_reduction Aldosterone Secretion Reduction Ca_influx_adrenal->Aldosterone_reduction BP_lowering Blood Pressure Lowering Vasodilation->BP_lowering

Caption: Mechanism of action of this compound.

Experimental Workflow for Long-Term this compound Administration

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization baseline Baseline Measurements (Body Weight, BP, HR) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Administration (this compound or Vehicle) randomization->treatment monitoring Ongoing Monitoring (Health, Body Weight, etc.) treatment->monitoring Long-term (weeks to months) monitoring->treatment endpoint Endpoint Measurements (BP, HR, Tissue Collection) monitoring->endpoint data_analysis Data Analysis and Interpretation endpoint->data_analysis end End of Study data_analysis->end

Caption: Workflow for a typical long-term rodent study.

Troubleshooting Logic for Oral Gavage Complications

Gavage_Troubleshooting start Observe Animal Post-Gavage distress Signs of Distress? (e.g., coughing, gasping) start->distress weight_loss Significant Weight Loss? distress->weight_loss No aspiration Aspiration Suspected - Stop procedure - Monitor animal closely - Consult veterinarian distress->aspiration Yes stress Assess for Stress - Evaluate handling procedures - Consider alternative dosing methods weight_loss->stress Yes normal Continue Monitoring weight_loss->normal No technique Review Gavage Technique - Check needle size and length - Ensure proper restraint - Re-train personnel aspiration->technique stress->technique

Caption: Troubleshooting oral gavage complications.

References

Technical Support Center: Refinement of Analytical Methods for Detecting Azelnidipine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Azelnidipine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most prevalent methods for the quantification of this compound in various matrices, including bulk drugs, pharmaceutical formulations, and biological fluids, are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] UV-Visible Spectroscopy is also used for simpler applications.[3]

Q2: What is the typical metabolic pathway for this compound?

A2: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[4][5] It undergoes extensive first-pass metabolism.[5] Current literature indicates that this compound does not have any active metabolites.[4][5] One of the main metabolites identified is an aromatized form, sometimes referred to as M-1.[6]

Q3: What are the key validation parameters to consider when developing an analytical method for this compound?

A3: According to ICH Q2 (R1) guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]

Q4: Are there any known stability issues with this compound during analysis?

A4: Yes, this compound is susceptible to degradation under certain stress conditions. It has been shown to degrade in acidic, alkaline, and oxidative environments.[9][10] Therefore, it is crucial to handle samples appropriately and consider these instabilities during method development and validation.

Troubleshooting Guides

HPLC & LC-MS/MS Methods
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH. For this compound, slightly acidic conditions (e.g., pH 3.0-3.5) are often used.[1][10]
Column degradation or contamination.Use a guard column, flush the column with a strong solvent, or replace the column if necessary.
Sample overload.Reduce the injection volume or dilute the sample.
Low Signal Intensity / Poor Sensitivity Suboptimal detection wavelength (HPLC-UV).Determine the absorption maximum (λmax) of this compound, which is typically around 254-257 nm.[3]
Ion suppression (LC-MS/MS).Modify the chromatographic conditions to separate this compound from interfering matrix components. Optimize sample preparation to remove matrix components. Infuse the internal standard post-column to assess ion suppression zones.[11]
Inefficient ionization (LC-MS/MS).Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).[6][12]
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper mixing of the mobile phase and degas it before use.
Temperature variations.Use a column oven to maintain a consistent temperature.[12]
Pump malfunction.Check the pump for leaks and ensure it is delivering a constant flow rate.
Low Recovery during Sample Preparation Inefficient extraction from the matrix (e.g., plasma).Optimize the extraction solvent and pH. Protein precipitation with acetonitrile or methanol is a common and effective method for plasma samples.[6][13] Solid-phase extraction (SPE) can also be employed for cleaner extracts.
Analyte degradation during sample processing.Keep samples on ice and process them quickly. Use antioxidants if oxidative degradation is a concern.
Internal Standard Signal Issues (LC-MS/MS) Isotopic instability (H/D exchange) of deuterated internal standards.Use internal standards with deuterium labels on stable positions (e.g., aromatic rings). Avoid protic solvents for reconstitution and storage if possible.[11]
Chromatographic separation from the analyte.The "deuterium isotope effect" can cause a slight retention time shift. Ensure this does not place the internal standard in a region of high ion suppression.[11]

Quantitative Data Summary

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1 [9]Method 2 [7]Method 3 [2]Method 4 [10]
Column Phenomenex C18 (250 x 4.6 mm, 5 µm)C18 columnLuna C18 (150 x 4.6 mm, 5 µm)C18 column (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (75:25 v/v)Acetonitrile: Phosphate Buffer (70:30 v/v)Acetonitrile: Water (90:10 v/v)Phosphate buffer (pH 3.0): Methanol (10:90 v/v)
Flow Rate 1.0 mL/min-1.0 mL/min1.0 mL/min
Detection Wavelength 256 nm254 nm255 nm256 nm
Linearity Range 2-14 µg/mL10-200 µg/mL10-50 µg/mL10-60 µg/mL
LOD 0.12 µg/mL0.2 µg/mL1.73 µg/mL-
LOQ 0.38 µg/mL0.637 µg/mL--

Table 2: LC-MS/MS Method Parameters for this compound Analysis in Human Plasma

Parameter Method 1 [6]Method 2 [14]Method 3 [12]
Column C18C18Hypurity C18 (100 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile-Methanol-Ammonium formate with 0.1% Formic acid20 mM Ammonium acetate-Methanol-Formic acid (25:75:0.5 v/v)Acetonitrile / 5mM Ammonium Formate (pH 3.0 with formic acid) (80:20 v/v)
Flow Rate --1.0 mL/min
Ionization Mode ESI (+)ESIESI (+)
MRM Transition (m/z) 583.3 → 167.2-583.3 → 167.2
Linearity Range 0.0125-25 ng/mL0.05-40 ng/mL-
LLOQ 0.0125 ng/mL0.05 ng/mL-

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound in Bulk Drug[10]
  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol: Water (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 256 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase.

    • Prepare working standard solutions by diluting the stock solution to achieve concentrations within the linear range (e.g., 2-14 µg/mL).

  • Analysis:

    • Inject the standard solutions into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration.

Protocol 2: LC-MS/MS Method for this compound in Human Plasma[7][14]
  • Sample Preparation (Protein Precipitation):

    • To 100-200 µL of human plasma, add an appropriate volume of internal standard working solution (e.g., this compound-d7).

    • Add 3 volumes of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and/or methanol with an aqueous component containing a modifier like ammonium formate or formic acid.[6][12]

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode.

      • This compound transition: m/z 583.3 → 167.2.[6][12]

      • This compound-d7 (IS) transition: m/z 590.4 → 167.1.[12]

  • Quantification:

    • Create a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples from the calibration curve.

Visualizations

Azelnidipine_Metabolism This compound This compound CYP3A4 CYP3A4 (Liver) This compound->CYP3A4 Hepatic First-Pass Metabolism Metabolites Inactive Metabolites (e.g., M-1, aromatized form) CYP3A4->Metabolites

Caption: this compound Metabolism Pathway.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard (IS) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification

References

Technical Support Center: Managing Reflex Tachycardia with Calcium Channel Blockers in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing reflex tachycardia observed in animal models treated with calcium channel blockers (CCBs).

Frequently Asked Questions (FAQs)

Q1: What is reflex tachycardia and why does it occur with calcium channel blocker (CCB) administration in animal models?

A1: Reflex tachycardia is a compensatory increase in heart rate in response to a drop in blood pressure (hypotension). Dihydropyridine CCBs, such as nifedipine and amlodipine, are potent vasodilators that relax arterial smooth muscle, leading to a decrease in systemic vascular resistance and, consequently, a fall in blood pressure.[1][2] This drop in blood pressure is detected by baroreceptors, specialized stretch-sensitive neurons located in the aortic arch and carotid sinuses.[3][4][5] In response to reduced arterial stretch, these baroreceptors decrease their firing rate to the medulla oblongata in the brainstem.[3][4] This signals the autonomic nervous system to increase sympathetic outflow and decrease parasympathetic (vagal) outflow to the heart.[3][4] The net result is an increase in heart rate (positive chronotropy) and cardiac contractility (positive inotropy) as the body attempts to restore normal blood pressure.[1]

Q2: Which types of CCBs are most likely to induce reflex tachycardia?

A2: Dihydropyridine CCBs are most commonly associated with reflex tachycardia due to their high selectivity for vascular smooth muscle and potent vasodilatory effects.[1][2] Non-dihydropyridine CCBs, such as verapamil and diltiazem, have more direct depressant effects on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, which helps to counteract the reflex increase in heart rate.[2][6] Therefore, they are less likely to cause significant reflex tachycardia.

Q3: What are the primary strategies to mitigate reflex tachycardia in animal models treated with CCBs?

A3: The primary strategies include:

  • Co-administration with a beta-blocker: Beta-blockers, such as propranolol, directly block the effects of the sympathetic nervous system on the heart, thereby preventing the increase in heart rate.[7]

  • Using long-acting CCB formulations: Extended-release formulations of CCBs, like nifedipine GITS, cause a more gradual and sustained reduction in blood pressure, which minimizes the abrupt drop that triggers a strong baroreceptor reflex.[7][8][9]

  • Dose optimization: Using the lowest effective dose of the CCB can help to minimize the hypotensive effect and subsequent reflex tachycardia.[7]

  • Choice of CCB: Newer generation dihydropyridines, such as cilnidipine (an L/N-type CCB), have been shown to suppress reflex tachycardia more effectively than traditional L-type CCBs like nifedipine.[10][11]

Q4: How does the choice of animal model (e.g., rat vs. dog) influence the presentation of reflex tachycardia?

A4: The magnitude of reflex tachycardia can vary between species. For instance, conscious dogs have been shown to exhibit a pronounced reflex tachycardia in response to dihydropyridine CCBs.[5][12] While rats also demonstrate this reflex, the specifics of the response, including the dose-dependency and the efficacy of mitigation strategies, can differ.[13][14] Therefore, it is crucial to consider species-specific cardiovascular physiology when designing and interpreting experiments.

Troubleshooting Guides

Issue 1: More pronounced reflex tachycardia than anticipated.

Possible CauseTroubleshooting Steps
Rapid drug administration: For intravenous administration, reduce the infusion rate to allow for a more gradual onset of vasodilation. For oral administration, consider using a slower-release formulation if available.
High dose of CCB: Perform a dose-response study to identify the minimal effective dose that achieves the desired blood pressure reduction without causing excessive reflex tachycardia.[15]
Animal stress: Ensure animals are properly acclimated to the experimental environment and handling procedures to minimize stress-induced sympathetic activation, which can exacerbate tachycardia.[16]
Choice of anesthetic: In anesthetized models, the choice of anesthetic can influence cardiovascular reflexes. For example, pentobarbital anesthesia can suppress the reflex tachycardia observed in conscious animals.[5][10] Review the literature for the most appropriate anesthetic for your specific study.

Issue 2: Absence or blunted reflex tachycardia.

Possible CauseTroubleshooting Steps
Direct cardiac effects of the CCB: At high concentrations, some dihydropyridines may lose their vascular selectivity and exert direct negative chronotropic effects on the heart.[17] Consider reducing the dose.
Central nervous system effects: Intracerebroventricular administration of nifedipine in rats has been shown to cause bradycardia, suggesting a central mechanism that can counteract the peripheral reflex.[9] Consider the route of administration and potential for central nervous system penetration.
Underlying cardiovascular pathology: In animal models with pre-existing cardiac dysfunction, the heart may not be able to mount a robust tachycardic response. Thoroughly characterize the baseline cardiovascular health of your animal model.
Technical issues with monitoring equipment: Ensure that heart rate monitoring equipment (e.g., telemetry, ECG) is functioning correctly and properly calibrated.[18]

Issue 3: Inconsistent or highly variable reflex tachycardia between animals.

Possible CauseTroubleshooting Steps
Genetic variability within the animal strain: Different strains of rats (e.g., Wistar vs. Spontaneously Hypertensive Rats) can exhibit different cardiovascular responses to drugs.[14] Ensure you are using a consistent and well-characterized animal strain.
Variations in drug metabolism: Individual differences in drug metabolism can lead to variable plasma concentrations of the CCB. Consider measuring plasma drug levels to correlate with the observed hemodynamic effects.
Inconsistent experimental conditions: Ensure that all experimental parameters, including animal handling, dosing procedures, and environmental conditions (e.g., temperature, noise), are kept as consistent as possible across all animals.

Data Presentation

Table 1: Dose-Dependent Effects of Nifedipine on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Conscious Rats.

Nifedipine Dose (i.v.)Maximal MAP Reduction (%)ObservationReference
15 µg/kg9% (Control Rats)Tachycardia observed.[14]
15 µg/kg32% (Neurogenic Hypertensive Rats)No change in baseline high heart rate.[14]
15 µg/kg37% (Renovascular Hypertensive Rats)Tachycardia observed.[14]

Table 2: Comparative Effects of Different CCBs on Heart Rate in Conscious Dogs.

CCB (equihypotensive doses)Change in Heart RateObservationReference
NifedipineMarkedly increasedGreater increase compared to verapamil and diltiazem.[5][12]
VerapamilIncreased[5][12]
DiltiazemSlightly increasedSmaller increase in heart rate.[12]

Experimental Protocols

Protocol 1: Continuous Blood Pressure and Heart Rate Monitoring in Conscious Rats via Radiotelemetry

Objective: To continuously monitor mean arterial pressure (MAP) and heart rate (HR) in conscious, freely moving rats following administration of a calcium channel blocker.

Materials:

  • Implantable telemetry transmitter (e.g., from Data Sciences International)[3][19]

  • Surgical instruments for sterile surgery

  • Anesthesia (e.g., isoflurane)

  • Analgesics for post-operative care

  • Receivers and data acquisition system[3]

  • Calcium channel blocker solution for administration

Methodology:

  • Transmitter Implantation (Sterile Surgery):

    • Anesthetize the rat using isoflurane.

    • Make a midline abdominal incision to expose the abdominal aorta.

    • Carefully isolate a section of the aorta and temporarily occlude blood flow.

    • Insert the telemetry catheter into the aorta and secure it with surgical glue and sutures.

    • Place the body of the transmitter in the abdominal cavity.

    • Close the muscle and skin layers with sutures.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least one week before starting the experiment.[3]

  • Data Acquisition:

    • House the rat in a cage placed on a receiver that detects the telemetry signal.

    • Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.[3]

    • Administer the calcium channel blocker via the desired route (e.g., oral gavage, intravenous injection).

    • Continuously record blood pressure and heart rate for the duration of the study.[3]

  • Data Analysis:

    • Analyze the telemetered data to determine changes in MAP and HR from baseline following drug administration.

    • Calculate the magnitude and duration of reflex tachycardia.

Protocol 2: Direct Arterial Blood Pressure Measurement in Anesthetized Dogs

Objective: To directly measure arterial blood pressure and heart rate in an anesthetized dog model to assess the acute effects of a calcium channel blocker.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Intravenous catheter

  • Arterial catheter (e.g., 20-22 gauge)

  • Pressure transducer and monitor[20]

  • Surgical instruments for catheter placement

  • Heparinized saline

  • Calcium channel blocker solution for intravenous administration

Methodology:

  • Animal Preparation:

    • Anesthetize the dog and maintain anesthesia with isoflurane.

    • Place an intravenous catheter for drug and fluid administration.

    • Surgically prepare and sterilize the site for arterial catheterization (e.g., dorsal pedal or femoral artery).[20]

  • Arterial Catheterization:

    • Palpate the artery and insert the arterial catheter.

    • Once arterial blood flow is confirmed, secure the catheter in place.

    • Connect the arterial catheter to a pressure transducer filled with heparinized saline.[20]

    • Zero the transducer at the level of the right atrium.[20]

  • Hemodynamic Monitoring:

    • Continuously monitor and record arterial blood pressure (systolic, diastolic, and mean) and heart rate.

    • Allow the animal's hemodynamics to stabilize before any intervention.

    • Administer a bolus or infusion of the calcium channel blocker intravenously.

    • Record the hemodynamic response, paying close attention to the drop in blood pressure and the subsequent increase in heart rate.

Visualizations

Baroreceptor_Reflex_Pathway cluster_Vessel Blood Vessel cluster_Brain Brainstem (Medulla) cluster_Heart Heart CCB Dihydropyridine CCB Vasodilation Vasodilation CCB->Vasodilation BP_Drop Decreased Blood Pressure Vasodilation->BP_Drop Baroreceptors Baroreceptors (Aortic Arch & Carotid Sinus) BP_Drop->Baroreceptors Decreased Stretch NTS Nucleus Tractus Solitarius (NTS) Baroreceptors->NTS Decreased Afferent Firing CVLM Caudal Ventrolateral Medulla (CVLM) NTS->CVLM Excitatory NA Nucleus Ambiguus (Parasympathetic) NTS->NA Decreased Excitation RVLM Rostral Ventrolateral Medulla (RVLM) CVLM->RVLM Inhibitory SA_Node SA Node RVLM->SA_Node Increased Sympathetic Outflow NA->SA_Node Decreased Parasympathetic Outflow HR_Increase Increased Heart Rate (Reflex Tachycardia) SA_Node->HR_Increase

Caption: Baroreceptor reflex pathway leading to tachycardia.

Experimental_Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Animal_Model Select Animal Model (Rat or Dog) Instrumentation Surgical Instrumentation (Telemetry or Catheter) Animal_Model->Instrumentation Acclimation Acclimation & Recovery Instrumentation->Acclimation Baseline Record Baseline Hemodynamics Acclimation->Baseline Drug_Admin Administer CCB Baseline->Drug_Admin Monitoring Continuous Hemodynamic Monitoring Drug_Admin->Monitoring Data_Processing Process Raw Data Monitoring->Data_Processing Quantification Quantify Changes in BP and HR Data_Processing->Quantification Interpretation Interpret Results Quantification->Interpretation

Caption: Hemodynamic monitoring experimental workflow.

References

Optimizing drug delivery methods for Azelnidipine in preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on optimizing drug delivery methods for Azelnidipine in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the oral delivery of this compound?

A1: The primary challenges for the oral delivery of this compound stem from its physicochemical properties. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] Its high lipophilicity (Log P ≈ 7) and extensive first-pass metabolism by the cytochrome P450 enzyme CYP3A4 further contribute to poor and variable oral bioavailability.[2][3][4]

Q2: What are the most common strategies being explored to enhance this compound's bioavailability?

A2: Common strategies focus on improving its solubility and dissolution rate. These include:

  • Lipid-Based Formulations: Such as Solid Lipid Nanoparticles (SLNs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) that enhance solubility and absorption.[5][6]

  • Nanoparticulate Systems: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[7][8] This includes nanosuspensions and polymeric micelles.[9][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[11][12]

  • Fast-Dissolving Formulations: Fast-dissolving tablets or films are designed to release the drug rapidly in the oral cavity, which can lead to faster onset of action.[1][13][14]

Q3: How does this compound exert its therapeutic effect?

A3: this compound is a dihydropyridine L-type calcium channel blocker.[15][16] Its primary mechanism involves inhibiting the influx of extracellular calcium ions through L-type calcium channels in the membranes of vascular smooth muscle cells.[7][16] This action leads to relaxation of the vascular smooth muscle, causing vasodilation and a gradual, sustained reduction in blood pressure.[3][16] Unlike some other calcium channel blockers, it typically does not cause reflex tachycardia.[4][15]

Q4: What are the key parameters to evaluate when developing a novel this compound formulation?

A4: Key in-vitro parameters include particle size, polydispersity index (PDI), zeta potential, entrapment efficiency (for nanoformulations), drug loading, and in-vitro drug release profiles in various dissolution media (e.g., pH 6.8 phosphate buffer).[1][17] For in-vivo preclinical studies, pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are critical to assess bioavailability.[18]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Drug Entrapment Efficiency (<70%) in SLNs or Polymeric Micelles 1. Poor affinity of this compound for the lipid/polymer matrix.2. Drug leakage into the external aqueous phase during formulation.3. Insufficient amount of lipid or polymer.1. Screen different lipids (e.g., Trimyristin, Tripalmitin, Glyceryl Monostearate) or polymers to find one with better drug compatibility.[5][17]2. Optimize the homogenization/ultrasonication time and speed to ensure efficient encapsulation.[19]3. Increase the lipid/polymer concentration in the formulation.
Particle Aggregation or Instability in Nanosuspensions 1. Insufficient surface stabilization.2. Inappropriate storage conditions (temperature, pH).3. High polydispersity index (PDI) indicating a wide range of particle sizes.1. Select an appropriate surface stabilizer (e.g., Poloxamer 188) and optimize its concentration.[5][19]2. Conduct stability studies at different temperatures (e.g., refrigerated and room temperature) to determine optimal storage conditions.[17]3. Refine the preparation method (e.g., ultrasonication time) to achieve a lower PDI (<0.5).[19]
Inconsistent or Slow In-Vitro Drug Release 1. Poor dissolution of the pure drug from the formulation.2. Drug polymorphism; presence of a less soluble crystalline form.[20]3. Strong binding of the drug to the carrier matrix.1. Incorporate solubility enhancers like cyclodextrins or surfactants.[14]2. Characterize the solid-state of the drug within the formulation (using DSC or PXRD) to ensure it is in an amorphous or more soluble form.[19]3. Modify the composition of the carrier to facilitate faster drug diffusion and release.
High Variability in In-Vivo Pharmacokinetic Data 1. Formulation instability in the gastrointestinal (GI) tract.2. Food effects; this compound bioavailability can be affected by food.[8]3. Inconsistent dosing or sampling during the animal study.1. For lipid-based systems, ensure the formulation forms a stable emulsion/micelle in simulated gastric and intestinal fluids.2. Standardize the feeding state of the animals (fasted vs. fed) across all study groups.3. Refine the animal handling and experimental procedures to ensure consistency.
This compound Degradation During Formulation or Storage 1. Exposure to harsh conditions (e.g., strong acids, bases, or oxidizing agents).2. Photodegradation, as dihydropyridines can be light-sensitive.3. Hydrolysis of the ester functional group.[21]1. Avoid extreme pH and oxidative stress during formulation.[21]2. Protect the formulation from light at all stages of preparation and storage.3. Store in a dry environment to minimize hydrolysis. Consider lyophilization for long-term stability of aqueous nanosuspensions.[19]

Data Presentation: Comparison of Formulation Strategies

The following tables summarize quantitative data from various preclinical studies on this compound delivery systems.

Table 1: Solid Lipid Nanoparticle (SLN) Formulations

Formulation IDLipidParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)24-hr Drug Release (%)Reference
F5Tripalmitin167 ± 2.1-23.01 ± 1.394.16 ± 0.179.21[17]
F2 (Optimized)Glyceryl Monostearate166.4-13.786.21Sustained over 12h[19]

Table 2: Self-Microemulsifying Drug Delivery System (SMEDDS) Formulations

Formulation TypeOilSurfactantCo-surfactantParticle Size (nm)Zeta Potential (mV)60-min Drug Release (%)Reference
Solid SMEDDSCapryol 90Tween 80Transcutol-HP80.5-3.199.4[6][22]

Table 3: Polymeric Micelle and Fast-Dissolving Tablet Formulations

Formulation TypeKey ExcipientsParticle Size (nm)Entrapment Efficiency (%)Key Release FindingReference
Polymeric MicellesTPGS / Solutol HS1521.9 ± 7.7586.5 ± 0.5886.66% release in 2.5 hours[9]
Fast-Dissolving Tabletβ-Cyclodextrin, Kolliphor HS15N/AN/ADissolution efficiency increased to 41.54%[14]

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot Homogenization & Ultrasonication [17][19]

  • Objective: To formulate SLNs to enhance the solubility and provide sustained release of this compound.

  • Materials: this compound, solid lipid (e.g., Glyceryl Monostearate, Tripalmitin), surfactant (e.g., Poloxamer 188), and purified water.

  • Methodology:

    • Lipid Phase Preparation: The solid lipid is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved in this molten lipid.

    • Aqueous Phase Preparation: The surfactant is dissolved in hot purified water, maintained at the same temperature as the lipid phase.

    • Emulsification: The hot aqueous phase is added to the hot lipid phase and subjected to high-speed homogenization for a specified time (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

    • Nanoparticle Formation: The resulting pre-emulsion is immediately subjected to high-power ultrasonication (probe sonication) for a defined period (e.g., 5-10 minutes) to reduce the droplet size to the nanometer range.

    • Cooling & Solidification: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to solidify and form SLNs.

    • (Optional) Lyophilization: For long-term stability, the SLN dispersion can be freeze-dried with a suitable cryoprotectant.

2. Formulation of a Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) [6][22]

  • Objective: To develop a solid dosage form that, upon contact with GI fluids, spontaneously forms a microemulsion, enhancing drug solubilization and absorption.

  • Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Tween 80), co-surfactant (e.g., Transcutol-HP), and a solid adsorbent (e.g., Neusilin UFL2).

  • Methodology:

    • Screening of Excipients: The solubility of this compound is determined in various oils, surfactants, and co-surfactants to select components that offer maximal solubilization.

    • Construction of Pseudo-Ternary Phase Diagram: Titration of different ratios of oil, surfactant, and co-surfactant with water is performed to identify the microemulsion region. This helps in optimizing the ratio of the components.

    • Preparation of Liquid SMEDDS (L-SMEDDS): The optimized amounts of oil, surfactant, and co-surfactant are vortexed together until a clear, homogenous mixture is formed. This compound is then dissolved in this mixture.

    • Conversion to Solid SMEDDS (S-SMEDDS): The prepared L-SMEDDS is added dropwise to the solid adsorbent (e.g., Neusilin UFL2) in a mortar and blended until a free-flowing powder is obtained.

    • Tableting: The resulting S-SMEDDS powder can be further blended with other excipients and compressed into tablets.

Visualizations

Azelnidipine_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ Contraction Muscle Contraction Ca_int->Contraction Activates L_type->Ca_int Relaxation Muscle Relaxation (Vasodilation) L_type->Relaxation This compound This compound This compound->L_type Blocks SLN_Preparation_Workflow cluster_workflow SLN Preparation by Hot Homogenization start Start melt_lipid Melt Solid Lipid (> Melting Point) start->melt_lipid dissolve_drug Dissolve this compound in Molten Lipid melt_lipid->dissolve_drug homogenize High-Speed Homogenization dissolve_drug->homogenize Add Aqueous Phase prep_aqueous Prepare Hot Aqueous Surfactant Solution prep_aqueous->homogenize sonicate Probe Ultrasonication homogenize->sonicate Coarse Emulsion cool Cool in Ice Bath sonicate->cool Nanoemulsion end This compound SLN Dispersion cool->end Solidification Troubleshooting_Logic cluster_logic Troubleshooting: Low Entrapment Efficiency Problem Problem: Low Entrapment Efficiency Cause1 Potential Cause: Poor Drug-Lipid Affinity Problem->Cause1 Cause2 Potential Cause: Drug Leakage Problem->Cause2 Cause3 Potential Cause: Insufficient Lipid Problem->Cause3 Solution1 Solution: Screen Different Lipids Cause1->Solution1 Solution2 Solution: Optimize Homogenization/ Sonication Parameters Cause2->Solution2 Solution3 Solution: Increase Lipid Concentration Cause3->Solution3

References

Mitigating potential interactions of Azelnidipine with other compounds in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential interactions of Azelnidipine with other compounds in co-administration studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?

This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 enzyme.[1][2][3] It undergoes first-pass hepatic metabolism, and its metabolites have minimal contribution to the overall therapeutic effect.[1] Therefore, co-administration with drugs that are substrates, inhibitors, or inducers of CYP3A4 can potentially alter this compound's plasma concentrations.[3]

Q2: What are the known clinically relevant drug interactions with this compound?

Known interactions primarily involve compounds that affect or are metabolized by CYP3A4. Strong CYP3A4 inhibitors like ketoconazole and itraconazole may increase this compound levels, while CYP3A4 inducers such as rifampicin and phenytoin could decrease its efficacy.[3][4][5] Co-administration with other antihypertensive agents can lead to an enhanced hypotensive effect.[3] Additionally, grapefruit juice is known to inhibit CYP3A4 and should be avoided as it can lead to increased plasma concentrations of this compound.[3][4]

Q3: Does this compound have any inhibitory effects on cytochrome P450 enzymes?

Yes, in vitro studies have shown that this compound is a potent mechanism-based inactivator of human CYP2J2.[6] It also exhibits competitive inhibition of CYP2J2.[7] This suggests a potential for interaction with drugs that are substrates of CYP2J2.

Q4: How should I design an in vitro study to assess the interaction potential of a new compound with this compound?

To assess the interaction potential, you should focus on two main aspects: the effect of the new compound on this compound's metabolism (CYP3A4 inhibition/induction) and the effect of this compound on the new compound's metabolism (if it's a substrate of CYP2J2).

  • CYP3A4 Inhibition/Induction Assays: Utilize human liver microsomes or recombinant CYP3A4 enzymes to evaluate if the new compound inhibits or induces the metabolism of this compound.

  • CYP2J2 Inhibition Assays: Use recombinant human CYP2J2 to determine if the new compound's metabolism is affected by this compound.

Q5: What are the key pharmacokinetic parameters to monitor in a clinical co-administration study with this compound?

In a clinical setting, it is crucial to monitor the following pharmacokinetic parameters for both this compound and the co-administered drug:

  • Cmax (Maximum plasma concentration): To assess the peak exposure.

  • AUC (Area under the plasma concentration-time curve): To evaluate the total drug exposure.

  • t1/2 (Elimination half-life): To understand the duration of drug presence in the body.[8]

  • Tmax (Time to reach maximum plasma concentration): To assess the rate of drug absorption.[8]

Troubleshooting Guides

Problem 1: Unexpectedly high plasma concentrations of this compound in a co-administration study.

  • Possible Cause: The co-administered compound may be an inhibitor of CYP3A4.

  • Troubleshooting Steps:

    • Review the literature for any known CYP3A4 inhibitory properties of the co-administered drug.

    • Conduct an in vitro CYP3A4 inhibition assay with the co-administered compound.

    • If inhibition is confirmed, consider dose reduction of this compound or selecting an alternative co-administered drug that does not inhibit CYP3A4.

Problem 2: Reduced efficacy of this compound when co-administered with another drug.

  • Possible Cause: The co-administered compound may be an inducer of CYP3A4, leading to increased metabolism and clearance of this compound.[3]

  • Troubleshooting Steps:

    • Check for known CYP3A4 inducing properties of the co-administered drug.

    • Perform an in vitro CYP3A4 induction assay.

    • If induction is confirmed, an increased dose of this compound may be required, or a different co-administered drug should be considered.

Data Presentation

Table 1: Inhibitory Effects of this compound on Human CYP2J2 Activity

ParameterValueReference
Inhibition TypeCompetitive & Mechanism-based[6][7]
IC500.116-9.19 µM (for various dihydropyridines)[6]
kinact/KI105 L/mmol/min[6]

Table 2: Pharmacokinetic Parameters of this compound (Single Oral Dose in Healthy Chinese Subjects)

DoseCmax (ng/mL)Tmax (hours)t1/2β (hours)AUC0–96 (ng/mL·h)Reference
8–16 mg1.66–23.062.6–4.016.0–28.017.9–429[8]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes

  • Objective: To determine the inhibitory potential of a test compound on this compound metabolism by CYP3A4.

  • Materials: Human liver microsomes (HLM), this compound, test compound, NADPH regenerating system, and a validated analytical method (e.g., LC-MS/MS) for this compound metabolite quantification.

  • Procedure: a. Pre-incubate HLM with the test compound at various concentrations. b. Initiate the metabolic reaction by adding this compound (at a concentration close to its Km) and the NADPH regenerating system. c. Incubate for a specific time at 37°C. d. Terminate the reaction and analyze the formation of this compound's primary metabolite. e. Calculate the IC50 value of the test compound.

Mandatory Visualizations

Azelnidipine_Metabolism_Pathway This compound This compound CYP3A4 CYP3A4 (Liver) This compound->CYP3A4 Metabolism Metabolites Inactive Metabolites (DPH, A.L., DBZ) CYP3A4->Metabolites Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole, Grapefruit Juice) Inhibitors->CYP3A4 Inhibit Increased_Plasma Increased this compound Plasma Concentration Inhibitors->Increased_Plasma Inducers CYP3A4 Inducers (e.g., Rifampicin) Inducers->CYP3A4 Induce Decreased_Plasma Decreased this compound Plasma Concentration Inducers->Decreased_Plasma

Caption: Metabolic pathway of this compound via CYP3A4 and influence of inhibitors and inducers.

Experimental_Workflow_CYP_Inhibition cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_HLM Prepare Human Liver Microsomes (HLM) Pre_incubation Pre-incubate HLM with Test Compound Prep_HLM->Pre_incubation Prep_Test_Compound Prepare Test Compound Serial Dilutions Prep_Test_Compound->Pre_incubation Prep_this compound Prepare this compound Solution Initiate_Reaction Add this compound and NADPH to Initiate Reaction Prep_this compound->Initiate_Reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Terminate Reaction Incubate->Terminate Analyze Analyze Metabolite Formation (LC-MS/MS) Terminate->Analyze Calculate Calculate IC50 Analyze->Calculate

Caption: Workflow for an in vitro CYP inhibition assay to assess drug-drug interactions.

Troubleshooting_Logic Start Unexpected this compound Plasma Levels? High_Levels Levels Too High? Start->High_Levels Yes Low_Levels Levels Too Low? Start->Low_Levels No Cause_High Possible Cause: CYP3A4 Inhibition by Co-administered Drug High_Levels->Cause_High Yes Cause_Low Possible Cause: CYP3A4 Induction by Co-administered Drug Low_Levels->Cause_Low Yes Action_High Action: 1. Review literature for inhibitor properties. 2. Perform in vitro CYP3A4 inhibition assay. 3. Consider this compound dose reduction. Cause_High->Action_High Action_Low Action: 1. Review literature for inducer properties. 2. Perform in vitro CYP3A4 induction assay. 3. Consider this compound dose increase. Cause_Low->Action_Low

Caption: Troubleshooting logic for unexpected this compound plasma concentrations in co-administration studies.

References

Validation & Comparative

Comparative Analysis of Azelnidipine and Amlodipine on Blood Pressure and Heart Rate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent dihydropyridine calcium channel blockers (CCBs), Azelnidipine and Amlodipine, focusing on their therapeutic effects on blood pressure and heart rate. It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key experimental findings, methodologies, and mechanistic insights.

Comparative Efficacy in Blood Pressure Reduction

Both this compound and Amlodipine have demonstrated comparable efficacy in reducing systolic and diastolic blood pressure in patients with essential hypertension.[1][2] Meta-analyses of multiple randomized controlled trials have concluded that there are no statistically significant differences in the overall blood pressure-lowering effects between the two drugs.[3][4][[“]][6] Both medications provide stable and effective 24-hour blood pressure control.[7][8][9]

While most data point to similar efficacy, some studies have suggested a potentially better response in systolic (SBP) and diastolic blood pressure (DBP) with this compound compared to Amlodipine in certain patient populations.[8][10]

Table 1: Comparative Reduction in Blood Pressure (mmHg)

StudyDrug & DosageDurationNo. of PatientsMean SBP Reduction (mmHg)Mean DBP Reduction (mmHg)
Yamagishi T. (2006)[11]This compound 8-16 mg/day8 weeks54-24.1 ± 11.8-14.1 ± 10.7
Amlodipine 2.5-5 mg/day8 weeks54-20.4 ± 11.7-12.2 ± 7.7
Kuramoto K, et al. (2003)[9]This compound 16 mg/day6 weeks23~13Not specified
Amlodipine 5 mg/day6 weeks23~13Not specified
Zhao X, et al. (2010)[8]This compound 8-16 mg/day8 weeks110 (approx.)Statistically greaterStatistically greater
Amlodipine 2.5-5 mg/day8 weeks110 (approx.)reduction than Amlodipinereduction than Amlodipine
Pal D, et al. (Meta-analysis)[4]Multiple DosagesVarious11 RCTsNo significant differenceNo significant difference

Differential Effects on Heart Rate

The most significant pharmacological distinction between this compound and Amlodipine lies in their effect on heart rate. This compound consistently demonstrates a neutral or reducing effect on heart rate, whereas Amlodipine may not cause a significant change or can lead to a reflex increase in heart rate.[3][4][7][9][11]

This effect is particularly pronounced in patients with a higher baseline heart rate.[11] A meta-analysis of 11 randomized clinical trials revealed a statistically significant difference in heart rate reduction, favoring this compound.[3][4] This unique property of this compound is attributed to its inhibitory effect on the sympathetic nervous system, which counteracts the baroreflex-mediated tachycardia often seen with potent vasodilators.[12][13][14][15]

Table 2: Comparative Change in Heart Rate (beats/min)

StudyDrug & DosageDurationNo. of PatientsMean Heart/Pulse Rate Change (beats/min)
Inomata J, et al. (2014)[13]This compound8 weeks14Significant decrease
Amlodipine8 weeks14No significant change
Yamagishi T. (2006)[11]This compound 8-16 mg/day8 weeks54-6.4 ± 8.3
Amlodipine 2.5-5 mg/day8 weeks54-2.1 ± 8.2 (not significant)
Kuramoto K, et al. (2003)[7][9]This compound 16 mg/day6 weeks23-2
Amlodipine 5 mg/day6 weeks23+4
Pal D, et al. (Meta-analysis)[4]Multiple DosagesVarious11 RCTsMean Difference: -3.63 (Favors this compound)

Mechanism of Action and Signaling Pathways

Both this compound and Amlodipine are dihydropyridine CCBs that primarily block L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1] However, this compound also exhibits an inhibitory effect on T-type calcium channels and, crucially, suppresses sympathetic nerve activity.[7][14]

The vasodilatory effect of CCBs can trigger a baroreflex response, where the body attempts to compensate for the drop in blood pressure by increasing sympathetic outflow, leading to an increased heart rate (tachycardia). Amlodipine's action is predominantly vasodilatory, and thus it can be associated with this reflex tachycardia.

In contrast, this compound's sympathoinhibitory action mitigates this baroreflex. By reducing sympathetic nerve activity, it not only contributes to blood pressure control but also prevents or even reverses the increase in heart rate, a feature that may offer clinical advantages in hypertensive patients with tachycardia or ischemic heart disease.[12][14]

G cluster_0 Drug Action cluster_1 Physiological Target cluster_2 Primary Effect cluster_3 Systemic Response cluster_4 Cardiovascular Outcome Amlodipine Amlodipine L_type L-type Ca2+ Channels (Vascular Smooth Muscle) Amlodipine->L_type This compound This compound This compound->L_type SNS Sympathetic Nervous System (SNS) This compound->SNS Inhibits Vaso Vasodilation L_type->Vaso Blocks SNS_Inhibit SNS Inhibition BP_Drop Blood Pressure Reduction Vaso->BP_Drop HR_Increase Heart Rate Increase SNS_Inhibit->HR_Increase Counteracts HR_Decrease Heart Rate Decrease/Neutral SNS_Inhibit->HR_Decrease Leads to (this compound Path) Baroreflex Baroreflex Activation BP_Drop->Baroreflex Triggers Baroreflex->HR_Increase Leads to (Amlodipine Path)

Figure 1: Differential Signaling Pathways of Amlodipine and this compound.

Experimental Protocols

The findings presented are based on prospective, randomized clinical trials. Below is a summary of typical methodologies employed in these comparative studies.

  • Study Design: Many studies utilize a prospective, randomized, open-label, crossover design or a double-blind, parallel-group design.[8][12][13] Crossover studies involve patients receiving both treatments sequentially, while parallel designs compare two separate groups of patients, each receiving one of the drugs.

  • Patient Population: Participants are typically adult patients diagnosed with essential or primary hypertension, often with mild to moderate severity.[1][11]

  • Treatment Protocol: Patients are randomized to receive once-daily oral administration of either this compound (commonly 8-16 mg/day) or Amlodipine (commonly 2.5-5 mg/day).[8][11] The treatment duration in these studies typically ranges from 6 to 12 weeks.[2][7][16]

  • Data Collection and Measurement:

    • Blood Pressure and Heart Rate: Measurements are taken at baseline and at specified intervals throughout the study. This often includes office blood pressure readings as well as 24-hour ambulatory blood pressure monitoring (ABPM) to assess the drugs' effects throughout the day and night.[7][8][9][11]

    • Sympathetic Nerve Activity: In mechanistic studies, muscle sympathetic nerve activity (MSNA) is directly recorded using microneurography to quantify the sympathoinhibitory effects.[12][13]

  • Statistical Analysis: Appropriate statistical tests are used to compare the changes in blood pressure and heart rate from baseline between the two treatment groups. A p-value of <0.05 is typically considered statistically significant.

G start Patient Recruitment (Essential Hypertension) baseline Baseline Assessment (BP, HR, MSNA) start->baseline random Randomization baseline->random groupA Group A: This compound Treatment (e.g., 8-16 mg/day) random->groupA Arm 1 groupB Group B: Amlodipine Treatment (e.g., 2.5-5 mg/day) random->groupB Arm 2 treatment Treatment Period (e.g., 8 Weeks) groupA->treatment groupB->treatment followup Follow-up Assessments (BP, HR, MSNA) treatment->followup crossover Washout & Crossover (Optional Design) followup->crossover analysis Data Analysis (Comparative Statistics) followup->analysis crossover->groupA Arm 2 receives This compound crossover->groupB Arm 1 receives Amlodipine crossover->analysis end Conclusion analysis->end

References

Head-to-head comparison of Azelnidipine and Nifedipine's vascular selectivity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cardiovascular therapeutics, dihydropyridine calcium channel blockers (CCBs) are a cornerstone for managing hypertension and angina. Their primary mechanism involves the blockade of L-type calcium channels, leading to vasodilation. However, the clinical utility and side-effect profiles of individual CCBs can be significantly influenced by their relative selectivity for vascular smooth muscle over cardiac tissue. This guide provides a detailed, data-driven comparison of the vascular selectivity of azelnidipine, a third-generation CCB, and nifedipine, a first-generation CCB.

Quantitative Comparison of Vasoactivity and Cardiac Effects

DrugParameterTissue/PreparationValueSource
This compound Ki (Inhibition of Spontaneous Contractions)Guinea-pig portal vein153 nM[1]
Cardiac Effect Data Not available in the reviewed literature N/A
Nifedipine pIC50 (-log IC50 M)Human small arteries from aortic vasa vasorum7.78
IC50Human small arteries from aortic vasa vasorum~16.6 nMCalculated
pIC50 (-log IC50 M)Human right atrial trabeculae muscle6.95
IC50Human right atrial trabeculae muscle~112.2 nMCalculated
Ki (Inhibition of Spontaneous Contractions)Guinea-pig portal vein7 nM[1]
Vascular/Cardiac Selectivity Ratio (Nifedipine) IC50 (Cardiac) / IC50 (Vascular) Human tissues ~7 Calculated

Note on Data Interpretation: The Ki value represents the inhibition constant, where a lower value indicates higher potency. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), meaning a higher pIC50 value corresponds to a lower IC50 and thus higher potency. The vascular-to-cardiac selectivity ratio is calculated by dividing the IC50 for the cardiac tissue by the IC50 for the vascular tissue. A higher ratio indicates greater selectivity for vascular smooth muscle.

Based on the available data, nifedipine demonstrates a vascular-to-cardiac selectivity ratio of approximately 7 in human tissues. While a direct quantitative comparison for this compound is not possible due to the lack of cardiac IC50 data in the reviewed literature, qualitative evidence suggests that third-generation dihydropyridines like this compound possess higher vascular selectivity compared to first-generation agents like nifedipine.[2] This is further supported by clinical observations that this compound is associated with a lower incidence of reflex tachycardia, a common side effect of potent vasodilators that is often attributed to a less selective action and a more abrupt onset of vasodilation.[3]

Mechanism of Action: L-Type Calcium Channel Blockade

Both this compound and nifedipine exert their primary pharmacological effect by blocking L-type voltage-gated calcium channels in the cell membrane.[4][5] This inhibition reduces the influx of extracellular calcium into vascular smooth muscle cells and cardiac myocytes, leading to muscle relaxation and a decrease in contractility.

cluster_cell Vascular Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Calmodulin Calmodulin Ca_ion_in->Calmodulin binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Relaxation Vasodilation (Relaxation) This compound This compound This compound->Ca_channel block Nifedipine Nifedipine Nifedipine->Ca_channel block

Mechanism of action for this compound and Nifedipine.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro experimental protocols designed to assess the effects of pharmacological agents on vascular and cardiac tissues.

Assessment of Vasodilatory Effect (Inhibition of Vascular Smooth Muscle Contraction)

This protocol is used to determine the potency of a compound in relaxing pre-constricted blood vessels.

A Isolate aortic rings B Mount in organ bath with physiological salt solution A->B C Induce contraction (e.g., with high K⁺ or phenylephrine) B->C D Cumulative addition of the calcium channel blocker C->D E Measure isometric tension changes D->E F Calculate IC₅₀ value E->F

Workflow for assessing vasodilatory effect.

Detailed Methodology:

  • Tissue Preparation: Arterial rings (e.g., from rat aorta or guinea-pig portal vein) are carefully dissected and mounted in an organ bath.[1]

  • Experimental Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). The arterial rings are connected to an isometric force transducer to record changes in tension.

  • Contraction Induction: A stable baseline tension is established. The arterial rings are then pre-contracted with a vasoconstrictor agent, such as a high concentration of potassium chloride (KCl) to induce depolarization-dependent contraction, or a receptor agonist like phenylephrine.

  • Drug Administration: Once a stable contraction is achieved, the test compound (this compound or nifedipine) is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.

  • Data Acquisition and Analysis: The relaxation of the arterial ring is recorded as a percentage of the pre-contraction induced by the vasoconstrictor. A concentration-response curve is plotted, and the IC₅₀ value, which is the concentration of the drug that causes 50% of the maximal relaxation, is calculated.

Assessment of Negative Inotropic Effect (Inhibition of Myocardial Contractility)

This protocol is employed to evaluate the effect of a compound on the force of contraction of cardiac muscle.

A Isolate papillary muscle or atrial trabeculae B Mount in organ bath with physiological salt solution A->B C Electrically stimulate at a fixed frequency B->C D Administer cumulative concentrations of the drug C->D E Record changes in developed tension D->E F Determine the IC₅₀ for negative inotropic effect E->F

Workflow for assessing negative inotropic effect.

Detailed Methodology:

  • Tissue Preparation: Cardiac muscle preparations, such as papillary muscles or atrial trabeculae, are isolated from the hearts of experimental animals (e.g., rats, guinea pigs) or from human cardiac tissue samples.

  • Experimental Setup: The muscle preparation is mounted in an organ bath containing a physiological salt solution and maintained under controlled temperature and oxygenation. The muscle is attached to a force transducer to measure contractile force.

  • Electrical Stimulation: The cardiac muscle is electrically stimulated at a constant frequency (e.g., 1 Hz) to elicit regular contractions.

  • Drug Administration: After a stable baseline of contractile force is established, the test compound is added to the bath in increasing concentrations.

  • Data Acquisition and Analysis: The change in the developed tension (force of contraction) is recorded at each drug concentration. A concentration-response curve is constructed, and the IC₅₀ value for the negative inotropic effect is determined.

Conclusion

References

Validating the Renoprotective Effects of Azelnidipine in Diabetic Nephropathy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azelnidipine's performance with alternative treatments in preclinical and clinical models of diabetic nephropathy. The information presented is supported by experimental data to aid in the evaluation and design of future studies.

Comparative Efficacy of this compound

This compound, a third-generation dihydropyridine calcium channel blocker (CCB), has demonstrated significant renoprotective effects in the context of diabetic nephropathy.[1] Its mechanism extends beyond blood pressure control, encompassing antioxidant and anti-inflammatory properties.[2] The following tables summarize the comparative efficacy of this compound against other commonly used antihypertensive agents in both clinical and preclinical settings.

Clinical Trial Data: this compound vs. Amlodipine

A clinical study involving hypertensive patients with type 2 diabetes and chronic kidney disease (CKD) compared the effects of this compound and Amlodipine when added to the angiotensin II receptor blocker (ARB) olmesartan.[3]

ParameterThis compound GroupAmlodipine GroupSignificance
Urinary Albumin/Creatinine Ratio (UACR) Significantly decreasedNo significant changep < 0.05[3]
Urinary 8-OHdG (Oxidative Stress Marker) Significantly decreasedNo significant changep < 0.05[3]
Urinary L-FABP (Tubular Injury Marker) Significantly decreasedNo significant changep < 0.05[3]
Systolic Blood Pressure Significantly decreasedSignificantly decreasedNo significant difference between groups[3]
Diastolic Blood Pressure Significantly decreasedSignificantly decreasedNo significant difference between groups[3]
Heart Rate Significantly reduced from baselineNo significant changep < 0.05[4]
Plasma Aldosterone Significantly decreasedNo significant changep < 0.05[4]

Data from a 24-week, open-label, randomized, parallel-controlled study.[3]

Clinical Trial Data: this compound vs. Trichlormethiazide (Diuretic)

In another study, hypertensive patients with type 2 diabetes and albuminuria were randomized to receive either this compound or the diuretic trichlormethiazide, in combination with olmesartan.[5]

ParameterThis compound + OlmesartanTrichlormethiazide + OlmesartanSignificance
Urinary Albumin/Creatinine Ratio (UACR) at 24 weeks (mg/g Cr) 79.889.7No significant difference[5]
Change in Estimated Glomerular Filtration Rate (eGFR) No significant changeSignificantly reduced-
Blood Pressure No significant difference between groups throughout the study[5]No significant difference between groups throughout the study[5]-

Data from a 24-week prospective randomized open blinded endpoint study.[5]

Preclinical Data: this compound vs. Nifedipine

A study in angiotensin II-infused rats, a model of renal injury, compared the effects of this compound and Nifedipine on renal microcirculation and tubulointerstitial injury.[6]

ParameterThis compound TreatmentNifedipine TreatmentOutcome
Reduction of Tubulointerstitial Injury More effective reductionLess effective reductionThis compound showed superior protection[6]
Reduction of Renal Hypoxic Area More significant reductionLess significant reductionThis compound improved renal hypoxia more effectively[6]
Improvement of Peritubular Capillary Blood Flow Improved blood flow-This compound demonstrated a beneficial effect on renal microcirculation[6]

Data from a 14-day study in Wistar rats with chronic angiotensin II infusion.[6]

Signaling Pathways of this compound's Renoprotective Effects

This compound's renoprotective actions are multifactorial. It not only blocks L-type calcium channels to reduce blood pressure but also exhibits unique properties such as T-type calcium channel blockade and antioxidant effects.[4] The diagram below illustrates the proposed signaling pathway.

G cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_downstream_effects Downstream Effects cluster_renal_outcomes Renoprotective Outcomes This compound This compound L_type L-type Ca2+ Channel Blockade This compound->L_type T_type T-type Ca2+ Channel Blockade This compound->T_type NADPH NADPH Oxidase Inhibition This compound->NADPH VMC Vascular Smooth Muscle Relaxation L_type->VMC Aldosterone Decreased Aldosterone Secretion T_type->Aldosterone ROS Reduced Reactive Oxygen Species (ROS) NADPH->ROS BP Blood Pressure Reduction VMC->BP Oxidative_Stress Decreased Oxidative Stress & Inflammation Aldosterone->Oxidative_Stress ROS->Oxidative_Stress Microcirculation Improved Renal Microcirculation BP->Microcirculation Albuminuria Reduced Albuminuria Oxidative_Stress->Albuminuria Microcirculation->Albuminuria

Proposed signaling pathway of this compound's renoprotective effects.

Experimental Methodologies

Induction of Diabetic Nephropathy in Rodents (Streptozotocin Model)

A widely used and reliable method for inducing type 1 diabetes and subsequent nephropathy in rodents is through the administration of streptozotocin (STZ), a pancreatic β-cell toxin.[7][8][9]

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (for single high-dose STZ) or male C57BL/6 mice (for multiple low-dose STZ).[7][8]

  • Age: 6-8 weeks.[7]

  • Housing: Standard laboratory conditions with ad libitum access to food and water.

2. STZ Administration (Rat Model - Single High Dose):

  • Fasting: Fast animals for 12-16 hours prior to injection.[8]

  • STZ Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.

  • Dosage: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of 45-65 mg/kg body weight.[8]

3. STZ Administration (Mouse Model - Multiple Low Doses):

  • Fasting: Fast animals for 4-6 hours prior to each injection.[7]

  • STZ Preparation: Dissolve STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.

  • Dosage: Daily i.p. injections of 50-55 mg/kg body weight for 5 consecutive days.[7]

4. Confirmation of Diabetes:

  • Monitor blood glucose levels 48-72 hours after the final STZ injection.

  • Animals with non-fasting blood glucose levels consistently above 250-300 mg/dL are considered diabetic.[8]

5. Development of Nephropathy:

  • Diabetic nephropathy typically develops over 8-24 weeks, characterized by persistent albuminuria.[8]

  • Monitor urinary albumin excretion and creatinine levels periodically.

6. Treatment Protocol:

  • Initiate treatment with this compound (e.g., 3 mg/kg/day, orally) or vehicle control after the confirmation of diabetes and onset of nephropathy.[6]

  • Continue treatment for a predetermined duration (e.g., 8-12 weeks).

  • Monitor key parameters (blood pressure, urinary albumin, renal histology) throughout the study.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the renoprotective effects of this compound in a diabetic nephropathy model.

G cluster_groups Treatment Groups cluster_analysis Endpoint Analysis start Animal Acclimatization (e.g., 1 week) induction Induction of Diabetes (STZ injection) start->induction confirmation Confirmation of Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation grouping Randomization into Treatment Groups confirmation->grouping control Diabetic Control (Vehicle) grouping->control This compound This compound grouping->this compound alternative Alternative Drug (e.g., Amlodipine) grouping->alternative treatment Treatment Period (e.g., 8-12 weeks) monitoring Interim Monitoring (Blood Glucose, Body Weight, Urine Albumin) treatment->monitoring endpoint Endpoint Analysis treatment->endpoint monitoring->treatment biochemical Biochemical Analysis (UACR, Serum Creatinine) endpoint->biochemical histological Renal Histopathology (Glomerulosclerosis, Fibrosis) endpoint->histological molecular Molecular Analysis (Oxidative Stress Markers) endpoint->molecular control->treatment This compound->treatment alternative->treatment

References

Cross-study analysis of Azelnidipine's efficacy in different hypertensive patient populations

Author: BenchChem Technical Support Team. Date: December 2025

Azelnidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated significant efficacy in the management of hypertension across a variety of patient demographics. This guide provides a comparative analysis of this compound's performance, drawing upon data from key clinical studies to inform researchers, scientists, and drug development professionals. The following sections detail the drug's efficacy in different patient populations, its safety profile in comparison to other antihypertensives, and the methodologies employed in these pivotal trials.

Comparative Efficacy of this compound

This compound has been rigorously evaluated in diverse hypertensive patient groups, consistently demonstrating its ability to effectively lower blood pressure. Clinical trial data highlights its performance in general essential hypertension, in patients with type 2 diabetes, and in specific ethnic populations.

In Essential Hypertension

In a randomized, double-blinded clinical trial involving Chinese patients with essential hypertension, this compound (8-16 mg/day) was compared to Amlodipine (2.5-5 mg/day) over an 8-week period.[1][2] The study, which enrolled 220 patients, found that both drugs significantly decreased blood pressure.[1][2] However, patients receiving this compound showed a statistically better response in both systolic blood pressure (SBP) and diastolic blood pressure (DBP) (P < 0.01).[1][2] Ambulatory blood pressure monitoring confirmed that both drugs provided stable anti-hypertensive effects over a 24-hour period.[1][2]

In Hypertensive Patients with Type 2 Diabetes

The this compound and Temocapril in Hypertensive Patients with Type 2 Diabetes (ATTEST) study, a multicenter, randomized, open-label trial, investigated the efficacy of combination therapy. The 52-week study demonstrated that the combination of this compound and the ACE inhibitor Temocapril effectively lowered blood pressure in this patient population, with 53.8% of the 210 patients achieving the target blood pressure of <130/80 mmHg by the end of the treatment period.[3] Furthermore, the combination therapy led to significant decreases in the urine albumin-to-creatinine ratio, high-sensitivity C-reactive protein, and urine 8-isoprostane, indicating potential renal and anti-inflammatory benefits.[3] Another study highlighted that this compound treatment for 12 weeks induced a more significant fall in erythrocyte lipid hydroperoxide levels compared to Amlodipine in hypertensive diabetic patients, suggesting a unique antioxidative property independent of its blood pressure-lowering effect.[4]

Safety and Tolerability Profile

Across multiple studies, this compound has shown a favorable safety and tolerability profile, comparable to that of other widely used antihypertensive agents.

In the comparative study with Amlodipine in Chinese patients, the incidence of adverse events was similar between the two groups (7.3% for this compound vs. 10.0% for Amlodipine, P = 0.485).[1][2] The most common side effects observed for both drugs were headache and dizziness.[1][2] A key advantage of this compound is its gradual onset of action, which minimizes the risk of reflex tachycardia, a common side effect associated with some other calcium channel blockers.[5][6]

Summary of Quantitative Data

Study PopulationNTreatmentDurationSBP Reduction (mmHg)DBP Reduction (mmHg)Key Adverse EventsReference
Chinese Essential Hypertensives220This compound (8-16 mg/day) vs. Amlodipine (2.5-5 mg/day)8 weeksStatistically greater than Amlodipine (P < 0.01)Statistically greater than Amlodipine (P < 0.01)Headache, Dizziness (similar incidence to Amlodipine)[1][2]
Hypertensive Diabetics (ATTEST study)210This compound + Temocapril52 weeksSignificant reduction from baseline (P < 0.0001)Significant reduction from baseline (P < 0.0001)No safety problems reported[3]
Hypertensive Diabetics-This compound vs. Amlodipine12 weeksComparable to AmlodipineComparable to AmlodipineNot specified[4]

Detailed Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the cited clinical studies, synthesized from the available literature and standardized clinical trial protocols.

Patient Selection Criteria

Inclusion Criteria:

  • General: Adult patients (typically aged 20-79 years) diagnosed with essential hypertension.[1]

  • Specific Populations: For studies focusing on diabetic patients, a diagnosis of type 2 diabetes is required.[3]

  • Blood Pressure Thresholds: Patients are typically required to have a baseline SBP and DBP within a specified range (e.g., mild to moderate hypertension).

Exclusion Criteria:

  • Secondary hypertension.

  • Severe or malignant hypertension.

  • History of clinically significant cardiovascular events (e.g., myocardial infarction, stroke) within a recent period (e.g., the last 6 months).

  • Significant renal or hepatic impairment.

  • Known hypersensitivity to dihydropyridine calcium channel blockers.

  • Pregnancy or lactation.

Blood Pressure Measurement Protocol

To ensure accuracy and consistency, blood pressure measurements in clinical trials follow a standardized procedure:

  • Patient Preparation: Patients are instructed to avoid caffeine, smoking, and exercise for at least 30 minutes before measurement. They are asked to rest comfortably in a quiet room for at least 5 minutes.

  • Positioning: The patient is seated with their back supported and feet flat on the floor. The arm used for measurement is supported at the level of the heart.

  • Cuff Size: An appropriately sized cuff is selected based on the patient's arm circumference.

  • Measurement: A calibrated and validated automated or manual sphygmomanometer is used. At each visit, multiple readings (typically 2-3) are taken at intervals of 1-2 minutes. The average of these readings is recorded as the blood pressure for that visit.

  • Ambulatory Blood Pressure Monitoring (ABPM): In some studies, 24-hour ABPM is used to assess the continuous effect of the medication. The device is programmed to record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night).[1][2]

Safety Assessment Protocol

The safety of the investigational drug is monitored throughout the clinical trial according to the International Council for Harmonisation (ICH) E2A guidelines for clinical safety data management.

  • Adverse Event (AE) Monitoring: An adverse event is defined as any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment. All AEs, whether observed by the investigator or reported by the patient, are recorded in the patient's case report form (CRF).

  • Serious Adverse Event (SAE) Reporting: A serious adverse event is any AE that results in death, is life-threatening, requires hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect. All SAEs are reported to the regulatory authorities and the study sponsor within a specified timeframe (expedited reporting).

  • Clinical Laboratory Tests: Standard hematology, blood chemistry, and urinalysis tests are performed at baseline and at regular intervals during the study to monitor for any drug-induced abnormalities.

  • Vital Signs and Physical Examinations: Vital signs (including heart rate) and physical examinations are conducted at each study visit to assess the patient's overall health status.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes involved, the following diagrams illustrate this compound's signaling pathway and a typical clinical trial workflow.

Azelnidipine_Signaling_Pathway cluster_calmodulin This compound This compound L_type_Ca_Channel L-type Calcium Channel (in Vascular Smooth Muscle Cell) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx (Decreased) L_type_Ca_Channel->Ca_Influx Intracellular_Ca Intracellular Ca²⁺ Concentration (Decreased) Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex (Formation Reduced) Intracellular_Ca->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Less Activation MLCK_active Myosin Light Chain Kinase (Active) Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Less Phosphorylation Myosin_LC_P Phosphorylated Myosin Light Chain Actin_Myosin Actin-Myosin Interaction Myosin_LC_P->Actin_Myosin Reduced Contraction Smooth Muscle Contraction (Inhibited) Actin_Myosin->Contraction Vasodilation Vasodilation Contraction->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (BP, Labs, Vitals) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (this compound vs. Comparator) Randomization->Drug_Admin Follow_up Follow-up Visits (e.g., Weeks 2, 4, 8) Drug_Admin->Follow_up Efficacy_Eval Efficacy Evaluation (BP Measurement) Follow_up->Efficacy_Eval Safety_Eval Safety Monitoring (AE/SAE Reporting, Labs) Follow_up->Safety_Eval Data_Analysis Data Analysis Efficacy_Eval->Data_Analysis Safety_Eval->Data_Analysis

References

Comparative study of Azelnidipine and Benidipine in hypertension management

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Azelnidipine and Benidipine, two prominent dihydropyridine calcium channel blockers, reveals distinct pharmacological profiles and clinical attributes in the management of hypertension. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound primarily acts as a selective L-type calcium channel blocker, with some activity on T-type calcium channels.[1][2] This selective inhibition of calcium influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[1][2] Its gradual onset of action is a key characteristic, which contributes to a lower incidence of reflex tachycardia.[2]

Benidipine, in contrast, is a triple calcium channel blocker, inhibiting L-type, T-type, and N-type calcium channels.[1][2] This broader mechanism of action not only contributes to its potent antihypertensive effects but may also offer additional organ-protective benefits, particularly in the kidneys.[1][2]

Comparative Efficacy in Hypertension Management

Clinical studies have demonstrated the efficacy of both this compound and Benidipine in lowering blood pressure in patients with essential hypertension.

Blood Pressure Reduction

A 12-week comparative study provided the following data on blood pressure reduction:

ParameterThis compoundBenidipine
Baseline Systolic Blood Pressure (SBP) 150 ± 12 mmHg148 ± 10 mmHg
12-Week SBP 135 ± 9 mmHg132 ± 8 mmHg
Mean SBP Reduction 15 mmHg16 mmHg
Baseline Diastolic Blood Pressure (DBP) 95 ± 7 mmHg94 ± 6 mmHg
12-Week DBP 83 ± 6 mmHg82 ± 5 mmHg
Mean DBP Reduction 12 mmHg12 mmHg

Data from a comparative study involving patients with essential hypertension.[3]

Both agents demonstrated comparable efficacy in reducing both systolic and diastolic blood pressure over a 12-week period.[3]

Heart Rate

One of the distinguishing features of this compound is its neutral or even slightly negative effect on heart rate, which is attributed to its gradual onset of action and potential sympatholytic activity. In contrast, some dihydropyridine calcium channel blockers can cause reflex tachycardia. While direct comparative data on heart rate changes between this compound and Benidipine is limited, studies have shown that this compound does not significantly increase heart rate.

Safety and Tolerability

Both this compound and Benidipine are generally well-tolerated. However, their distinct pharmacological profiles can influence their side-effect profiles.

Adverse EffectThis compoundBenidipine
Reflex Tachycardia Lower incidencePotential to occur
Peripheral Edema Reportedly lower incidenceCan occur
Headache CommonCommon
Dizziness CommonCommon
Flushing CommonCommon

This compound's gradual vasodilatory effect is thought to contribute to a lower incidence of reflex tachycardia and peripheral edema compared to some other calcium channel blockers.[2] Benidipine's broader channel-blocking activity may be associated with a different spectrum of adverse events, though it is also considered to have a favorable safety profile.[1]

Experimental Protocols

Representative Protocol for a Comparative Clinical Trial of this compound and Benidipine

This protocol is a synthesized representation based on common methodologies in clinical trials comparing antihypertensive agents.

Study Design: A 12-week, prospective, randomized, open-label, parallel-group comparative study.

Inclusion Criteria:

  • Male and female patients aged 18-70 years.

  • Diagnosed with essential hypertension (sitting diastolic blood pressure ≥ 90 mmHg and < 110 mmHg, and sitting systolic blood pressure ≥ 140 mmHg and < 180 mmHg).

  • Willingness to provide informed consent.

Exclusion Criteria:

  • Secondary hypertension.

  • Severe or malignant hypertension.

  • History of myocardial infarction, unstable angina, or cerebrovascular accident in the past 6 months.

  • Significant renal or hepatic dysfunction.

  • Known hypersensitivity to dihydropyridine calcium channel blockers.

  • Pregnant or lactating women.

Treatment:

  • Group A: this compound 8 mg once daily. The dose can be uptitrated to 16 mg once daily at week 4 if the target blood pressure (SBP < 140 mmHg and DBP < 90 mmHg) is not achieved.

  • Group B: Benidipine 4 mg once daily. The dose can be uptitrated to 8 mg once daily at week 4 if the target blood pressure is not achieved.

Assessments:

  • Blood pressure and heart rate will be measured at baseline, week 4, week 8, and week 12.

  • Adverse events will be recorded at each visit through patient interviews and clinical examination.

  • Laboratory investigations (including complete blood count, liver function tests, and renal function tests) will be performed at baseline and at the end of the study.

Primary Efficacy Endpoint: The mean change in sitting systolic and diastolic blood pressure from baseline to week 12.

Safety Endpoint: The incidence and severity of adverse events.

Statistical Analysis: An intention-to-treat analysis will be performed. Changes in blood pressure and heart rate will be analyzed using a paired t-test or Wilcoxon signed-rank test. Comparison between the two groups will be done using an independent t-test or Mann-Whitney U test. The incidence of adverse events will be compared using the Chi-square test or Fisher's exact test. A p-value of < 0.05 will be considered statistically significant.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathways of this compound and Benidipine and a typical experimental workflow for their comparison.

Azelnidipine_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle Cell) This compound->L_type_Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx L_type_Ca_Channel->Ca_Influx Ca_Calmodulin Decreased Intracellular Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin MLCK Decreased Myosin Light Chain Kinase (MLCK) Activity Ca_Calmodulin->MLCK Myosin_Phosphorylation Decreased Myosin Light Chain Phosphorylation MLCK->Myosin_Phosphorylation Vasodilation Vasodilation Myosin_Phosphorylation->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: this compound's primary signaling pathway.

Benidipine_Signaling_Pathway cluster_l cluster_t cluster_n Benidipine Benidipine L_type L-type Ca2+ Channel (Vascular Smooth Muscle) Benidipine->L_type Inhibits T_type T-type Ca2+ Channel (e.g., Renal Arterioles) Benidipine->T_type Inhibits N_type N-type Ca2+ Channel (Sympathetic Nerve Terminals) Benidipine->N_type Inhibits Ca_Influx_L Decreased Ca2+ Influx L_type->Ca_Influx_L Ca_Influx_T Decreased Ca2+ Influx T_type->Ca_Influx_T Ca_Influx_N Decreased Ca2+ Influx N_type->Ca_Influx_N Vasodilation_L Vasodilation Ca_Influx_L->Vasodilation_L BP_Reduction Blood Pressure Reduction Vasodilation_L->BP_Reduction Renal_Vasodilation Renal Arteriolar Vasodilation Ca_Influx_T->Renal_Vasodilation Renoprotection Renoprotection Renal_Vasodilation->Renoprotection NE_Release Decreased Norepinephrine Release Ca_Influx_N->NE_Release Sympatholytic Sympatholytic Effect NE_Release->Sympatholytic Sympatholytic->BP_Reduction

Caption: Benidipine's multi-target signaling pathway.

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (BP, HR, Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Benidipine) Randomization->Group_B Follow_Up_A Follow-up Visits (Weeks 4, 8, 12) Group_A->Follow_Up_A Follow_Up_B Follow-up Visits (Weeks 4, 8, 12) Group_B->Follow_Up_B Data_Collection_A Data Collection (BP, HR, Adverse Events) Follow_Up_A->Data_Collection_A Data_Collection_B Data Collection (BP, HR, Adverse Events) Follow_Up_B->Data_Collection_B Final_Assessment Final Assessment (Week 12) (BP, HR, Labs) Data_Collection_A->Final_Assessment Data_Collection_B->Final_Assessment Data_Analysis Statistical Analysis Final_Assessment->Data_Analysis

Caption: Experimental workflow for a comparative clinical trial.

References

Evaluating the non-inferiority of Azelnidipine to Amlodipine in retarding coronary plaque progression

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data indicates that the calcium channel blocker Azelnidipine is non-inferior to the widely used Amlodipine in retarding the progression of coronary artery plaque in hypertensive patients. This finding, primarily supported by the this compound and Amlodipine Anti-Coronary Atherosclerosis Trial in Hypertensive Patients Undergoing Coronary Intervention by Serial Volumetric Intravascular Ultrasound Analysis in Juntendo University (ALPS-J), suggests a comparable efficacy between the two dihydropyridine derivatives in managing a key aspect of coronary artery disease.

The ALPS-J trial, a prospective, randomized, open-label study, provides the most direct evidence for this comparison.[1][2] The study's primary endpoint, the percent change in coronary plaque volume as measured by intravascular ultrasound (IVUS), revealed a significant regression in both treatment groups over a 48-week period.[1][2] These findings are further contextualized by the known anti-atherosclerotic properties of both drugs, which are attributed to their antioxidant and anti-inflammatory effects beyond their primary blood pressure-lowering action.[3][4][5]

Quantitative Data Summary

The key quantitative outcomes from the ALPS-J trial are summarized below, highlighting the comparable effects of this compound and Amlodipine on coronary plaque volume and markers of inflammation and oxidative stress.

ParameterThis compound (n=61)Amlodipine (n=54)Statistical Significance
Primary Endpoint
Percent Change in Plaque Volume (%)-4.67-4.85Non-inferiority established
Secondary Endpoints
High-sensitivity C-reactive protein (hs-CRP) (mg/L)
Baseline0.12 ± 0.150.11 ± 0.13NS
Follow-up0.08 ± 0.100.09 ± 0.11p=0.003 (this compound vs. Baseline)
8-isoprostane (pg/mL)
Baseline34.5 ± 14.133.8 ± 13.5NS
Follow-up29.8 ± 12.331.9 ± 13.1p<0.01 (this compound vs. Baseline)
Blood Pressure (mmHg)
Systolic Blood Pressure
Baseline138.5 ± 16.9138.3 ± 15.0NS
Follow-up129.1 ± 16.7127.2 ± 15.4p=0.003 (vs. Baseline)
Diastolic Blood Pressure
Baseline74.1 ± 10.274.7 ± 9.8NS
Follow-up69.7 ± 9.568.1 ± 8.7p<0.001 (vs. Baseline)

Data presented as mean ± standard deviation. NS: Not Significant.

Experimental Protocols

ALPS-J Trial Methodology

The ALPS-J study was a multicenter, prospective, randomized, open-label trial designed to assess the non-inferiority of this compound to Amlodipine in retarding coronary plaque progression.[1][2]

  • Patient Population: The study enrolled 199 hypertensive patients scheduled for coronary intervention.[1][2]

  • Randomization and Treatment: Patients were randomly assigned to receive either 16 mg/day of this compound or 5 mg/day of Amlodipine for 48 weeks.[1][2]

  • Primary Endpoint Assessment: The primary endpoint was the percent change in coronary plaque volume, measured by serial volumetric intravascular ultrasound (IVUS) at baseline and after 48 weeks of treatment.[1][2] IVUS imaging was performed in a non-stented coronary artery segment with mild to moderate stenosis.

  • Secondary Endpoint Assessment: Secondary endpoints included changes in inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP), and oxidative stress markers, like 8-isoprostane.[1]

  • Statistical Analysis: A non-inferiority margin was pre-defined, and the primary analysis was based on a per-protocol set.[1]

Mechanisms of Action and Signaling Pathways

Both this compound and Amlodipine are dihydropyridine calcium channel blockers that exert their therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. However, their anti-atherosclerotic properties are also linked to their antioxidant and anti-inflammatory effects.

This compound's Anti-Atherosclerotic Signaling Pathway

This compound's vasoprotective effects are attributed to its ability to suppress oxidative stress and inflammatory responses in endothelial cells. It has been shown to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1), a key chemokine in atherogenesis, by suppressing the activation of the transcription factor NF-κB.[6][7] This is achieved, in part, by reducing the generation of reactive oxygen species (ROS) through the inhibition of NADPH oxidase.[3][8]

Azelnidipine_Pathway This compound This compound NADPH_oxidase NADPH Oxidase This compound->NADPH_oxidase inhibits ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS generates NF_kB NF-κB ROS->NF_kB activates MCP_1 MCP-1 Gene Expression NF_kB->MCP_1 promotes Atherosclerosis Atherosclerosis Progression MCP_1->Atherosclerosis contributes to

This compound's Anti-Inflammatory Pathway

Amlodipine's Anti-Atherosclerotic Signaling Pathway

Amlodipine also exhibits significant antioxidant properties, contributing to its anti-atherosclerotic effects. It has been shown to reduce oxidative stress by inhibiting the activity of NADPH oxidase, a major source of vascular ROS.[4][9] This reduction in ROS leads to decreased inflammation and improved endothelial function, thereby slowing the progression of atherosclerosis.

Amlodipine_Pathway Amlodipine Amlodipine NADPH_oxidase NADPH Oxidase Amlodipine->NADPH_oxidase inhibits ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS generates Oxidative_Stress Oxidative Stress & Inflammation ROS->Oxidative_Stress induces Atherosclerosis Atherosclerosis Progression Oxidative_Stress->Atherosclerosis contributes to

Amlodipine's Antioxidant Pathway

Experimental Workflow of the ALPS-J Trial

The logical flow of the ALPS-J trial, from patient selection to final analysis, is depicted in the following diagram.

ALPSJ_Workflow Patient_Screening Patient Screening (Hypertensive patients for PCI) Randomization Randomization Patient_Screening->Randomization Azelnidipine_Group This compound Group (16 mg/day) Randomization->Azelnidipine_Group Amlodipine_Group Amlodipine Group (5 mg/day) Randomization->Amlodipine_Group Baseline_IVUS Baseline IVUS & Biomarker Measurement Azelnidipine_Group->Baseline_IVUS Amlodipine_Group->Baseline_IVUS Follow_up_48w 48-Week Follow-up Baseline_IVUS->Follow_up_48w Follow_up_IVUS Follow-up IVUS & Biomarker Measurement Follow_up_48w->Follow_up_IVUS Data_Analysis Data Analysis (Plaque Volume Change, Biomarker Changes) Follow_up_IVUS->Data_Analysis Conclusion Conclusion: This compound Non-Inferior to Amlodipine Data_Analysis->Conclusion

ALPS-J Experimental Workflow

References

Safety Operating Guide

Proper Disposal of Azelnidipine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Azelnidipine, this guide outlines procedural, step-by-step instructions to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance.

This compound is classified as a hazardous substance, harmful if swallowed, and capable of causing serious eye damage.[1][2][3][4] Consequently, its waste must be managed as hazardous chemical waste in accordance with stringent regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][5][6] Generators of chemical waste are responsible for its management from generation to final disposal.[1]

Key Safety and Handling Information
CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-facial shield.[1][2]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Hand Protection Protective, disposable, powder-free gloves (e.g., nitrile). Double-gloving is recommended.[2]Prevents skin contact and absorption.[2]
Body Protection Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[2]Protects against skin contact from spills or splashes.[2]
Respiratory Protection A suitable respirator (e.g., N95 or P1 dust mask) should be used, especially when handling the powder form or if there is a risk of aerosol formation.[7]Prevents inhalation of the compound.
Handling Location A well-ventilated area, preferably within a chemical fume hood.[2][7]Minimizes exposure to airborne particles.

Step-by-Step Disposal Protocol for this compound

This protocol details the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination : Due to its toxicological properties, this compound waste must be managed as hazardous chemical waste.[1]

  • Segregation : Do not mix this compound waste with non-hazardous waste.[1] It must be collected in a dedicated and correctly labeled hazardous waste container.[1] Wastes should be segregated based on chemical compatibility to prevent dangerous reactions.[1]

Step 2: Personal Protective Equipment (PPE) and Safe Handling

  • PPE : Always wear appropriate PPE when handling this compound and its waste, including safety goggles with side-shields, protective gloves, and a lab coat.[1][2]

  • Handling Precautions : Avoid inhalation and contact with eyes and skin.[1][4] Wash hands thoroughly after handling.[1][4][7] Ensure that eyewash stations and safety showers are readily accessible.[1][8]

Step 3: Waste Collection and Containerization

  • Container Requirements : Use a leak-proof, chemically compatible container for waste collection.[1] The container must be kept closed except when adding waste.[1]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." Follow your institution's specific labeling requirements.

Step 4: Storage of Hazardous Waste

  • Storage Location : Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Accumulation Time : Be aware of and adhere to your institution's and local regulations regarding the maximum amount of time hazardous waste can be stored on-site.

Step 5: Disposal Procedures

  • Institutional Procedures : Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management service.[1]

  • Do Not Dispose Down the Drain : Do not empty this compound waste into drains.[1][7] The EPA's Subpart P rule for healthcare facilities explicitly prohibits the flushing of hazardous waste pharmaceuticals.[6]

  • Treatment : Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[6]

Step 6: Spill Management

  • Spill Response : In the event of a spill, treat the spilled material and any cleanup materials (e.g., absorbent pads, contaminated gloves) as hazardous waste.[1]

  • Large Spills : For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team.[1]

Experimental Protocols

The proper disposal of this compound is a procedural safety measure rather than an experimental process. Therefore, detailed experimental protocols for analysis are not applicable in this context. The provided step-by-step disposal protocol serves as the primary procedural guide.

Disposal Workflow Diagram

Azelnidipine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal & Emergency A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle this compound in a Ventilated Area (Fume Hood) A->B C Generate this compound Waste (e.g., unused compound, contaminated labware) B->C D Segregate as Hazardous Waste C->D I Spill Occurs C->I E Place in a Labeled, Leak-Proof Hazardous Waste Container D->E F Store Container in a Designated Secure Area G Request Waste Pickup via Institutional EHS Procedures F->G H Professional Disposal (e.g., Incineration) G->H I->D No J Treat Spill & Cleanup Materials as Hazardous Waste I->J Yes J->E

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Personal Protective Equipment for Handling Azelnidipine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Azelnidipine. Adherence to these protocols is essential to mitigate health risks associated with this compound.

This compound is classified as a hazardous substance that is harmful if swallowed and can cause serious eye damage.[1][2][3][4][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all laboratory personnel. This guide outlines the necessary PPE, procedural steps for its use, and disposal plans.

Recommended Personal Protective Equipment (PPE)

To minimize exposure risk, the following PPE is required when handling this compound, particularly in its solid, crystalline form.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-facial shield.[1][5]Protects against splashes and airborne particles that can cause serious eye damage.[1]
Hand Protection Protective, disposable, powder-free nitrile gloves. Double-gloving is required.[1][6]Prevents skin contact and absorption. The outer glove should be removed after each task or batch and disposed of in a sealed container.[1][6]
Body Protection Impervious, disposable gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][5][6]Protects skin from contamination due to spills or splashes.[1]
Respiratory Protection A NIOSH-approved N95 or P1 respirator.[7]Required when handling the powder form, when there is a risk of aerosol formation, or during spill clean-up to prevent inhalation.[1][7]
Footwear Closed-toe shoes. Shoe covers are required in designated hazardous drug handling areas.[1]Protects feet from spills and prevents the spread of contamination.[1]

Experimental Protocols: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the impervious gown, ensuring it is securely closed at the back.

  • Respirator: If required, perform a fit check for the respirator.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves over the gown cuffs.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Gown: Remove the gown in a manner that turns it inside out, containing any potential contaminants. Dispose of it in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for utilizing appropriate PPE when handling this compound.

PPE_Workflow This compound Handling: PPE Workflow cluster_prep Preparation cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_post Post-Handling start Start: Handling this compound risk_assessment Assess Task-Specific Risks (e.g., weighing solid, preparing solution) start->risk_assessment ppe_selection Select Required PPE Based on Risk risk_assessment->ppe_selection don_ppe Don PPE in Correct Sequence ppe_selection->don_ppe Proceed to Handling handling Handle this compound in a Containment Primary Engineering Control (C-PEC) (e.g., Fume Hood) don_ppe->handling disposal Dispose of this compound Waste and Contaminated PPE as Hazardous Waste handling->disposal doff_ppe Doff PPE in Correct Sequence disposal->doff_ppe hand_hygiene Perform Final Hand Hygiene doff_ppe->hand_hygiene end End hand_hygiene->end

This compound Handling: PPE Workflow

Operational and Disposal Plans

Handling:

  • All handling of this compound, especially the solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation and aerosol formation.[1][3][7]

  • Avoid the formation of dust.[3][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

Disposal:

  • This compound and any materials contaminated with it (e.g., gloves, gowns, absorbent pads) must be treated as hazardous chemical waste.[2]

  • Dispose of this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[2][3]

  • Do not mix this compound waste with non-hazardous waste.[2]

  • Follow your institution's specific guidelines for hazardous waste pickup and disposal.

  • Under no circumstances should this compound or its waste be emptied into drains.[2][3]

  • If a drug take-back program is unavailable, unused this compound should be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the trash.[8][9]

By strictly adhering to these safety protocols, researchers and scientists can significantly reduce the risks associated with handling this compound, ensuring a safer laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azelnidipine
Reactant of Route 2
Reactant of Route 2
Azelnidipine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.